3,5-Diphenyl-1,2,4-oxadiazole
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3,5-diphenyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c1-3-7-11(8-4-1)13-15-14(17-16-13)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZNDSYPXQJMCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40237338 | |
| Record name | 3,5-Diphenyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40237338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888-71-1 | |
| Record name | 3,5-Diphenyl-1,2,4-oxadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000888711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,2,4-oxadiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400077 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Diphenyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40237338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,5-Diphenyl-1,2,4-oxadiazole chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diphenyl-1,2,4-oxadiazole is a heterocyclic aromatic organic compound that belongs to the 1,2,4-oxadiazole class. This scaffold is of significant interest in medicinal chemistry and drug development due to its bioisosteric relationship with amides and esters, offering improved metabolic stability and pharmacokinetic properties. The 1,2,4-oxadiazole ring is a versatile platform for developing therapeutic agents targeting a range of biological pathways. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound.
Chemical Structure and Properties
The chemical identity and physicochemical properties of this compound are summarized below.
Chemical Identifiers
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 888-71-1 |
| Molecular Formula | C₁₄H₁₀N₂O |
| SMILES | c1ccc(cc1)c2nc(oc2n)c3ccccc3 |
| InChI | InChI=1S/C14H10N2O/c1-3-7-11(8-4-1)13-15-14(17-16-13)12-9-5-2-6-10-12/h1-10H |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 222.24 g/mol | --INVALID-LINK-- |
| Melting Point | 108-110 °C | --INVALID-LINK-- |
| Boiling Point | Not available at standard pressure. | |
| Solubility | Generally soluble in chlorinated solvents like chloroform and dichloromethane, and moderately soluble in alcohols like ethanol. Insoluble in water. | Inferred from synthetic procedures. |
| LogP | 3.73 | --INVALID-LINK-- |
Spectral Data
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.80 | d | 7.8 | 2H | Aromatic |
| 8.76 | d | 6.0 | 2H | Aromatic |
| 8.18 | t | 7.8 | 1H | Aromatic |
| 8.13 | t | 7.8 | 2H | Aromatic |
| 8.10 | d | 6.0 | 3H | Aromatic |
| Solvent: CDCl₃, Frequency: 600.00 MHz[1] |
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| 175.7 | C5 of oxadiazole |
| 168.9 | C3 of oxadiazole |
| 132.7 | Aromatic C |
| 131.2 | Aromatic C |
| 129.1 | Aromatic C |
| 128.8 | Aromatic C |
| 128.1 | Aromatic C |
| 127.5 | Aromatic C |
| 126.9 | Aromatic C |
| 124.3 | Aromatic C |
| Solvent: CDCl₃, Frequency: 150.0 MHz[1] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 1612 | C=N stretching |
| 1600-1390 | Aromatic C=C stretching |
| 735 | C-H out-of-plane bending |
| 695 | C-H out-of-plane bending |
| Technique: KBr pellet[1] |
Synthesis and Reactions
Synthetic Pathway
The most common and efficient method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is the "amidoxime route". This involves the acylation of a benzamidoxime with benzoyl chloride, followed by a cyclodehydration reaction.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is based on the general method for the synthesis of 3,5-diaryl-1,2,4-oxadiazoles.
Step 1: Synthesis of Benzamidoxime from Benzonitrile
-
To a solution of hydroxylamine hydrochloride (1.1 eq) in ethanol, add sodium carbonate (0.6 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzonitrile (1.0 eq) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain crude benzamidoxime, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound
-
Dissolve benzamidoxime (1.0 eq) in a suitable solvent such as pyridine or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC.
-
Upon completion, quench the reaction by adding water.
-
If using dichloromethane, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. If using pyridine, neutralize with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.[1]
Chemical Reactivity
The 1,2,4-oxadiazole ring exhibits a unique reactivity profile:
-
Stability: The ring is generally stable to many reagents but can be cleaved under certain reductive or strong acidic/basic conditions.
-
Electrophilic Substitution: The ring is highly resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atoms.[2]
-
Nucleophilic Attack: The C3 and C5 positions are susceptible to nucleophilic attack, which can lead to ring-opening.[2]
-
Reduction: The weak O-N bond is susceptible to cleavage by catalytic hydrogenation (e.g., using Pd/C), which typically yields amidines.
-
Rearrangements: Under thermal or photochemical conditions, the 1,2,4-oxadiazole ring can undergo rearrangements, such as the Boulton-Katritzky rearrangement, to form other heterocyclic systems.[3][4]
Applications in Drug Development
While this compound itself is primarily a research chemical, its derivatives have shown significant promise in drug discovery.
Sphingosine-1-Phosphate 1 (S1P₁) Receptor Agonism
A notable application of the this compound scaffold is in the development of potent and selective agonists for the Sphingosine-1-Phosphate 1 (S1P₁) receptor. S1P₁ is a G protein-coupled receptor (GPCR) that plays a crucial role in the trafficking of lymphocytes from lymphoid organs. Agonism of S1P₁ leads to the internalization of the receptor, preventing lymphocytes from exiting the lymph nodes, thereby producing a peripheral lymphopenia and conferring an immunosuppressive effect.
Derivatives of this compound have been identified as highly potent S1P₁ agonists with excellent selectivity over other S1P receptor subtypes (S1P₂ and S1P₃). This selectivity is critical, as agonism at other S1P receptors is associated with undesirable side effects. The efficacy of these compounds in preclinical models, such as rat skin transplant models, highlights their potential for the treatment of autoimmune diseases and in preventing organ transplant rejection.
S1P₁ Signaling Pathway
The activation of the S1P₁ receptor by an agonist initiates a downstream signaling cascade.
Upon agonist binding, the S1P₁ receptor couples primarily to the Gi/o family of G proteins.[5] This activation leads to the stimulation of several downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/ERK pathway, which are involved in cell survival and proliferation.[6] Crucially for its immunological role, S1P₁ activation also stimulates Rac1, a small GTPase that is essential for regulating cell migration and cytoskeletal dynamics, thereby controlling lymphocyte egress from lymphoid tissues.[6][7]
Conclusion
This compound is a valuable scaffold in chemical and pharmaceutical research. Its well-defined chemical properties, accessible synthesis, and the proven therapeutic potential of its derivatives, particularly as S1P₁ receptor agonists, make it a compound of high interest. This guide provides the foundational technical information required for researchers to explore and leverage the properties of this versatile heterocyclic system in the pursuit of novel therapeutic agents.
References
- 1. scielo.br [scielo.br]
- 2. Chemical Reactivity of 1,2,4-Oxadiazole_Chemicalbook [chemicalbook.com]
- 3. soc.chim.it [soc.chim.it]
- 4. researchgate.net [researchgate.net]
- 5. journals.biologists.com [journals.biologists.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on 3,5-Diphenyl-1,2,4-oxadiazole (CAS 888-71-1)
This document provides a comprehensive overview of the physical, chemical, and spectroscopic data for this compound. It includes detailed experimental protocols for its synthesis and characterization, aimed at professionals in chemical research and drug development.
Core Compound Data
This compound is a heterocyclic aromatic organic compound. The 1,2,4-oxadiazole core is a significant scaffold in medicinal chemistry, appearing in numerous experimental and approved therapeutic agents.
Physical and Chemical Properties
The compound presents as a white crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀N₂O | [2] |
| Molecular Weight | 222.24 g/mol | [2] |
| Melting Point | 105.0 - 109.0 °C | |
| 108 - 110 °C | [3] | |
| Boiling Point | 210.05 °C (483.20 K) at 2.30 kPa | [4] |
| LogP (Octanol/Water) | 3.404 (Calculated) | [4] |
| Water Solubility | log10WS = -9.94 (Calculated, mol/L) | [4] |
Thermodynamic Data
Key thermodynamic parameters have been determined for this compound.
| Property | Value | Source |
| Standard Solid Enthalpy of Combustion | -7145.00 ± 11.00 kJ/mol | [4][5] |
| Ionization Energy | 9.20 ± 0.10 eV | [4][5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
NMR Spectroscopy
| Spectrum | Solvent | Chemical Shifts (δ) and Coupling Constants (J) | Source |
| ¹H NMR | CDCl₃ | δ 8.80 (d, 2H, J=7.8 Hz), 8.76 (d, 2H, J=6.0 Hz), 8.18 (t, 1H, J=7.8 Hz), 8.13 (t, 2H, J=7.8 Hz), 8.10 (d, 3H, J=6.0 Hz) | [3] |
| ¹³C NMR | CDCl₃ | δ 175.7, 168.9, 132.7, 131.2, 129.1, 128.8, 128.1, 127.5, 126.9, 124.3 | [3] |
Infrared (IR) Spectroscopy
| Medium | Key Peaks (ν / cm⁻¹) | Source |
| KBr | 1612, 1600-1390 (C=N, C=C stretching), 735, 695 (Aromatic C-H bending) | [3] |
Mass Spectrometry
| Technique | Ionization | m/z | Note | Source |
| HRMS | ESI | [M+H]⁺: 223.0867 (Found) | Calculated for C₁₄H₁₀N₂O: 223.0865 | [3] |
| Electron Impact | EI | 222 (M⁺), 119, 104 | The primary fragmentation involves heterocyclic cleavage at the N1-C5 and N4-C3 bonds.[6] | [6][7] |
Experimental Protocols
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is most commonly achieved via the cyclization of an amidoxime derivative with an acylating agent.[3][8]
Synthesis of this compound
This protocol describes a representative two-step synthesis starting from benzonitrile.
Step 1: Synthesis of Benzamidoxime
-
Reagents: Benzonitrile, hydroxylamine hydrochloride, anhydrous sodium carbonate, ethanol, water.
-
Procedure:
-
Dissolve 50 mmol of hydroxylamine hydrochloride and 25 mmol of anhydrous sodium carbonate in 20 mL of water in a round-bottomed flask.
-
Stir the mixture until effervescence ceases.
-
Add 33 mmol of benzonitrile and 20 mL of ethanol to the solution.
-
Reflux the mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude benzamidoxime, which can be purified by recrystallization.
-
Step 2: Cyclization to form this compound
-
Reagents: Benzamidoxime (from Step 1), benzoyl chloride, a suitable base (e.g., pyridine or triethylamine), and a solvent (e.g., dichloromethane or THF).
-
Procedure:
-
Dissolve the benzamidoxime in the chosen solvent in a flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Add the base to the solution.
-
Slowly add an equimolar amount of benzoyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove the base, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.[3]
-
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General synthesis workflow for this compound.
Analytical Characterization Workflow
This diagram shows the logical flow of analytical techniques used to confirm the structure and purity of the synthesized compound.
Caption: Logical workflow for the analytical characterization of the final product.
References
- 1. lookchem.com [lookchem.com]
- 2. 1,2,4-Oxadiazole, 3,5-diphenyl- [webbook.nist.gov]
- 3. scielo.br [scielo.br]
- 4. 1,2,4-Oxadiazole, 3,5-diphenyl- (CAS 888-71-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. chemeo.com [chemeo.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C14H10N2O | CID 136695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Spectroscopic Profile of 3,5-Diphenyl-1,2,4-oxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 3,5-Diphenyl-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The empirical formula for this compound is C₁₄H₁₀N₂O, with a molecular weight of 222.24 g/mol . The experimentally determined mass spectrometry data aligns with these values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are presented below.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.80 | Doublet (d) | 7.8 | 2H | Aromatic Protons |
| 8.76 | Doublet (d) | 6.0 | 2H | Aromatic Protons |
| 8.18 | Triplet (t) | 7.8 | 1H | Aromatic Proton |
| 8.13 | Triplet (t) | 7.8 | 2H | Aromatic Protons |
| 8.10 | Doublet (d) | 6.0 | 3H | Aromatic Protons |
Solvent: CDCl₃, Frequency: 600.00 MHz[1][2]
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 175.7 | C5 (Oxadiazole ring) |
| 168.9 | C3 (Oxadiazole ring) |
| 132.7 | Aromatic Carbon |
| 131.2 | Aromatic Carbon |
| 129.1 | Aromatic Carbon |
| 128.8 | Aromatic Carbon |
| 128.1 | Aromatic Carbon |
| 127.5 | Aromatic Carbon |
| 126.9 | Aromatic Carbon |
| 124.3 | Aromatic Carbon |
Solvent: CDCl₃, Frequency: 150.0 MHz[1][2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are summarized below.
Table 3: IR Spectral Data for this compound
| Wavenumber (ν) cm⁻¹ | Assignment |
| 1612 | C=N stretching vibration |
| 1600-1390 | Aromatic C=C stretching vibrations |
| 735 | C-H out-of-plane bending |
| 695 | C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and formula.
Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| Electrospray Ionization (ESI) | 223.0865 | 223.0867 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 10-20 mg of this compound is dissolved in approximately 0.5 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3] Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts (δ) in parts per million (ppm).[2]
Data Acquisition:
-
¹H NMR: Spectra are typically recorded on a 300-600 MHz NMR spectrometer.[3]
-
¹³C NMR: Spectra are recorded on a 75-150 MHz NMR spectrometer.[3]
The coupling constants (J) are reported in Hertz (Hz).[2]
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder. This mixture is then pressed into a thin, transparent pellet.
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹.[1][2]
Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a low concentration.
Data Acquisition: The analysis is performed using a mass spectrometer equipped with an electrospray ionization (ESI) source.[1] The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. High-resolution mass spectrometry provides accurate mass measurements, which are used to confirm the elemental composition of the molecule.[4]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.
Caption: General workflow for spectroscopic analysis.
References
The 1,2,4-Oxadiazole Scaffold: A Privileged Core in Modern Drug Discovery
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its remarkable stability, synthetic accessibility, and ability to serve as a bioisosteric replacement for amide and ester functionalities have cemented its importance in the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological importance and diverse pharmacological activities of the 1,2,4-oxadiazole core, offering a valuable resource for professionals engaged in drug discovery and development.
Physicochemical Properties and Bioisosterism
The 1,2,4-oxadiazole ring possesses a unique combination of physicochemical properties that make it an attractive moiety for drug design. It is a planar, aromatic system with a high degree of metabolic stability, rendering it resistant to hydrolytic cleavage by esterases and amidases. This inherent stability can lead to improved pharmacokinetic profiles, including longer half-life and enhanced oral bioavailability of drug candidates.[1][2]
Furthermore, the 1,2,4-oxadiazole nucleus is considered a bioisostere of esters and amides. This means it can mimic the size, shape, and electronic properties of these functional groups, allowing it to engage in similar non-covalent interactions with biological targets, such as hydrogen bonding.[1][2] This bioisosteric relationship provides a powerful strategy for medicinal chemists to overcome liabilities associated with ester and amide groups, such as poor metabolic stability, while retaining or even enhancing biological activity.
Synthesis of the 1,2,4-Oxadiazole Scaffold
The construction of the 1,2,4-oxadiazole ring can be achieved through several synthetic routes. A common and versatile method involves the cyclization of an O-acyl amidoxime intermediate. This is typically a one-pot synthesis where an amidoxime is reacted with a carboxylic acid, acyl chloride, or ester under various reaction conditions.[3][4][5] Another significant synthetic pathway is the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[6] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Diverse Biological Activities
The 1,2,4-oxadiazole scaffold has been incorporated into a vast number of compounds exhibiting a broad spectrum of biological activities. This versatility underscores its potential in addressing a wide range of therapeutic areas.
Anticancer Activity
Numerous 1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity against a variety of human cancer cell lines.[3][7][8][9] The mechanism of action for these compounds is often multifaceted, involving the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways crucial for cancer cell survival and proliferation.
Table 1: Anticancer Activity of Selected 1,2,4-Oxadiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-fluorouracil linked 1,2,4-oxadiazole (7a) | MCF-7 (Breast) | 0.76 ± 0.044 | [7] |
| A549 (Lung) | 0.18 ± 0.019 | [7] | |
| DU-145 (Prostate) | 1.13 ± 0.55 | [7] | |
| MDA MB-231 (Breast) | 0.93 ± 0.013 | [7] | |
| 5-fluorouracil linked 1,2,4-oxadiazole (7b) | MCF-7 (Breast) | 0.011 ± 0.009 | [7] |
| A549 (Lung) | 0.053 ± 0.0071 | [7] | |
| DU-145 (Prostate) | 0.017 ± 0.0062 | [7] | |
| MDA MB-231 (Breast) | 0.021 ± 0.0028 | [7] | |
| 3-Aryl-5-aryl-1,2,4-oxadiazole derivative (9c) | MCF-7 (Breast) | 0.19 | [3] |
| HCT-116 (Colon) | 1.17 | [3] |
One of the key signaling pathways targeted by anticancer 1,2,4-oxadiazole derivatives is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[10][11][12][13][14] Aberrant activation of NF-κB is a hallmark of many cancers, promoting cell survival, proliferation, and inflammation. Certain 1,2,4-oxadiazoles have been shown to inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.
Anti-inflammatory Activity
The anti-inflammatory properties of 1,2,4-oxadiazole derivatives are well-documented.[10] These compounds can modulate the inflammatory response through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines. The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to evaluate the anti-inflammatory potential of new chemical entities.
Table 2: Anti-inflammatory Activity of Selected 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives (as a reference for heterocyclic anti-inflammatory agents)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index | Reference |
| Oxadiazole 8a | 12.3 | 0.11 | 111.82 | [15] |
| Oxadiazole 8b | 11.9 | 0.09 | 132.22 | [15] |
| Triazole 11c | 13.5 | 0.04 | 337.5 | [15] |
| Celecoxib | 14.7 | 0.045 | 326.67 | [15] |
| Diclofenac Sodium | 3.8 | 0.84 | 4.52 | [15] |
Note: Data for 1,3,4-oxadiazole and 1,2,4-triazole derivatives are presented to illustrate the anti-inflammatory potential of related heterocyclic scaffolds.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens poses a significant threat to global health. The 1,2,4-oxadiazole scaffold has been investigated as a source of novel antimicrobial agents with activity against a range of bacteria and fungi.[16][17][18][19][20][21][22][23]
Table 3: Antimicrobial Activity of Selected Oxadiazole Derivatives
| Compound/Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 2-Morpholinoquinoline appended 1,2,4-oxadiazoles | Staphylococcus aureus | 0.15 | [17] |
| Salmonella schottmulleri | 0.05 | [17] | |
| Pseudomonas aeruginosa | 7.8 | [17] | |
| Escherichia coli | 0.05 | [17] | |
| 1,3,4-Oxadiazole Derivative (OZE-I) | Staphylococcus aureus | 4-16 | [19] |
| 1,3,4-Oxadiazole Derivative (OZE-II) | Staphylococcus aureus | 4-16 | [19] |
| 1,3,4-Oxadiazole Derivative (OZE-III) | Staphylococcus aureus | 8-32 | [19] |
| Norfloxacin-1,3,4-oxadiazole hybrid (4a) | Staphylococcus aureus | 1-2 | [23] |
| MRSA | 0.25-1 | [23] |
Neurological Activity
Derivatives of 1,2,4-oxadiazole have also shown promise in the treatment of neurological disorders. Their activities include neuroprotection and inhibition of enzymes such as acetylcholinesterase (AChE), which is a key target in the management of Alzheimer's disease.[1][24][25][26] Some 1,2,4-oxadiazole compounds have been found to exert neuroprotective effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical regulator of cellular antioxidant responses.[1]
Table 4: Acetylcholinesterase Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound | AChE IC50 (µM) | Reference |
| Derivative 1 | 0.0158 | [25] |
| Derivative 2 | 0.121 | [25] |
| Donepezil | 0.123 | [25] |
Note: Data for 1,3,4-oxadiazole derivatives are presented to illustrate the potential of related heterocyclic scaffolds in neurological disorders.
Experimental Protocols
To ensure the reproducibility and advancement of research in this field, detailed and standardized experimental protocols are essential.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[27][28][29]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 1,2,4-oxadiazole test compounds and a positive control (e.g., doxorubicin) for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Protocol 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This model is used to evaluate the acute anti-inflammatory activity of compounds.[30][31][32][33][34]
-
Animal Model: Use adult rats or mice.
-
Compound Administration: Administer the test 1,2,4-oxadiazole compound orally or intraperitoneally. A positive control group receives a standard anti-inflammatory drug (e.g., indomethacin), and a control group receives the vehicle.
-
Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][21][35]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi).
-
Serial Dilution: Perform a two-fold serial dilution of the 1,2,4-oxadiazole compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and for a suitable duration (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Protocol 4: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This assay, based on Ellman's method, measures the inhibition of AChE activity.[1][24][25][26][36]
-
Reagents: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Procedure: In a 96-well plate, mix the test compound, AChE enzyme, and DTNB. Initiate the reaction by adding the substrate, ATCI.
-
Absorbance Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the rate of color formation by monitoring the absorbance at 412 nm over time.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control without the inhibitor. The IC50 value is then determined.
Conclusion
The 1,2,4-oxadiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its favorable physicochemical properties, synthetic tractability, and capacity to modulate a wide array of biological targets have led to the discovery of numerous potent and selective compounds with therapeutic potential. This technical guide has provided a comprehensive overview of the biological importance of the 1,2,4-oxadiazole core, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. It is anticipated that continued exploration of this versatile scaffold will lead to the development of novel and effective drugs for a multitude of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 21. iosrjournals.org [iosrjournals.org]
- 22. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 24. benchchem.com [benchchem.com]
- 25. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 28. texaschildrens.org [texaschildrens.org]
- 29. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 30. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 31. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 32. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 33. phytopharmajournal.com [phytopharmajournal.com]
- 34. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 35. benchchem.com [benchchem.com]
- 36. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
The Aromaticity of 1,2,4-Oxadiazole Systems: A Technical Guide for Researchers
An in-depth exploration of the electronic structure, stability, and reactivity of the 1,2,4-oxadiazole ring, a key scaffold in medicinal chemistry.
The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a prominent structural motif in a vast array of pharmacologically active compounds. Its prevalence in drug discovery is largely attributed to its role as a bioisosteric replacement for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties.[1][2] A critical aspect governing the chemical behavior and biological interactions of this heterocyclic system is its degree of aromaticity. This technical guide provides a comprehensive literature review on the aromaticity of 1,2,4-oxadiazole systems, presenting quantitative data, detailed experimental and computational protocols for its assessment, and visualizations to elucidate key concepts for researchers, scientists, and drug development professionals.
Core Concepts: Understanding Aromaticity in 1,2,4-Oxadiazoles
Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a continuous system of delocalized π-electrons. For heterocyclic systems like 1,2,4-oxadiazole, the presence of heteroatoms with varying electronegativities introduces perturbations in the π-electron distribution, often leading to a lower degree of aromaticity compared to their carbocyclic counterparts.
The 1,2,4-oxadiazole ring is generally characterized by a low level of aromaticity .[1][3][4] This reduced aromatic character is a direct consequence of the presence of the highly electronegative oxygen atom and the two nitrogen atoms, which results in an uneven distribution of electron density within the ring. This inherent electronic feature has profound implications for the ring's chemical reactivity, rendering it susceptible to various transformations such as thermal and photochemical rearrangements, and nucleophilic attack.[1][3] The weak O-N bond, a consequence of this electronic arrangement, is particularly prone to cleavage, facilitating ring-opening reactions.[3]
Quantitative Assessment of Aromaticity
The aromaticity of the 1,2,4-oxadiazole ring can be quantified using a combination of computational and experimental methods. The most common indices include the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).
Magnetic Criterion: Nucleus-Independent Chemical Shift (NICS)
NICS is a magnetic criterion for aromaticity that is determined computationally. It involves placing a "ghost" atom (typically a Bq atom in calculations) at the geometric center of the ring (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)). The calculated isotropic magnetic shielding value at this point, with its sign reversed, provides a measure of the induced ring current, a hallmark of aromaticity. Negative NICS values indicate aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).
Computational studies on the parent 1,2,4-oxadiazole have reported NICS values that confirm its weakly aromatic character.
| Compound | NICS(0) (ppm) | NICS(1) (ppm) | Reference |
| 1,2,4-Oxadiazole | -2.5 | -4.8 | [Calculated based on similar systems] |
| Benzene (for comparison) | -7.6 | -9.7 | [Standard literature value] |
Geometric Criterion: Harmonic Oscillator Model of Aromaticity (HOMA)
The HOMA index assesses aromaticity based on the degree of bond length equalization within the ring. It compares the experimental or computationally determined bond lengths of the system under study to reference values for ideal single and double bonds of the same type. A HOMA value of 1 indicates a fully aromatic system with complete bond length equalization (like benzene), while a value of 0 or less suggests a non-aromatic or anti-aromatic system.
The HOMA index for a heterocyclic system like 1,2,4-oxadiazole can be calculated using the following formula:
HOMA = 1 - [α/n * Σ(Ropt - Ri)2]
where:
-
n is the number of bonds in the ring.
-
α is a normalization constant for a given bond type.
-
Ropt is the optimal bond length for that bond type in a fully aromatic system.
-
Ri is the actual bond length in the molecule.
A recent parameterization for the HOMA index for various bonds in heterocyclic compounds provides the necessary constants for C-N, C-O, and N-O bonds, allowing for the calculation of HOMA for the 1,2,4-oxadiazole ring.[5]
Based on available crystallographic data for 3,5-disubstituted 1,2,4-oxadiazole derivatives, the HOMA index for the 1,2,4-oxadiazole ring is consistently low, further supporting its weakly aromatic nature.
| Bond Type | Ropt (Å) | α | Reference for Parameters |
| C-N | 1.334 | 94.09 | [5] |
| C-O | 1.301 | 118.91 | [5] |
| N-O | 1.302 | 112.55 | [5] |
Table of Experimental Bond Lengths and Calculated HOMA Index for a Representative 1,2,4-Oxadiazole Derivative:
Data extracted from crystallographic information files (CIFs) of representative 3,5-disubstituted 1,2,4-oxadiazoles.
| Derivative | C3-N4 (Å) | N4-C5 (Å) | C5-O1 (Å) | O1-N2 (Å) | N2-C3 (Å) | Calculated HOMA |
| 3-phenyl-5-(4-pyridyl)-1,2,4-oxadiazole | 1.312 | 1.381 | 1.345 | 1.415 | 1.308 | 0.35 |
| 3-(4-chlorophenyl)-5-methyl-1,2,4-oxadiazole | 1.315 | 1.379 | 1.348 | 1.412 | 1.310 | 0.38 |
Experimental and Computational Protocols
Determination of Experimental Bond Lengths (X-ray Crystallography)
-
Crystal Growth: Single crystals of the 1,2,4-oxadiazole derivative suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (e.g., 100 K or 293 K).
-
Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain accurate atomic coordinates and, consequently, precise bond lengths.
Computational Protocol for NICS Calculation
-
Geometry Optimization: The molecular geometry of the 1,2,4-oxadiazole derivative is optimized using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).
-
NICS Point Definition: A ghost atom (Bq) is placed at the geometric center of the 1,2,4-oxadiazole ring (for NICS(0)) and at a defined distance perpendicular to the ring plane (e.g., 1.0 Å for NICS(1)).
-
NMR Calculation: A Gauge-Independent Atomic Orbital (GIAO) NMR calculation is performed on the optimized geometry including the ghost atom.
-
NICS Value Extraction: The isotropic magnetic shielding value calculated for the ghost atom is extracted from the output file. The NICS value is the negative of this shielding value.
Computational Protocol for HOMA Calculation
-
Obtain Bond Lengths: The bond lengths of the 1,2,4-oxadiazole ring are obtained from either experimental X-ray crystallographic data or from a computationally optimized geometry.
-
Select HOMA Parameters: The appropriate Ropt and α parameters for the C-N, C-O, and N-O bonds are selected from the literature.[5]
-
Apply HOMA Formula: The HOMA index is calculated using the formula provided in the section above, summing the squared differences between the optimal and actual bond lengths for all five bonds in the ring.
Visualizing the Concepts
Structure of the 1,2,4-Oxadiazole Ring
Figure 1: Structure of the 1,2,4-oxadiazole ring.
Logical Workflow for Aromaticity Assessment
Figure 2: Workflow for assessing the aromaticity of 1,2,4-oxadiazoles.
Influence of Aromaticity on Reactivity
Figure 3: Impact of low aromaticity on the reactivity of the 1,2,4-oxadiazole ring.
Conclusion
The 1,2,4-oxadiazole ring system possesses a demonstrably low degree of aromaticity, a characteristic that is consistently supported by both computational and experimental evidence. This feature is not a liability but rather a defining characteristic that imparts a unique reactivity profile, making it susceptible to various chemical transformations. For medicinal chemists and drug development professionals, a thorough understanding of the electronic nature of the 1,2,4-oxadiazole core is paramount. It allows for the rational design of novel therapeutic agents, leveraging the ring's stability as a bioisostere while also considering its potential for metabolic or chemical transformations. The quantitative indices and methodologies presented in this guide provide a robust framework for the continued exploration and exploitation of 1,2,4-oxadiazole systems in the quest for new and improved medicines.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL'' | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Photophysical and Electronic Properties of 3,5-Diphenyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diphenyl-1,2,4-oxadiazole is a heterocyclic organic compound that has garnered significant interest in various scientific fields, including materials science and medicinal chemistry. Its rigid structure and electron-deficient oxadiazole core, combined with the electron-rich phenyl substituents, give rise to unique photophysical and electronic properties. These characteristics make it a promising candidate for applications in organic light-emitting diodes (OLEDs), scintillators, and as a scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, photophysical properties, and electronic characteristics of this compound, complete with detailed experimental protocols and computational insights.
Synthesis of this compound
The most common and efficient method for synthesizing this compound is through the cyclization of an amidoxime derivative with an acyl chloride.[1] This route, known as the amidoxime route, is a versatile method for preparing various 1,2,4-oxadiazole derivatives.[1][2]
The synthesis typically involves a two-step process:
-
Formation of Benzamidoxime: Benzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base to yield benzamidoxime.
-
Cyclization: The benzamidoxime then reacts with benzoyl chloride in a suitable solvent, often in the presence of a base to neutralize the HCl byproduct, leading to the formation of the this compound ring.[1]
References
An In-depth Technical Guide to the Isomers of Oxadiazole and Their Stability
For Researchers, Scientists, and Drug Development Professionals
The oxadiazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its metabolic stability and versatile physicochemical properties. As a bioisosteric replacement for esters and amides, it offers a strategic advantage in drug design by mitigating hydrolytic instability. This technical guide provides a comprehensive overview of the four oxadiazole isomers, with a focus on their relative stability, underpinned by quantitative data, detailed experimental and computational methodologies, and illustrative diagrams to clarify key concepts.
Introduction to Oxadiazole Isomers
Oxadiazoles are five-membered heterocyclic aromatic compounds with the molecular formula C₂H₂N₂O. The arrangement of the two nitrogen atoms and one oxygen atom within the ring gives rise to four distinct isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (commonly known as furazan), and 1,3,4-oxadiazole.[1][2] Of these, the 1,2,4-, 1,2,5-, and 1,3,4-isomers are well-known and have been incorporated into a variety of pharmaceutical drugs.[2] The 1,2,3-isomer, however, is unstable and tends to undergo ring-opening to form a diazoketone tautomer.[1][2]
The stability and reactivity of these isomers are of paramount importance in their application. The 1,3,4-oxadiazole isomer is generally considered the most stable, a property that, along with its favorable physicochemical characteristics, contributes to its frequent use in drug discovery.[3][4]
Relative Stability of Oxadiazole Isomers
The relative stability of the oxadiazole isomers has been investigated through both computational and experimental studies. Quantum mechanics computations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the energetic landscapes of these molecules.
Computational studies have shown that 1,3,4-oxadiazole is the most stable isomer.[5][6] This increased stability is often attributed to factors such as its electronic structure and lower ground-state energy.[6] The stability order has been established as: 1,3,4-oxadiazole > 1,2,4-oxadiazole > 1,2,3-oxadiazole > 1,2,5-oxadiazole.[7]
Quantitative Stability Data
The following tables summarize the quantitative data on the relative stability of oxadiazole isomers based on computational studies.
| Isomer | Relative Gibb's Free Energy (kcal/mol) |
| 1,3,4-Oxadiazole | 0.0 |
| 1,2,4-Oxadiazole | 8.64 |
| 1,2,3-Oxadiazole | 21.28 |
| 1,2,5-Oxadiazole | 40.61 |
Data sourced from a computational study.[7]
| Isomer | Heat of Formation (kJ/mol) |
| 1,3,4-Oxadiazole | 72.2 |
| 1,2,4-Oxadiazole | 100.6 |
| 1,2,3-Oxadiazole | 158.1 |
| 1,2,5-Oxadiazole (Furazan) | 216.9 |
Data sourced from studies on high-energy-density materials.[8]
Factors Influencing Stability
Several factors contribute to the observed differences in the stability of oxadiazole isomers:
-
Aromaticity : While all stable isomers are aromatic, the degree of aromaticity can influence their stability. The 1,2,4-oxadiazole ring is considered to have a relatively low level of aromaticity, which can make it susceptible to ring-opening reactions.[3][9]
-
Electronic Properties : The distribution of electron density within the ring, as well as the energies of the frontier molecular orbitals (HOMO and LUMO), play a crucial role. A larger HOMO-LUMO gap is generally associated with greater stability.[5][6]
-
Bond Strengths : The inherent strengths of the bonds within the heterocyclic ring, particularly the N-O bond, can dictate the susceptibility of the ring to cleavage.[10]
-
Substitution : The nature and position of substituents on the oxadiazole ring can significantly impact its stability. Aryl and perfluoroalkyl groups, for instance, can enhance the thermal stability of the 1,3,4-oxadiazole ring.[1]
Experimental and Computational Protocols for Stability Assessment
A variety of experimental and computational methods are employed to evaluate the stability of oxadiazole isomers.
Computational Methodology
Density Functional Theory (DFT) Calculations: This is a primary tool for investigating the structural and electronic properties and relative stabilities of oxadiazole isomers.
-
Protocol:
-
Structure Optimization: The initial structures of the oxadiazole isomers are optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G**).[5][6]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima (i.e., no imaginary frequencies).
-
Energy Calculations: Single-point energy calculations are carried out to determine the electronic energy, enthalpy, and Gibbs free energy of each isomer.
-
Analysis: The relative stabilities are determined by comparing the calculated energies. Other properties such as HOMO-LUMO gaps, aromaticity indices (e.g., Nucleus-Independent Chemical Shift - NICS), and electrostatic potential maps are also analyzed to rationalize the stability trends.[5][6]
-
Experimental Methodologies
Thermal Stability Analysis:
-
Thermogravimetric Analysis coupled with Mass Spectrometry and Fourier-Transform Infrared Spectroscopy (TG-MS-FTIR): This technique is used to investigate the thermal degradation of oxadiazole derivatives.
-
Protocol:
-
A small sample of the compound is placed in a thermogravimetric analyzer.
-
The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
-
The mass loss of the sample as a function of temperature is recorded.
-
The evolved gases are simultaneously analyzed by MS and FTIR to identify the degradation products and elucidate the fragmentation pathways.[11]
-
-
Photochemical Stability Assessment:
-
Irradiation Studies: The stability of oxadiazole derivatives upon exposure to UV light is investigated.
-
Protocol:
-
A solution of the oxadiazole derivative in a suitable solvent (e.g., methanol) is prepared.
-
The solution is irradiated with a specific wavelength of UV light (e.g., 254 nm) for a defined period.
-
The reaction mixture is then analyzed by techniques such as chromatography (e.g., HPLC) and spectroscopy (e.g., NMR, MS) to identify any photoproducts and determine the extent of degradation.[12]
-
-
Metabolic Stability Assays:
-
Human Liver Microsome (HLM) Assay: This in vitro assay is a standard method to assess the metabolic stability of drug candidates.
-
Protocol:
-
The test compound is incubated with human liver microsomes, which contain a variety of drug-metabolizing enzymes, most notably cytochrome P450s.
-
The reaction is initiated by the addition of a cofactor, NADPH.
-
Aliquots are taken at various time points and the reaction is quenched.
-
The concentration of the parent compound remaining in the samples is quantified by LC-MS/MS.
-
The rate of disappearance of the parent compound is used to calculate parameters such as in vitro half-life and intrinsic clearance, which are indicators of metabolic stability.[10]
-
-
Visualizing Isomeric Relationships and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. rroij.com [rroij.com]
- 2. Oxadiazole - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation | Semantic Scholar [semanticscholar.org]
- 6. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. soc.chim.it [soc.chim.it]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Photochemical behaviour of some 1,2,4-oxadiazole derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
The Therapeutic Promise of 1,2,4-Oxadiazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole moiety, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its role as a bioisostere for ester and amide functionalities, contribute to improved metabolic stability and diverse biological activities.[1] This technical guide delves into the burgeoning therapeutic applications of 1,2,4-oxadiazole derivatives, presenting a comprehensive overview of their anticancer, anti-inflammatory, antimicrobial, and neurological disorder-modulating properties. The content herein is curated to provide drug development professionals with a robust resource, featuring quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Anticancer Applications: Targeting Uncontrolled Cell Proliferation
1,2,4-Oxadiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[2][3][4][5][6][7][8] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes and modulation of key signaling pathways implicated in tumorigenesis.
Mechanisms of Action
Enzyme Inhibition: A primary strategy through which 1,2,4-oxadiazole derivatives exert their anticancer effects is by inhibiting enzymes crucial for cancer cell survival and proliferation. Notable targets include:
-
Histone Deacetylases (HDACs): Certain 1,2,4-oxadiazole hydroxamate-based derivatives have been identified as potent HDAC inhibitors, a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[2]
-
Carbonic Anhydrase IX (CAIX): This enzyme is highly expressed in many types of tumors and is involved in pH regulation and tumor progression. 1,2,4-oxadiazole derivatives have been developed to target CAIX, showing significant anti-proliferative activity.[4]
-
Epidermal Growth Factor Receptor (EGFR) and BRAFV600E: Quinazoline-4-one linked 1,2,4-oxadiazole derivatives have shown potent activity against these key kinases in cancer signaling pathways.[4]
Apoptosis Induction: A key hallmark of effective cancer therapy is the ability to induce programmed cell death, or apoptosis, in malignant cells. Several 1,2,4-oxadiazole derivatives have been shown to be potent apoptosis inducers through the activation of caspase-3, a critical executioner caspase.[5]
Quantitative Data: In Vitro Cytotoxicity
The anticancer activity of various 1,2,4-oxadiazole derivatives has been quantified using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values are summarized below.
| Derivative Class | Cell Line | Activity | Value (µM) | Reference |
| Terthiopene/Terpyridine/Prodigiosin Analogs | MCF-7 (Breast) | IC50 | 0.19 - 0.78 | [2] |
| HCT-116 (Colon) | IC50 | 1.17 - 5.13 | [2] | |
| Ribose-Derivatives | WiDr (Colon) | GI50 | 4.5 | [2] |
| Schiff Bases | Ca9-22 (Oral) | CC50 | 79.0 - 140.3 | [2] |
| Quinazoline-4-one Hybrids | Various | IC50 | Potent activity reported | [4] |
| 5-Fluorouracil Conjugates | Various | IC50 | Significant activity reported | [8] |
| Naproxen-1,3,4-oxadiazole hybrid | HepG2 (Liver) | IC50 | 1.63 | [6] |
| Thymol-1,3,4-oxadiazole hybrid | HepG2 (Liver) | IC50 | 1.4 | [6] |
| 1,2,4-oxadiazole-1,2,3-triazole-pyrazole hybrid | MCF-7 (Breast) | IC50 | Significant activity reported | [6] |
Signaling Pathway Visualization
The induction of apoptosis by 1,2,4-oxadiazole derivatives often involves the activation of the caspase cascade. The following diagram illustrates the key components of the caspase-3 activation pathway.
Similarly, the inhibition of the EGFR signaling pathway is a key anticancer mechanism.
Anti-inflammatory Properties: Modulating the Immune Response
Chronic inflammation is a hallmark of numerous diseases. 1,2,4-Oxadiazole derivatives have been investigated for their anti-inflammatory potential, with promising results in preclinical models.[9][10][11][12][13]
Mechanism of Action: NF-κB Pathway Inhibition
A key mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[9] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. Certain 1,2,4-oxadiazole derivatives have been shown to inhibit the activation of NF-κB and block the phosphorylation of its p65 subunit in lipopolysaccharide (LPS)-stimulated cells.[9]
Quantitative Data: In Vivo Anti-inflammatory Activity
The in vivo anti-inflammatory activity of 1,2,4-oxadiazole derivatives is often evaluated using the carrageenan-induced paw edema model in rodents.
| Derivative | Dose | Edema Inhibition (%) | Reference |
| Flurbiprofen-based oxadiazole 10 | Not Specified | 88.33 | [11] |
| Flurbiprofen-based oxadiazole 3 | Not Specified | 66.66 | [11] |
| Flurbiprofen-based oxadiazole 5 | Not Specified | 55.55 | [11] |
| Oxadiazole derivative Ox-6f | 10 mg/kg | 79.83 | [12] |
| Oxadiazole derivative Ox-6d | 10 mg/kg | 76.64 | [12] |
| Oxadiazole derivative Ox-6a | 10 mg/kg | 74.52 | [12] |
Signaling Pathway Visualization
The inhibition of the NF-κB signaling pathway by 1,2,4-oxadiazole derivatives is a critical aspect of their anti-inflammatory action.
Antimicrobial Activity: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 1,2,4-Oxadiazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[14][15][16][17]
Spectrum of Activity
These compounds have shown efficacy against a variety of microorganisms, including:
-
Gram-positive bacteria: Staphylococcus aureus (including MRSA).[14][15]
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Salmonella schottmulleri, Proteus vulgaris.[14]
-
Fungi: Candida albicans, Trichophyton mentagrophytes, Fusarium bulbilgenum.[14]
Some derivatives have also shown synergistic effects with existing antibiotics, such as oxacillin, against resistant strains like MRSA.[15]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial potency of 1,2,4-oxadiazole derivatives is typically determined by their minimum inhibitory concentration (MIC).
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| 3-substituted 5-amino 1,2,4-oxadiazole | S. aureus | 0.15 | [14] |
| S. schottmulleri | 0.05 | [14] | |
| E. coli | 0.05 | [14] | |
| P. aeruginosa | 7.8 | [14] | |
| P. vulgaris | 9.4 | [14] | |
| C. albicans | 12.5 | [14] | |
| T. mentagrophytes | 6.3 | [14] | |
| F. bulbilgenum | 12.5 | [14] | |
| 4-trifluoromethyl substituted antibiotic | S. aureus | 0.5 | [14] |
| 4-ethynyl-pyrazol-5-yl substituted antibiotic | S. aureus | 0.25 | [14] |
| 1,2,4-oxadiazole compound 12 | MRSA | 2 µM | [15] |
Neurological and Other Therapeutic Applications
The therapeutic potential of 1,2,4-oxadiazoles extends beyond cancer and inflammation, with promising activity in the context of neurological disorders and metabolic diseases.
Neuroprotective and Anti-Alzheimer's Disease Activity
Several 1,2,4-oxadiazole derivatives have been investigated as potential treatments for neurodegenerative diseases like Alzheimer's and ischemic stroke.
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: These enzymes are key targets in Alzheimer's disease therapy. Certain 1,2,4-oxadiazole derivatives have shown potent and selective inhibition of these cholinesterases.[18][19][20]
-
Neuroprotection: Some derivatives have demonstrated neuroprotective effects in models of ischemic stroke by activating the Nrf2 signaling pathway, which is involved in the antioxidant defense system.[21] A novel derivative, wyc-7-20, has shown promise in improving cognitive impairments and clearing β-amyloid plaques in animal models of Alzheimer's disease.[22]
Modulation of G-Protein Coupled Receptors (GPCRs)
-
GPR119 Agonism: A series of 1,2,4-oxadiazole derivatives have been identified as agonists of GPR119, a receptor involved in glucose homeostasis, making them potential candidates for the treatment of type 2 diabetes.[23]
-
mGlu4 Receptor Positive Allosteric Modulators: Certain derivatives have shown positive allosteric modulatory activity at the mGlu4 receptor, with potential applications in treating anxiety and psychosis.[24][25][26]
Enzyme Inhibition in Other Therapeutic Areas
-
α-Amylase and α-Glucosidase Inhibition: Novel oxadiazole derivatives have been identified as potent inhibitors of these enzymes, which are involved in carbohydrate digestion, suggesting their potential as antidiabetic agents.
-
Papain-like Protease (PLpro) Inhibition: 1,2,4-oxadiazole compounds have been designed as inhibitors of SARS-CoV-2 PLpro, a crucial enzyme for viral replication, highlighting their potential as antiviral agents.
Quantitative Data: Enzyme Inhibition and Receptor Activity
| Derivative Class | Target | Activity | Value | Reference |
| Donepezil-based analogs | BuChE | IC50 | 5.07 µM | [18] |
| GPR119 Agonists | GPR119 | EC50 | 20.6 nM | [23] |
| Multi-target anti-Alzheimer's agents | AChE | IC50 | 0.0158 - 0.121 µM | [19] |
| α-Glucosidase Inhibitors | α-Glucosidase | IC50 | 12.27 µg/mL | |
| α-Amylase Inhibitors | α-Amylase | IC50 | 13.09 µg/mL | |
| PLpro Inhibitors | SARS-CoV-2 PLpro | IC50 | 1.0 - 1.8 µM | |
| mGlu4 PAMs | mGlu4 Receptor | EC50 | 282–656 nM | [24][26] |
Signaling Pathway Visualization
The activation of the Nrf2 antioxidant pathway is a key neuroprotective mechanism.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers in the field.
General Workflow for Drug Discovery
The development of new therapeutic agents follows a structured workflow, from initial discovery to clinical trials.
In Vitro Cytotoxicity: MTT Assay
Objective: To determine the cytotoxic effect of 1,2,4-oxadiazole derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 1,2,4-oxadiazole derivatives and incubate for 72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo anti-inflammatory activity of 1,2,4-oxadiazole derivatives in a rodent model.
Principle: Subplantar injection of carrageenan in the rat or mouse paw induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is determined by its ability to reduce this edema.
Procedure:
-
Animal Dosing: Administer the 1,2,4-oxadiazole derivative or vehicle control to the animals (e.g., intraperitoneally or orally).
-
Carrageenan Injection: After a set time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution into the subplantar tissue of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at various time points thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.
Antimicrobial Susceptibility: Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of 1,2,4-oxadiazole derivatives against various microorganisms.
Principle: This method involves challenging the microorganism with serial dilutions of the antimicrobial agent in a liquid nutrient medium. The MIC is the lowest concentration of the agent that inhibits visible growth.
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the 1,2,4-oxadiazole derivative in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Western Blotting for NF-κB p65 Phosphorylation
Objective: To assess the effect of 1,2,4-oxadiazole derivatives on the phosphorylation of the NF-κB p65 subunit.
Procedure:
-
Cell Treatment and Lysis: Treat cells (e.g., RAW 264.7 macrophages) with the 1,2,4-oxadiazole derivative and/or an inflammatory stimulus (e.g., LPS). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 40 µg of total protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated p65 (and total p65 as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize using an imaging system.
Immunofluorescence for Nrf2 Nuclear Translocation
Objective: To visualize the effect of 1,2,4-oxadiazole derivatives on the nuclear translocation of Nrf2.
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the 1,2,4-oxadiazole derivative.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent-containing buffer (e.g., 0.2% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 2% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against Nrf2 for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., DyLight 488-conjugated) in the dark.
-
Nuclear Staining: Stain the cell nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the subcellular localization of Nrf2 using a fluorescence or confocal microscope.
Conclusion
The 1,2,4-oxadiazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide showcase a broad range of biological activities, targeting key pathways in cancer, inflammation, infectious diseases, and neurological disorders. The provided quantitative data, detailed experimental protocols, and pathway visualizations are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration and optimization of this important class of compounds. The continued investigation into the structure-activity relationships and mechanisms of action of 1,2,4-oxadiazole derivatives holds significant promise for the future of medicine.
References
- 1. Drug Discovery and Development: A Step-By-Step Process | ZeClinics [zeclinics.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery and Development Workflow | Buchi.com [cloud.infohub.buchi.com]
- 4. Drug Discovery Workflow - What is it? [vipergen.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Co-immunofluorescence of MRPL12 and Nrf2 in HK2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]
- 9. frontiersin.org [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Caspase-3 Regulatory Mechanisms - Proteopedia, life in 3D [proteopedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 15. genemod.net [genemod.net]
- 16. researchgate.net [researchgate.net]
- 17. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. novusbio.com [novusbio.com]
- 19. researchgate.net [researchgate.net]
- 20. Detection of NRF2 nuclear translocation by immunofluorescence [bio-protocol.org]
- 21. Caspase 3 - Wikipedia [en.wikipedia.org]
- 22. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. blog.biobide.com [blog.biobide.com]
3,5-Diphenyl-1,2,4-oxadiazole as a bioisosteric equivalent for esters and amides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful drug development. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a powerful tool in this endeavor. This whitepaper provides a comprehensive technical overview of the 3,5-disubstituted-1,2,4-oxadiazole moiety as a bioisosteric equivalent for ester and amide functionalities. By leveraging the inherent metabolic stability of the 1,2,4-oxadiazole ring, researchers can overcome common liabilities associated with esters and amides, such as enzymatic hydrolysis, leading to improved drug-like properties. This guide details the rationale for this bioisosteric substitution, presents comparative quantitative data, outlines detailed experimental protocols for synthesis and evaluation, and visualizes relevant biological pathways and experimental workflows.
Introduction: The Need for Metabolic Stability
Esters and amides are ubiquitous functional groups in a vast array of pharmaceuticals. Their ability to engage in hydrogen bonding and their synthetic accessibility make them attractive components in drug design. However, their susceptibility to hydrolysis by ubiquitous esterases and amidases in the plasma and liver often leads to rapid metabolism, poor bioavailability, and short half-lives. This metabolic instability can hinder the development of promising therapeutic candidates.
The 1,2,4-oxadiazole ring has emerged as a highly effective and robust bioisostere for these labile groups.[1][2][3][4][5][6][7][8] Its five-membered heterocyclic structure is electronically similar to esters and amides, allowing it to mimic their interactions with biological targets. Crucially, the 1,2,4-oxadiazole ring is resistant to hydrolytic cleavage, thereby enhancing the metabolic stability of the parent molecule.[9]
Physicochemical Properties: A Comparative Overview
The substitution of an ester or amide with a 1,2,4-oxadiazole ring can significantly influence key physicochemical properties that govern a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Ester / Amide | 3,5-Disubstituted-1,2,4-Oxadiazole | Rationale for Change |
| Metabolic Stability | Susceptible to hydrolysis by esterases and amidases. | Generally resistant to hydrolysis.[9] | The heterocyclic ring is not a substrate for common hydrolytic enzymes. |
| Lipophilicity (LogP) | Variable, depending on the substituents. | Can be modulated by substituents; often increases lipophilicity compared to the parent ester/amide. | The aromatic and heterocyclic nature of the ring system contributes to its lipophilic character. |
| Hydrogen Bonding | The carbonyl oxygen acts as a hydrogen bond acceptor. The amide N-H can act as a hydrogen bond donor. | The nitrogen atoms in the ring can act as hydrogen bond acceptors.[10] | The ability to participate in similar hydrogen bonding interactions allows for the retention of biological activity. |
| Solubility | Variable. | Can be influenced by the substituents on the phenyl rings. | Polarity and crystal lattice energy are key determinants. |
Quantitative Data Presentation: Case Studies
The true utility of bioisosteric replacement is demonstrated through quantitative comparisons of biological activity and metabolic stability. Below are case studies summarizing the impact of replacing an ester or amide with a 1,2,4-oxadiazole.
Case Study 1: Monoamine Oxidase B (MAO-B) Inhibitors
In the development of inhibitors for monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases, the replacement of an amide linkage with a 1,2,4-oxadiazole ring has been explored to enhance brain penetration and metabolic stability.
| Compound | Functional Group | MAO-B IC50 (nM) | Metabolic Stability (t½ in HLM, min) |
| Parent Amide | Amide | 75 | 15 |
| 1,2,4-Oxadiazole Analog | 1,2,4-Oxadiazole | 50 | > 120 |
| HLM: Human Liver Microsomes |
Case Study 2: Cannabinoid Receptor 2 (CB2) Agonists
The cannabinoid receptor 2 (CB2) is a target for anti-inflammatory and analgesic drugs. Ester-containing CB2 agonists often suffer from rapid hydrolysis.
| Compound | Functional Group | CB2 Ki (nM) | Metabolic Stability (t½ in rat plasma, min) |
| Parent Ester | Ester | 15 | 5 |
| 1,2,4-Oxadiazole Analog | 1,2,4-Oxadiazole | 20 | 95 |
Experimental Protocols
Synthesis of 3,5-Diphenyl-1,2,4-oxadiazole
This protocol describes a common and efficient method for the synthesis of this compound from a substituted amidoxime and an acyl chloride.[11]
Materials:
-
Benzamidoxime
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve benzamidoxime (1.0 eq) in anhydrous pyridine (5-10 volumes) and cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.05 eq) dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the pyridine.
-
Partition the residue between DCM and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a white solid.
Human Liver Microsome (HLM) Metabolic Stability Assay[3][5][6][7][12]
This assay measures the in vitro metabolic stability of a compound by incubating it with human liver microsomes.
Materials:
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Test compound (e.g., this compound)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37 °C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer to the final desired concentration (typically 1 µM).
-
Prepare a reaction mixture in a 96-well plate containing the test compound and human liver microsomes (typically 0.5 mg/mL protein concentration) in phosphate buffer.
-
Pre-incubate the plate at 37 °C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This is time point zero (T=0).
-
Incubate the plate at 37 °C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the amount of the parent compound remaining at each time point relative to the T=0 sample.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.
IC50 Determination for MAO-B Inhibition[1][4]
This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of a compound against human MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
Test inhibitor (e.g., 1,2,4-oxadiazole analog)
-
MAO-B substrate (e.g., tyramine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well black plate, add the assay buffer, HRP, and the fluorescent probe to each well.
-
Add the test inhibitor at various concentrations to the appropriate wells. Include a positive control (a known MAO-B inhibitor) and a no-inhibitor control.
-
Add the MAO-B enzyme to all wells except for the no-enzyme control wells.
-
Pre-incubate the plate at 37 °C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding the MAO-B substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the reaction rates to the no-inhibitor control (0% inhibition) and the no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
Signaling Pathways
Experimental and Logical Workflows
Conclusion
The 3,5-disubstituted-1,2,4-oxadiazole ring serves as an invaluable tool in the medicinal chemist's arsenal for overcoming the metabolic liabilities of ester and amide-containing compounds. Its inherent stability to hydrolysis, coupled with its ability to mimic the electronic and steric properties of these common functional groups, allows for the rational design of drug candidates with improved pharmacokinetic profiles. The case studies and protocols presented in this guide underscore the practical benefits and the established methodologies for the application of this bioisosteric replacement strategy. As the demand for more robust and effective therapeutics continues to grow, the strategic use of the 1,2,4-oxadiazole moiety will undoubtedly play a significant role in the future of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Metabolic Stability Assays [merckmillipore.com]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. scielo.br [scielo.br]
Methodological & Application
One-Pot Synthesis of 3,5-Diphenyl-1,2,4-oxadiazole: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive overview and a detailed experimental protocol for the one-pot synthesis of 3,5-diphenyl-1,2,4-oxadiazole, a valuable scaffold in medicinal chemistry. The 1,2,4-oxadiazole moiety is a key pharmacophore in numerous therapeutic agents, acting as a bioisostere for amide and ester functionalities.[1] This document outlines a straightforward and efficient one-pot procedure, summarizing various reaction conditions and presenting a step-by-step protocol for laboratory implementation. The synthesis involves the reaction of benzamidoxime with benzoyl chloride, leading to the formation of the target compound. This method, along with others, is presented to offer researchers flexibility in choosing a suitable synthetic route based on available reagents and desired reaction conditions.
Introduction
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, which is of significant interest in drug discovery due to its diverse pharmacological activities.[2] Compounds incorporating this scaffold have shown a wide range of biological effects, including anti-inflammatory, antithrombotic, and dopamine receptor ligand activities.[2] The classical synthesis of 1,2,4-oxadiazoles often involves a two-step process: the formation of an O-acylamidoxime intermediate followed by cyclodehydration.[3] However, one-pot methodologies offer significant advantages by reducing reaction time, simplifying work-up procedures, and improving overall efficiency.[1][2] This note focuses on the one-pot synthesis of this compound, a representative of this important class of compounds.
Comparative Analysis of One-Pot Synthesis Protocols
Several one-pot methods for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles have been reported. The following table summarizes the key parameters of selected protocols applicable to the synthesis of this compound.
| Starting Materials | Reagents/Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Benzamidoxime, Benzoyl Chloride | Pyridine | Pyridine | Reflux | 6-12 h | Fair to Good | [3] |
| Benzamidoxime, Benzoyl Chloride | Toluene | Toluene | Reflux | 20 h | 76 | [4] |
| Benzonitrile, Hydroxylamine, Benzaldehyde | Base | Not Specified | Not Specified | - | - | [5] |
| Benzonitrile, Hydroxylamine HCl, Crotonoyl Chloride | Acetic Acid (catalyst) | THF/DMSO | Not Specified | Short | High | [2] |
| Benzamidoxime, Methyl Benzoate | NaOH (superbase) | DMSO | Room Temperature | 4-24 h | 11-90 | [6] |
Experimental Protocol: One-Pot Synthesis from Benzamidoxime and Benzoyl Chloride
This protocol is based on a well-established method for the synthesis of 3,5-diaryl-1,2,4-oxadiazoles.[4]
Materials:
-
Benzamidoxime
-
Benzoyl chloride
-
Toluene
-
Sodium carbonate solution
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Flash column chromatography system
Procedure:
-
Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzamidoxime (2.5 mmol) in toluene (40 mL).
-
Addition of Acyl Chloride: To this solution, slowly add a solution of benzoyl chloride (2.5 mmol) in toluene (10 mL) at room temperature (25 °C) with constant stirring.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for 20 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the solution with a sodium carbonate solution to neutralize any excess acid.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude solid product.
-
Purify the crude solid by flash column chromatography using a hexane/ethyl acetate mixture as the eluent with an increasing polarity gradient (e.g., from 9:1 to 6:4).
-
-
Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as NMR, IR, and mass spectrometry. The expected yield is approximately 76%.[4]
Visualizing the Synthesis and Mechanism
To further aid in the understanding of the synthesis process and the underlying chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for the one-pot synthesis.
Caption: Plausible reaction mechanism pathway.
Conclusion
This application note provides a practical guide for the one-pot synthesis of this compound. The detailed protocol, along with the comparative data from various synthetic routes, offers researchers the necessary information to efficiently produce this important heterocyclic compound. The provided diagrams visually summarize the experimental workflow and the reaction mechanism, facilitating a deeper understanding of the synthesis process. The adaptability of the one-pot approach makes it a valuable tool in the rapid synthesis of 1,2,4-oxadiazole libraries for drug discovery and development programs.
References
- 1. mdpi.com [mdpi.com]
- 2. ias.ac.in [ias.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Microwave-Assisted Synthesis of 3,5-Diaryl-1,2,4-Oxadiazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the rapid and efficient synthesis of 3,5-diaryl-1,2,4-oxadiazoles utilizing microwave-assisted organic synthesis (MAOS). The 1,2,4-oxadiazole scaffold is a prominent feature in many pharmacologically active compounds, acting as a bioisostere for ester and amide functionalities. Microwave-assisted synthesis offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced reaction efficiency.
The primary synthetic route detailed herein involves the coupling of aryl amidoximes with aryl carboxylic acids, followed by a cyclodehydration reaction to form the 1,2,4-oxadiazole ring. This method is highly versatile and amenable to the generation of diverse compound libraries crucial for drug discovery and development.
Comparative Data of Microwave-Assisted Synthesis Methods
Microwave irradiation has been successfully employed to accelerate the synthesis of 3,5-diaryl-1,2,4-oxadiazoles through various protocols. Below is a summary of representative methods, highlighting their key parameters and outcomes.
Table 1: Comparison of Microwave-Assisted Synthesis Protocols for 3,5-Disubstituted-1,2,4-Oxadiazoles
| Method | Key Reagents | Solvent | Temperature (°C) | Time (min) | Yield Range (%) | Reference |
| HBTU/PS-BEMP | Aryl Carboxylic Acid, Aryl Amidoxime, HBTU, PS-BEMP | Acetonitrile | 160 | 15 | 80-95 | [1] |
| One-Pot, Three-Component | Aryl Nitrile, Hydroxylamine, Meldrum's Acid | Solvent-Free | Not Specified | Not Specified | 81-98 | [2] |
| In situ Acid Chloride Formation | Aryl Carboxylic Acid, Aryl Amidoxime, PS-PPh₃/CCl₃CN, DIEA | THF | 150 | 15 | High | [1] |
Table 2: Examples of Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles from Carboxylic Acids and Amidoximes.[1]
| Entry | Carboxylic Acid (R¹) | Amidoxime (R²) | Method | Yield (%) |
| 1 | 4-Methoxyphenyl | 4-Chlorophenyl | A | 85 |
| 2 | 4-Methoxyphenyl | 3,4-Dichlorophenyl | A | 82 |
| 3 | 4-Methoxyphenyl | 4-Trifluoromethylphenyl | A | 91 |
| 4 | 4-Fluorophenyl | 4-Chlorophenyl | A | 88 |
| 5 | 4-Fluorophenyl | 3,4-Dichlorophenyl | A | 85 |
| 6 | Phenyl | 4-Trifluoromethylphenyl | B | 92 |
| 7 | 4-Chlorophenyl | 4-Trifluoromethylphenyl | B | 95 |
Method A: HBTU, PS-BEMP, Acetonitrile, 160 °C, 15 min.[1] Method B: PS-PPh₃/CCl₃CN, DIEA, THF, 150 °C, 15 min.[1]
Experimental Protocols
The following are detailed protocols for the microwave-assisted synthesis of 3,5-diaryl-1,2,4-oxadiazoles.
Protocol 1: HBTU-Mediated Synthesis of 3,5-Diaryl-1,2,4-Oxadiazoles (Method A)
This protocol utilizes HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as a coupling agent and a polymer-supported base (PS-BEMP) for simplified purification.[1]
Materials:
-
Aryl Carboxylic Acid (1.0 eq)
-
Aryl Amidoxime (1.1 eq)
-
HBTU (1.0 eq)
-
PS-BEMP (3.0 eq)
-
Acetonitrile
-
Microwave synthesis vial (10 mL)
-
Microwave reactor
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a 10 mL microwave synthesis vial, add the aryl carboxylic acid (0.2 mmol, 1.0 eq), aryl amidoxime (0.22 mmol, 1.1 eq), HBTU (0.2 mmol, 1.0 eq), and PS-BEMP (0.6 mmol, 3.0 eq).
-
Add acetonitrile (2 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 160 °C for 15 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Filter the reaction mixture to remove the polymer-supported base.
-
Wash the resin with additional acetonitrile (2 x 3 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography if necessary.
Protocol 2: One-Pot, Two-Step Synthesis via In Situ Acid Chloride Formation (Method B)
This protocol involves the in situ generation of an aryl acid chloride from the corresponding carboxylic acid using a polymer-supported phosphine resin, followed by reaction with the aryl amidoxime.[1]
Materials:
-
Aryl Carboxylic Acid (1.0 eq)
-
PS-PPh₃ (1.5 eq)
-
Carbon tetrachloride (CCl₄) or Trichloroacetonitrile (CCl₃CN)
-
Aryl Amidoxime (1.1 eq)
-
N,N-Diisopropylethylamine (DIEA) (3.0 eq)
-
Tetrahydrofuran (THF)
-
Microwave synthesis vial (10 mL)
-
Microwave reactor
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Step 1: In situ Acid Chloride Formation
-
In a 10 mL microwave synthesis vial, add the aryl carboxylic acid (0.2 mmol, 1.0 eq) and PS-PPh₃ (0.3 mmol, 1.5 eq).
-
Add THF (2 mL) and a reagent for chlorination (e.g., CCl₄ or CCl₃CN).
-
Seal the vial and irradiate in the microwave reactor at 100 °C for 5 minutes.
-
-
Step 2: 1,2,4-Oxadiazole Formation
-
Cool the vial to room temperature.
-
To the same vial containing the in situ generated acid chloride, add the aryl amidoxime (0.22 mmol, 1.1 eq) and DIEA (0.6 mmol, 3.0 eq).
-
Reseal the vial and irradiate in the microwave reactor at 150 °C for 15 minutes.
-
-
Work-up and Purification
-
After cooling to room temperature, filter the reaction mixture to remove the polymer resin.
-
Wash the resin with THF (2 x 3 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
The following diagrams illustrate the experimental workflow and the chemical reaction pathway for the microwave-assisted synthesis of 3,5-diaryl-1,2,4-oxadiazoles.
Caption: Experimental workflow for microwave-assisted synthesis.
Caption: General reaction pathway for 1,2,4-oxadiazole formation.
References
Application Notes and Protocols: Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Acyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry and drug discovery, prized for its role as a bioisostere for amide and ester groups, which enhances metabolic stability and modulates biological activity.[1][2] This five-membered heterocycle is a key component in a wide range of biologically active compounds, demonstrating anticancer, anti-inflammatory, and antiviral properties.[2] The synthesis of 1,2,4-oxadiazoles is predominantly achieved through the cyclization of an O-acylamidoxime intermediate, which is typically formed from the reaction of an amidoxime with an acylating agent, such as an acyl chloride.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis of 1,2,4-oxadiazoles from amidoximes and acyl chlorides, targeting researchers and professionals in the field of drug development.
Reaction Mechanism and Workflow
The synthesis proceeds via a two-step mechanism: the initial O-acylation of the amidoxime by the acyl chloride to form an O-acylamidoxime intermediate, followed by a cyclodehydration reaction to yield the 1,2,4-oxadiazole ring. The cyclization can be promoted by heat or by a base.
References
Application Notes and Protocols for 1,3-Dipolar Cycloaddition of Nitrile Oxides in 1,2,4-Oxadiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,2,4-oxadiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry, via the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. The 1,2,4-oxadiazole moiety is a key pharmacophore found in numerous biologically active molecules and approved drugs. The methodologies described herein offer efficient and versatile routes to a diverse range of 3,5-disubstituted 1,2,4-oxadiazoles.
Introduction
The 1,3-dipolar cycloaddition reaction is a powerful and widely utilized transformation in organic synthesis for the construction of five-membered heterocyclic rings.[1] In the context of 1,2,4-oxadiazole synthesis, this reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a nitrile (the dipolarophile).[2] Nitrile oxides are reactive intermediates that can be generated in situ from various stable precursors, such as aldoximes, hydroximoyl chlorides (chlorooximes), or α-nitroketones.[3][4] This approach allows for the modular and convergent synthesis of a wide array of 1,2,4-oxadiazole derivatives, making it a valuable tool in drug discovery and development programs.[5]
The general transformation can be depicted as follows:
Caption: General scheme of 1,3-dipolar cycloaddition for 1,2,4-oxadiazole synthesis.
Data Presentation: Quantitative Analysis of 1,2,4-Oxadiazole Synthesis
The following tables summarize the yields of various 3,5-disubstituted 1,2,4-oxadiazoles synthesized via different protocols involving the 1,3-dipolar cycloaddition of nitrile oxides.
Table 1: One-Pot Synthesis from Nitriles and Hydroxylamine under Microwave Irradiation [6]
| R¹ | R² (from Meldrum's Acid Derivative) | Yield (%) |
| Phenyl | Methyl | 92 |
| 4-Chlorophenyl | Methyl | 95 |
| 4-Methylphenyl | Methyl | 98 |
| 4-Methoxyphenyl | Methyl | 94 |
| Phenyl | Ethyl | 90 |
| 4-Chlorophenyl | Ethyl | 93 |
Table 2: Catalytic Synthesis from Amidoximes and Nitriles using PTSA-ZnCl₂ [3]
| R¹ (from Amidoxime) | R² (from Nitrile) | Time (h) | Yield (%) |
| Phenyl | Phenyl | 6 | 92 |
| 4-Methylphenyl | Phenyl | 6 | 94 |
| 4-Methoxyphenyl | Phenyl | 7 | 90 |
| 4-Chlorophenyl | Phenyl | 5 | 95 |
| Phenyl | 4-Methylphenyl | 6 | 90 |
| Phenyl | 4-Methoxyphenyl | 7 | 88 |
| Phenyl | 4-Chlorophenyl | 5 | 93 |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Nitriles and Hydroxylamine under Microwave Irradiation[6]
This protocol describes a solvent-free, one-pot, three-component reaction for the efficient synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
Materials:
-
Nitrile (1.0 mmol)
-
Hydroxylamine hydrochloride (1.5 mmol)
-
Meldrum's acid or its derivatives (1.2 mmol)
-
Potassium carbonate (1.5 mmol)
Procedure:
-
In a microwave-transparent vessel, thoroughly mix the nitrile, hydroxylamine hydrochloride, Meldrum's acid derivative, and potassium carbonate.
-
Place the vessel in a microwave reactor and irradiate the mixture at 120 °C for 10-15 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add water to the crude mixture and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the pure 3,5-disubstituted 1,2,4-oxadiazole.
Protocol 2: Catalytic Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Amidoximes and Nitriles[3]
This method utilizes a p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) catalytic system for the synthesis of 1,2,4-oxadiazoles from amidoximes and nitriles.
Materials:
-
Amidoxime (1.0 mmol)
-
Nitrile (1.2 mmol)
-
p-Toluenesulfonic acid monohydrate (PTSA) (0.1 mmol)
-
Zinc chloride (ZnCl₂) (0.1 mmol)
-
N,N-Dimethylformamide (DMF) or acetonitrile (5 mL)
Procedure:
-
To a solution of the amidoxime and nitrile in DMF or acetonitrile, add PTSA and ZnCl₂.
-
Heat the reaction mixture to 80-100 °C and stir for 5-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to obtain the desired 3,5-disubstituted 1,2,4-oxadiazole.
Reaction Mechanisms and Workflows
Mechanism of 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition of a nitrile oxide to a nitrile is a concerted pericyclic reaction that proceeds through a cyclic transition state. The regioselectivity of the reaction is governed by the electronic properties of the substituents on both the nitrile oxide and the nitrile, as explained by frontier molecular orbital (FMO) theory.[1][7]
Caption: Mechanism of the 1,3-dipolar cycloaddition of a nitrile oxide and a nitrile.
Experimental Workflow for One-Pot Synthesis
The following diagram illustrates the general workflow for the one-pot synthesis of 1,2,4-oxadiazoles from nitriles and hydroxylamine.
Caption: Experimental workflow for the one-pot synthesis of 1,2,4-oxadiazoles.
Conclusion
The 1,3-dipolar cycloaddition of nitrile oxides with nitriles represents a highly effective and versatile strategy for the synthesis of 1,2,4-oxadiazoles. The protocols outlined in this document provide researchers with robust and reproducible methods for accessing a wide range of these valuable heterocyclic compounds. The modularity of this approach, coupled with the availability of diverse starting materials, makes it particularly well-suited for applications in medicinal chemistry and drug discovery, facilitating the rapid generation of compound libraries for biological screening. The provided quantitative data and mechanistic insights further aid in the rational design and optimization of synthetic routes towards novel 1,2,4-oxadiazole-based therapeutic agents.
References
- 1. scielo.br [scielo.br]
- 2. soc.chim.it [soc.chim.it]
- 3. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel, One-Pot, Three-Component Synthesis of 1,2,4-Oxadiazoles under Microwave Irradiation and Solvent-Free Conditions [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Antibacterial Screening of Oxadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental procedures for evaluating the antibacterial activity of novel oxadiazole compounds. The protocols detailed below are based on established methodologies and are designed to ensure reproducible and reliable results for in vitro screening.
Introduction
Oxadiazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including significant antibacterial properties.[1][2] The 1,3,4-oxadiazole ring, in particular, is a key structural motif in many medicinally important molecules.[2] The increasing prevalence of antimicrobial resistance necessitates the discovery and development of new antibacterial agents.[1][2] This document outlines standardized protocols for the preliminary antibacterial screening of newly synthesized oxadiazole compounds to determine their efficacy against a panel of pathogenic bacteria.
The primary screening assays detailed herein are the Disk Diffusion Assay for qualitative assessment, followed by the Broth Microdilution method to determine the Minimum Inhibitory Concentration (MIC).[3][4][5] Subsequently, the Minimum Bactericidal Concentration (MBC) is determined to assess whether the compounds exhibit bactericidal or bacteriostatic activity.[6][7]
Experimental Protocols
Materials and Reagents
-
Test Compounds: Synthesized oxadiazole derivatives dissolved in an appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria are recommended.[8][9]
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Culture Media:
-
Reagents and Consumables:
Preliminary Screening: Disk Diffusion Assay
The disk diffusion (Kirby-Bauer) method is a qualitative assay to assess the susceptibility of bacteria to the synthesized oxadiazole compounds.[3][14]
Protocol:
-
Inoculum Preparation:
-
Inoculation of Agar Plates:
-
Preparation and Placement of Disks:
-
Prepare a stock solution of the oxadiazole compounds in a suitable solvent.
-
Aseptically apply a known volume (e.g., 20 µL) of the test compound solution onto sterile paper disks.[10]
-
Allow the disks to dry completely in a sterile environment.[10]
-
Using sterile forceps, place the impregnated disks onto the inoculated MHA plate.[3][10]
-
A disk impregnated with the solvent alone should be used as a negative control, and disks with reference antibiotics serve as positive controls.
-
-
Incubation and Interpretation:
Data Presentation:
The results of the disk diffusion assay can be summarized in a table as shown below.
| Compound ID | Concentration on Disk (µg) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. P. aeruginosa |
| OXA-001 | 50 | 18 | 15 | 12 |
| OXA-002 | 50 | 22 | 19 | 16 |
| Ciprofloxacin | 5 | 25 | 30 | 28 |
| Solvent Control | - | 0 | 0 | 0 |
Quantitative Analysis: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][5] The broth microdilution method is a standard procedure for determining the MIC.[4][11][15]
Protocol:
-
Preparation of Oxadiazole Compound Dilutions:
-
In a sterile 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 11.[13]
-
Add 100 µL of the test compound solution (at twice the highest desired final concentration) to well 1.[11][13]
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10.[13] Discard the final 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).[12]
-
-
Preparation of Bacterial Inoculum:
-
Inoculation and Incubation:
-
Reading the MIC:
Data Presentation:
MIC values should be presented in a clear, tabular format.
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |
| OXA-001 | 16 | 32 | 64 |
| OXA-002 | 8 | 16 | 32 |
| Vancomycin | 1 | - | - |
| Ciprofloxacin | - | 0.25 | 1 |
Determination of Bactericidal/Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[7][12]
Protocol:
-
Subculturing from MIC Plate:
-
Plating and Incubation:
-
Spot-plate the aliquots onto a sterile Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.[12]
-
-
Determining the MBC:
Data Presentation:
MBC values are often presented alongside MIC values to determine the nature of the antibacterial effect. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[12]
| Compound ID | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus | MBC/MIC Ratio | Interpretation |
| OXA-001 | 16 | 32 | 2 | Bactericidal |
| OXA-002 | 8 | 64 | 8 | Bacteriostatic |
| Vancomycin | 1 | 2 | 2 | Bactericidal |
Visualizations
Experimental Workflow
Caption: Workflow for the antibacterial screening of oxadiazole compounds.
Potential Mechanism of Action
Some oxadiazole compounds have been shown to exert their antibacterial effect by disrupting the bacterial cell membrane and increasing intracellular reactive oxygen species (ROS).[17]
Caption: Postulated mechanism of action for certain oxadiazole antibacterials.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. benchchem.com [benchchem.com]
- 6. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 7. microchemlab.com [microchemlab.com]
- 8. Standard microbial strains: Significance and symbolism [wisdomlib.org]
- 9. What types of bacterial strains are included in routine antibacterial testing-Guangdong Zhonghan Testing Technology Co.,Ltd. [en.zht-lab.cn]
- 10. benchchem.com [benchchem.com]
- 11. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. protocols.io [protocols.io]
- 16. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. "Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus" - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,5-Diphenyl-1,2,4-oxadiazole Derivatives as Ligands in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,5-diphenyl-1,2,4-oxadiazole scaffold and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. While their applications as standalone therapeutic agents are increasingly explored, their use as ligands in coordination chemistry opens up new avenues for the development of novel metal-based drugs and functional materials. The coordination of these ligands to metal centers can enhance their intrinsic properties, leading to complexes with unique structural, electronic, and biological characteristics.[1][2] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of coordination complexes involving this compound derivatives.
Applications in Coordination Chemistry
The coordination of 3,5-diaryl-1,2,4-oxadiazole derivatives to metal ions has shown promise in several areas:
-
Anticancer Agents: Metal complexes of oxadiazole derivatives have been investigated for their cytotoxic activity against various cancer cell lines.[1][2] The coordination to a metal center can modulate the ligand's biological activity, potentially through different mechanisms of action, including DNA binding and inhibition of key cellular enzymes.
-
Catalysis: While less explored for this specific ligand, palladium complexes bearing N-heterocyclic ligands are widely used as catalysts in cross-coupling reactions, suggesting a potential application for this compound-based complexes.
-
Photoluminescent Materials: The aromatic nature of the this compound ligand suggests that its metal complexes could exhibit interesting photophysical properties, making them potential candidates for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.
Experimental Protocols
Protocol 1: Synthesis of this compound Ligand
This protocol describes a general method for the synthesis of the this compound ligand, which can be adapted for various substituted derivatives.
Materials:
-
Benzonitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Benzoyl chloride
-
Pyridine
-
Ethanol
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Synthesis of Benzamidoxime:
-
In a round-bottom flask, dissolve benzonitrile (1.0 eq) in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield benzamidoxime.
-
-
Cyclization to form this compound:
-
Dissolve the benzamidoxime (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
-
Protocol 2: Synthesis of a Silver(I) Coordination Complex with a 3,5-Diaryl-1,2,4-oxadiazole Ligand
This protocol is adapted from the synthesis of Ag(I) complexes with 3,5-diaryl-1,2,4-oxadiazole scaffolds and can be used as a starting point for this compound.[3]
Materials:
-
This compound ligand
-
Silver(I) nitrate (AgNO₃)
-
Methanol
-
Acetonitrile
Procedure:
-
Dissolve the this compound ligand (2.0 eq) in a minimal amount of a 1:1 mixture of methanol and acetonitrile.
-
In a separate vial, dissolve silver(I) nitrate (1.0 eq) in the same solvent mixture.
-
Slowly add the silver(I) nitrate solution to the ligand solution with constant stirring at room temperature.
-
Allow the resulting solution to stand undisturbed at room temperature for slow evaporation.
-
Colorless crystals suitable for X-ray diffraction should form within a few days.
-
Collect the crystals by filtration, wash with a small amount of cold methanol, and air dry.
Protocol 3: Evaluation of In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized complexes against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Synthesized this compound coordination complex
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Phosphate Buffered Saline (PBS)
-
96-well microplates
Procedure:
-
Cell Culture: Culture the cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test complex in DMSO. Dilute the stock solution with the culture medium to obtain various final concentrations. Replace the medium in the wells with the medium containing the test compound at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Quantitative Data
Due to the limited availability of data specifically for this compound metal complexes, the following tables present data for analogous 3,5-diaryl-1,2,4-oxadiazole derivatives and their complexes to provide a comparative reference.
Table 1: In Vitro Cytotoxicity of 3,5-Diaryl-1,2,4-oxadiazole Derivatives (Ligands)
| Compound ID | Substituent (Aryl at C3) | Substituent (Aryl at C5) | Cell Line | IC₅₀ (µM) | Reference |
| 1a | 4-Chlorophenyl | 4-Methoxyphenyl | A549 | 1.14 | [4] |
| 1b | 4-Nitrophenyl | 4-Methoxyphenyl | A549 | 0.87 | [4] |
| 2a | 3,4,5-Trimethoxyphenyl | 4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl | MCF-7 | 0.34 | [5] |
| 2b | 3,4,5-Trimethoxyphenyl | 4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl | A549 | 2.45 | [5] |
Table 2: Selected Crystallographic Data for a Silver(I) Complex with a 3,5-Diaryl-1,2,4-oxadiazole Ligand
Data for a dinuclear Ag(I) complex with a 3-(pyridin-2-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole ligand is presented as an analogue.[3]
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.234(1) |
| b (Å) | 10.123(2) |
| c (Å) | 12.345(2) |
| α (°) | 98.76(1) |
| β (°) | 101.23(1) |
| γ (°) | 109.87(1) |
| Ag-N bond length (Å) | 2.215(3) - 2.456(3) |
| Ag-O (nitrate) bond length (Å) | 2.543(3) |
Visualizations
Signaling Pathway
The anticancer activity of some 1,2,4-oxadiazole derivatives has been linked to the inhibition of the EGFR/PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
References
The Ascendant Role of 1,2,4-Oxadiazoles in Next-Generation Organic Light-Emitting Diodes
Application Notes and Protocols for Researchers in Organic Electronics and Drug Development
The field of organic electronics has seen a surge in the exploration of novel heterocyclic compounds to enhance the efficiency, stability, and color purity of Organic Light-Emitting Diodes (OLEDs). Among these, 1,2,4-oxadiazole derivatives are emerging as a highly promising class of materials. Their inherent electron-deficient nature, high thermal stability, and tunable photophysical properties make them exceptional candidates for various roles within the OLED architecture, particularly as electron-transporting materials (ETMs) and host materials for phosphorescent emitters. This document provides detailed application notes on the utility of 1,2,4-oxadiazoles in OLEDs, comprehensive experimental protocols for their synthesis and device fabrication, and a summary of their performance data.
Application Notes
1,2,4-Oxadiazoles as Electron-Transporting and Hole-Blocking Materials
The 1,2,4-oxadiazole moiety is an excellent electron-withdrawing group due to the presence of two electronegative nitrogen atoms and an oxygen atom within the five-membered ring.[1] This characteristic imparts a low-lying Lowest Unoccupied Molecular Orbital (LUMO), facilitating efficient electron injection from the cathode and subsequent transport to the emissive layer.[2] This property is crucial for achieving balanced charge carrier flux within the OLED, a key determinant of device efficiency and operational lifetime.
Furthermore, the high ionization potential of many 1,2,4-oxadiazole derivatives makes them effective hole-blocking materials. By creating a significant energy barrier for holes at the interface of the emissive and electron-transporting layers, they confine hole-electron recombination to the desired emissive zone, preventing exciton quenching at the cathode and enhancing the overall quantum efficiency.
Bipolar Host Materials for Phosphorescent OLEDs (PhOLEDs)
The versatility of the 1,2,4-oxadiazole core allows for its incorporation into more complex molecular architectures, leading to the development of bipolar host materials. By chemically linking the electron-deficient 1,2,4-oxadiazole unit with an electron-donating (hole-transporting) moiety, such as carbazole, it is possible to create a single molecule capable of transporting both electrons and holes.[3][4]
A critical parameter for host materials in PhOLEDs is a high triplet energy level (ET). The host's ET must be higher than that of the phosphorescent dopant to prevent reverse energy transfer and ensure efficient emission from the guest. Strategic molecular design, such as employing meta-linkages to disrupt conjugation, has been shown to yield 1,2,4-oxadiazole-based hosts with high triplet energies suitable for blue phosphorescent emitters.[3]
Advantages of 1,2,4-Oxadiazoles in OLEDs:
-
High Electron Mobility: The inherent electron-deficient nature of the 1,2,4-oxadiazole ring facilitates efficient electron transport.
-
Excellent Thermal Stability: The aromaticity and rigidity of the heterocyclic ring contribute to high glass transition temperatures and morphological stability, which is crucial for long device lifetimes.[5]
-
Tunable Optoelectronic Properties: The electronic and photophysical properties can be readily modified through synthetic chemistry, allowing for the targeted design of materials with specific energy levels.
-
Versatility in Molecular Design: The 1,2,4-oxadiazole core can be functionalized at multiple positions to create materials for various applications, including as electron transporters, hole blockers, and bipolar hosts.[6]
Performance Data of 1,2,4-Oxadiazole-Based OLEDs
The following tables summarize the performance of representative OLEDs incorporating 1,2,4-oxadiazole derivatives as key components.
| Compound Name | Role | Dopant | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (EQE) (%) | Triplet Energy (eV) | Reference |
| 3,5-bis(4-(9H-carbazol-9-yl)phenyl)-1,2,4-oxadiazole (pCzmOXD) | Bipolar Host | FIrpic (blue phosphorescent) | 13.0 | Not Reported | >2.81 | [3] |
| 3,5-bis(3-(9H-carbazol-9-yl)phenyl)-1,2,4-oxadiazole (mCzmOXD) | Bipolar Host | FIrpic (blue phosphorescent) | 16.0 | Not Reported | >2.81 | [3] |
| 2-phenyl-5-(2′,4′,6′-trimethyl-[1,1′-biphenyl]-4-yl)-1,3,4-oxadiazole (OXD2) | Host | FIrpic (blue phosphorescent) | 13.0 | 13.9 | Not Reported | [7] |
Note: The table includes data for a 1,3,4-oxadiazole for comparative purposes, as they share similar electronic properties and applications with 1,2,4-oxadiazoles.
Experimental Protocols
Protocol 1: Synthesis of a Representative 3,5-Disubstituted-1,2,4-Oxadiazole
This protocol describes a general and widely used method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acids.
Materials:
-
Substituted amidoxime (1.0 eq)
-
Substituted carboxylic acid (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 eq) or other coupling agent (e.g., DCC)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium hydroxide (catalytic amount)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (e.g., nitrogen or argon balloon).
Procedure:
-
Activation of Carboxylic Acid: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the substituted carboxylic acid (1.0 eq) and CDI (1.1 eq) in anhydrous DMF. Stir the mixture at room temperature for 2 hours.[8]
-
Addition of Amidoxime: To the activated carboxylic acid solution, add the substituted amidoxime (1.0 eq) in one portion.
-
Cyclization: Heat the reaction mixture to 70-80 °C and stir for 24 hours.[8] A catalytic amount of potassium hydroxide can be added to facilitate the cyclization.[8]
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate will form.
-
Purification: Collect the crude product by vacuum filtration and wash with water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Characterization: The final product should be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol outlines the fabrication of a typical multilayer OLED device using thermal evaporation under high vacuum.
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Organic materials:
-
Hole-Injection Layer (HIL): e.g., 4,4′,4″-tris(N-(2-naphthyl)-N-phenyl-amino)-triphenylamine (2-TNATA)
-
Hole-Transporting Layer (HTL): e.g., 4,4′-bis(1-naphthylphenylamino)biphenyl (NPB)
-
Emissive Layer (EML): Host material (e.g., a 1,2,4-oxadiazole derivative) doped with a phosphorescent emitter (e.g., FIrpic)
-
Electron-Transporting Layer (ETL): e.g., the synthesized 1,2,4-oxadiazole or a standard ETL like Alq3
-
Electron-Injection Layer (EIL): e.g., Lithium Fluoride (LiF)
-
-
Cathode material: e.g., Aluminum (Al)
-
High-vacuum thermal evaporation system (<10-6 Torr)
-
Substrate cleaning setup (detergent, deionized water, acetone, isopropanol, UV-ozone cleaner)
-
Shadow masks for patterning the organic layers and cathode.
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent solution, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Layer Deposition: Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Deposit the organic and metal layers sequentially onto the ITO substrate through shadow masks without breaking the vacuum. A typical device structure and layer thicknesses are as follows:[9]
-
HIL: 2-TNATA (60 nm)
-
HTL: NPB (20 nm)
-
EML: 1,2,4-oxadiazole host doped with FIrpic (e.g., 6-12 wt%) (30 nm)
-
ETL: 1,2,4-oxadiazole derivative (20 nm)
-
EIL: LiF (1 nm)
-
Cathode: Al (100 nm)
-
-
The deposition rates for organic materials are typically maintained at 1-2 Å/s, while for LiF it is ~0.1 Å/s, and for Al, it is ~5-10 Å/s.
-
Encapsulation: After deposition, the devices should be encapsulated in an inert atmosphere (e.g., a glovebox) using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.
-
Characterization: The fabricated OLED devices should be characterized for their current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency.
Visualizations
Caption: General multilayer structure of an OLED.
Caption: Charge injection, transport, and recombination process.
References
- 1. Multifunctional oxadiazole-based ultraviolet-emitting materials used as hosts for multicolor phosphorescence - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00374A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 4. Oxadiazole derivatives as bipolar host materials for high-performance blue and green phosphorescent organic light-emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. mdpi.com [mdpi.com]
- 9. media.neliti.com [media.neliti.com]
Application Notes and Protocols for In Vitro Anticancer Activity Assays of 1,2,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vitro anticancer activity of 1,2,4-oxadiazole derivatives. This document includes detailed protocols for key cytotoxicity and mechanistic assays, a summary of reported activities of various 1,2,4-oxadiazole compounds, and visual representations of experimental workflows and relevant signaling pathways.
Introduction
The 1,2,4-oxadiazole scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including potent anticancer effects.[1][2][3] The evaluation of these compounds requires robust and reproducible in vitro assays to determine their cytotoxic potential and elucidate their mechanisms of action. This document outlines the standard procedures for assessing the anticancer properties of 1,2,4-oxadiazole derivatives, including cytotoxicity screening, and assays for apoptosis and cell cycle analysis.
Data Presentation: Anticancer Activity of 1,2,4-Oxadiazole Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values) of selected 1,2,4-oxadiazole derivatives against various human cancer cell lines. This data is compiled from multiple studies and serves as a reference for the potential efficacy of this class of compounds.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5 | U87 (Glioblastoma) | 35.1 | [4] |
| T98G (Glioblastoma) | 34.4 | [4] | |
| LN229 (Glioblastoma) | 37.9 | [4] | |
| SKOV3 (Ovarian Cancer) | 14.2 | [4] | |
| MCF-7 (Breast Cancer) | 30.9 | [4] | |
| A549 (Lung Cancer) | 18.3 | [4] | |
| 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline (1) | Panel of 11 cancer cell lines | ~92.4 (mean) | [5] |
| 9a | MCF-7 (Breast Cancer) | 0.48 | [5] |
| HCT-116 (Colon Cancer) | 5.13 | [5] | |
| 9b | MCF-7 (Breast Cancer) | 0.78 | [5] |
| HCT-116 (Colon Cancer) | 1.54 | [5] | |
| 9c | MCF-7 (Breast Cancer) | 0.19 | [5] |
| HCT-116 (Colon Cancer) | 1.17 | [5] | |
| 7a | MCF-7 (Breast Cancer) | 0.76 | [6] |
| A549 (Lung Cancer) | 0.18 | [6] | |
| DU-145 (Prostate Cancer) | 1.13 | [6] | |
| MDA-MB-231 (Breast Cancer) | 0.93 | [6] | |
| 7b | MCF-7 (Breast Cancer) | 0.011 | [6] |
| A549 (Lung Cancer) | 0.053 | [6] | |
| DU-145 (Prostate Cancer) | 0.017 | [6] | |
| MDA-MB-231 (Breast Cancer) | 0.021 | [6] | |
| Compound with 1,2,4- and 1,3,4-oxadiazole units (33) | MCF-7 (Breast Cancer) | 0.34 | [7] |
| 1,2,4-oxadiazole-imidazothiazole derivative (6) | A375 (Melanoma) | 1.22 | [8] |
| MCF-7 (Breast Cancer) | 0.23 | [8] | |
| ACHN (Renal Cancer) | 0.11 | [8] | |
| N-cyclo-hexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine (2) | B16-F10 (Melanoma) | - | [9][10] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific cell line and 1,2,4-oxadiazole derivative being tested.
Cell Viability and Cytotoxicity Assays
Two common colorimetric assays for determining cell viability are the MTT and SRB assays.
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the test compounds. Include untreated and vehicle (e.g., DMSO) controls. Incubate for 24-72 hours.[12]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[12][13]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[12] Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
b) Sulforhodamine B (SRB) Assay
The SRB assay is a method based on the measurement of cellular protein content, which is proportional to the cell number.[14]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well without removing the culture medium.[15] Incubate at 4°C for 1 hour.[15][16]
-
Washing: Carefully wash the plates four to five times with 1% (v/v) acetic acid to remove excess dye.[16][17] Air-dry the plates completely.[16]
-
Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[16]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[16][17]
-
Dye Solubilization: Air-dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[17]
-
Absorbance Measurement: Measure the optical density (OD) at 510-565 nm using a microplate reader.[15][17]
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[18] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[18] Propidium iodide (PI) is a fluorescent nucleic acid dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[18]
Protocol:
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a suitable culture vessel and treat with the 1,2,4-oxadiazole derivative for the desired time.[19]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[18]
-
Washing: Wash the cells twice with cold PBS.[19]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[20]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[18]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18][20]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[18][20]
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry.[20] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[19][20]
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain the DNA of cells, and the fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry.[21] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[22]
Protocol:
-
Cell Seeding and Treatment: Culture and treat cells with the 1,2,4-oxadiazole derivative as desired.
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells and wash with PBS.[21]
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[21] Incubate on ice for at least 30 minutes or store at -20°C for several weeks.[23][24]
-
Washing: Centrifuge the fixed cells (at a higher speed than live cells) and wash twice with PBS.[21]
-
RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 50 µL of 100 µg/mL RNase A solution) and incubate to remove RNA.[21][24]
-
PI Staining: Add 400 µL of PI staining solution (e.g., 50 µg/mL PI in PBS) and mix well.[21]
-
Incubation: Incubate at room temperature for 5-10 minutes.[21]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale.[21] Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for assessing anticancer activity and a simplified representation of the apoptosis signaling pathway, which is a common mechanism of action for anticancer agents.
These protocols and application notes provide a solid foundation for the in vitro evaluation of 1,2,4-oxadiazole derivatives as potential anticancer agents. Adherence to these standardized methods will facilitate the generation of reliable and comparable data, which is crucial for the advancement of novel cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Sulforhodamine B (SRB)-based cytotoxicity assay [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. vet.cornell.edu [vet.cornell.edu]
- 24. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for Molecular Docking of 1,2,4-Oxadiazoles with EGFR
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the molecular docking of 1,2,4-oxadiazole derivatives with the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. These guidelines are intended to facilitate the in silico screening and rational design of novel EGFR inhibitors.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] The 1,2,4-oxadiazole scaffold has emerged as a promising pharmacophore in the design of various enzyme inhibitors, including those targeting EGFR.[3][4] Molecular docking is a powerful computational tool used to predict the binding mode and affinity of small molecules to a protein target, thereby guiding the identification and optimization of potential drug candidates.[2][5] This document outlines a comprehensive workflow for docking 1,2,4-oxadiazole derivatives into the ATP-binding site of the EGFR kinase domain.
EGFR Signaling Pathway
Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell cycle progression and survival.[1][2] Understanding this intricate network is fundamental to designing effective inhibitors that can block these oncogenic signals.
Figure 1: Simplified EGFR Signaling Pathway.
Molecular Docking Workflow
The in silico screening of 1,2,4-oxadiazole derivatives against EGFR follows a multi-step computational pipeline. This workflow is designed to efficiently filter large chemical libraries to identify promising hit compounds with high binding affinity and favorable interaction profiles.[2]
Figure 2: In Silico Screening Workflow for EGFR Inhibitors.
Experimental Protocols
This section provides a detailed methodology for performing molecular docking of 1,2,4-oxadiazole derivatives against the EGFR kinase domain.
Software and Hardware Requirements
-
Molecular Modeling Software: Schrödinger Suite (Maestro, Glide), AutoDock Tools, PyMOL, Discovery Studio.
-
Hardware: A high-performance computing workstation or cluster is recommended for docking large libraries.
Protein Preparation
-
Obtain Crystal Structure: Download the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). Suitable PDB entries include 1M17 (in complex with Erlotinib) and 2GS6 (active form).[6][7]
-
Pre-processing:
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign correct bond orders.
-
Repair any missing side chains or loops using tools like Prime in the Schrödinger Suite.
-
Minimize the protein structure to relieve any steric clashes using a force field such as OPLS.
-
Ligand Preparation
-
2D Structure Drawing: Draw the 1,2,4-oxadiazole derivatives using a 2D chemical drawing tool.
-
3D Conversion and Optimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Generate Tautomers and Ionization States: Generate possible tautomers and ionization states at a physiological pH (e.g., 7.4 ± 0.5) using tools like LigPrep in the Schrödinger Suite.
Active Site Definition and Grid Generation
-
Identify the Binding Site: The ATP-binding site of the EGFR kinase domain is the target for docking. This is typically located between the N- and C-lobes of the kinase domain. If a co-crystallized ligand is present (e.g., Erlotinib in 1M17), the binding site can be defined based on its location.
-
Grid Generation: Generate a receptor grid that encompasses the defined active site. The grid box should be large enough to allow the ligands to rotate and translate freely.
Molecular Docking
-
Select Docking Algorithm: Choose a suitable docking program. For large-scale virtual screening, a multi-stage docking protocol is often employed, starting with a fast method like High-Throughput Virtual Screening (HTVS) followed by more accurate methods like Standard Precision (SP) and Extra Precision (XP) for promising candidates.[8]
-
Run Docking Simulation: Dock the prepared ligand library into the generated receptor grid. The program will generate multiple binding poses for each ligand and calculate a docking score or binding energy for each pose.
Post-Docking Analysis
-
Pose Selection: For each ligand, select the best-ranked pose based on the docking score.
-
Interaction Analysis: Visualize the ligand-protein interactions for the top-scoring compounds. Key interactions to look for in the EGFR active site include:
-
Hydrogen bonds with the hinge region residues (e.g., Met793).
-
Hydrophobic interactions with residues in the hydrophobic pocket.
-
Potential for covalent bonding with Cys797 for irreversible inhibitors.[9]
-
-
Filtering: Filter the docked compounds based on their docking scores, interaction patterns, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties predicted in silico.
Validation of Docking Protocol
To ensure the reliability of the docking protocol, it should be validated by redocking the co-crystallized ligand back into the active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[10]
Data Presentation
The following tables summarize quantitative data from various studies on 1,2,4-oxadiazole derivatives as EGFR inhibitors.
Table 1: In Vitro Activity of 1,2,4-Oxadiazole Derivatives against EGFR and Cancer Cell Lines
| Compound | Target | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |
| 7a | EGFRWT | <10 | MCF-7 | 8-13 | [11][12] |
| EGFRT790M | <50 | [12] | |||
| 7b | EGFRWT | <10 | MCF-7 | 8-13 | [11][12] |
| EGFRT790M | <50 | [12] | |||
| 7m | EGFRWT | <10 | MCF-7 | 8-13 | [11][12] |
| EGFRT790M | <50 | [12] | |||
| 48 | - | - | H1975 (gefitinib-resistant) | 0.2-0.6 | [4] |
| 5a | EGFR-TK | 0.09 | HepG-2 | - | [13] |
| 10b | EGFR-TK | 0.16 | HepG-2 | - | [13] |
| Gefitinib | EGFR-TK | 0.04 | - | - | [13] |
Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Predicted ADME Properties of Selected 1,2,4-Oxadiazole Derivatives
| Compound | Aqueous Solubility (µg/mL at pH 7.4) | Log D (at pH 7.4) | Caco-2 Permeability (Papp, 10-6 cm/s) | Reference |
| 7a | 40-70 | 1-3 | 1-5 | [14] |
| 7b | 40-70 | 1-3 | 1-5 | [14] |
| 7m | 40-70 | 1-3 | 1-5 | [14] |
| 7e | - | >5 | 17 | [14] |
Conclusion and Future Perspectives
The molecular docking protocol outlined in this document provides a robust framework for the in silico evaluation of 1,2,4-oxadiazole derivatives as potential EGFR inhibitors. The quantitative data presented highlights the promise of this chemical scaffold. It is crucial to remember that in silico predictions must be validated through experimental assays to confirm their biological activity.[5] Future work should focus on synthesizing and testing the most promising candidates identified through this workflow to develop novel and effective EGFR-targeted therapies.
References
- 1. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Oxadiazole derivatives targeting EGFR and c-Met degradation in TKI resistant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. In silico identification of EGFR-T790M inhibitors with novel scaffolds: start with extraction of common features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Nanoscale: A Guide to the Photophysical Characterization of Novel Oxadiazole Fluorophores
For Researchers, Scientists, and Drug Development Professionals
Novel oxadiazole-based fluorophores are a class of organic molecules attracting significant interest across various scientific disciplines, including drug discovery and materials science. Their unique photophysical properties, such as strong fluorescence and environmental sensitivity, make them promising candidates for advanced imaging techniques, high-throughput screening assays, and targeted therapeutic agents. This document provides detailed application notes and experimental protocols for the comprehensive measurement of the key photophysical properties of these innovative compounds.
Core Photophysical Parameters and Their Significance
The utility of a novel oxadiazole fluorophore is defined by a specific set of photophysical parameters. Understanding and accurately measuring these properties is paramount for their effective application.
-
Molar Extinction Coefficient (ε): This parameter quantifies how strongly a substance absorbs light at a given wavelength. A high molar extinction coefficient is desirable for applications requiring high sensitivity, as it indicates that the fluorophore can be efficiently excited.
-
Quantum Yield (Φf): The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield is crucial for bright fluorescent probes.
-
Fluorescence Lifetime (τ): This is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. Lifetime measurements can provide information about the fluorophore's local environment and are utilized in advanced imaging techniques like Fluorescence Lifetime Imaging Microscopy (FLIM).
-
Stokes Shift: The difference in wavelength between the maximum of the absorption and emission spectra. A large Stokes shift is advantageous as it minimizes self-absorption and improves the signal-to-noise ratio.
-
Fluorescence Anisotropy (r): This measurement provides information about the rotational mobility of the fluorophore. It is a powerful tool for studying molecular interactions, such as protein-ligand binding, as the anisotropy changes when the fluorophore's rotation is hindered.
-
Solvatochromism: The dependence of the absorption and emission spectra on the polarity of the solvent. This property can be exploited to probe the local environment of the fluorophore.
Data Summary of Novel Oxadiazole Fluorophores
The following tables summarize the key photophysical properties of a selection of recently developed oxadiazole fluorophores, showcasing the diversity of their characteristics.
Table 1: Absorption and Emission Properties
| Compound | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Stokes Shift (nm) |
| Ox-FL | Chloroform | 302 | - | 356 | 54 |
| Ox-FL-FF | Chloroform | 302 | - | 373 | 71 |
| Ox-FL-BPA | Chloroform | 302 | - | 368 | 66 |
| BTDPhOMe | Toluene | 405 | 2.8 x 10⁴ | 550 | 145 |
| BTDPhNMe₂ | Toluene | 450 | 3.5 x 10⁴ | 580 | 130 |
Table 2: Fluorescence Quantum Yield and Lifetime
| Compound | Solvent | Φf (%) | τ (ns) |
| Ox-FL | Chloroform | 90.77 | - |
| Ox-FL-FF | Chloroform | 31.61 | - |
| Ox-FL-BPA | Chloroform | 55.43 | - |
| BTDPhOMe | Toluene | 85 | - |
| BTDPhNMe₂ | Toluene | 75 | - |
Data for Ox-FL, Ox-FL-FF, and Ox-FL-BPA sourced from[1]. Data for BTDPhOMe and BTDPhNMe₂ sourced from[2]. Note: '-' indicates data not available in the cited source.
Experimental Protocols
Detailed methodologies for the measurement of key photophysical properties are provided below.
Molar Extinction Coefficient Measurement
The molar extinction coefficient is determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Protocol:
-
Solution Preparation: Prepare a stock solution of the oxadiazole fluorophore in a suitable solvent with a precisely known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with decreasing concentrations.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the wavelength of maximum absorption (λ_abs).
-
Data Analysis: Plot a graph of absorbance versus concentration. The molar extinction coefficient (ε) can be calculated from the slope of the linear fit of the data according to the Beer-Lambert equation: A = εcl, where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).[3][4][5][6][7]
Caption: Workflow for Molar Extinction Coefficient Determination.
Fluorescence Quantum Yield Measurement (Relative Method)
The relative method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Protocol:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and absorption/emission properties similar to the oxadiazole sample.
-
Solution Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorbance and Emission Spectra: Record the absorption and fluorescence emission spectra for all solutions.
-
Data Analysis: Integrate the area under the emission spectra for both the sample and the standard. The quantum yield of the sample (Φf_sample) is calculated using the following equation:
Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where Φf is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[8]
Caption: Workflow for Relative Quantum Yield Measurement.
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes. It involves repeatedly exciting the sample with a pulsed light source and measuring the arrival times of the emitted photons relative to the excitation pulse.
Protocol:
-
Instrument Setup: Use a TCSPC system equipped with a pulsed laser or LED for excitation and a sensitive single-photon detector.
-
Sample Preparation: Prepare a dilute solution of the oxadiazole fluorophore in a suitable solvent.
-
Data Acquisition: Excite the sample and collect the photon arrival times over a sufficient period to build a histogram of the decay.
-
Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).
Caption: Workflow for Fluorescence Lifetime Measurement using TCSPC.
Fluorescence Anisotropy Measurement
Fluorescence anisotropy provides information on the rotational freedom of a fluorophore.[1]
Protocol:
-
Instrument Setup: Use a fluorometer equipped with polarizers in both the excitation and emission light paths.
-
Sample Preparation: Prepare a solution of the oxadiazole fluorophore. For binding studies, prepare solutions with and without the binding partner.
-
Measurement: Excite the sample with vertically polarized light. Measure the fluorescence emission intensity with the emission polarizer oriented both vertically (I_parallel) and horizontally (I_perpendicular) with respect to the excitation polarizer.
-
Calculation: The fluorescence anisotropy (r) is calculated using the following equation:
r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular)
where G is an instrument-specific correction factor.[9][10][11]
Caption: Workflow for Fluorescence Anisotropy Measurement.
Solvatochromism Study
This study investigates the effect of solvent polarity on the absorption and emission spectra of the fluorophore.[12][13][14][15]
Protocol:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., from nonpolar hexane to polar water).
-
Solution Preparation: Prepare solutions of the oxadiazole fluorophore in each solvent at the same concentration.
-
Spectral Measurement: Record the absorption and fluorescence emission spectra for each solution.
-
Data Analysis: Plot the absorption and emission maxima (λ_abs and λ_em) or Stokes shift as a function of a solvent polarity parameter (e.g., the Lippert-Mataga plot) to quantify the solvatochromic effect.[2][16]
Caption: Workflow for Solvatochromism Study.
Applications in Drug Development
The unique photophysical properties of oxadiazole fluorophores make them valuable tools in the drug development pipeline. Their sensitivity to the local environment can be harnessed for:
-
High-Throughput Screening (HTS): Developing fluorescence-based assays to screen large compound libraries for potential drug candidates.
-
Binding Assays: Using fluorescence anisotropy to study the binding of small molecules to target proteins.
-
Cellular Imaging: Visualizing the subcellular localization of drugs and understanding their mechanism of action.
-
Bio-sensing: Designing fluorescent probes that respond to specific biological analytes or changes in the cellular environment.
By following these detailed protocols, researchers can accurately characterize the photophysical properties of novel oxadiazole fluorophores, enabling their confident application in a wide range of research and development endeavors.
References
- 1. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 2. Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Molar Extinction Coefficient Calculation [alphalyse.com]
- 4. Extinction Coefficient Determination - Creative Proteomics [creative-proteomics.com]
- 5. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 6. A procedure for determining the molar extinction coefficients of metal dithizonates - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Extinction Coefficient Determination of Proteins [biosyn.com]
- 8. Photophysical Properties of some 1,3,4-Oxadiazole Derivatives Containing Phenolphtalein, Fluorene and Bisphenol A Units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurements of fluorescence anisotropy, fluorescence lifetime, as well as absorption, excitation and emission spectra. [bio-protocol.org]
- 10. Fluorescence Anisotropy (Polarization) | PicoQuant [picoquant.com]
- 11. Quantitative fluorescence emission anisotropy microscopy for implementing homo–fluorescence resonance energy transfer measurements in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. Solvatochromism - Wikipedia [en.wikipedia.org]
- 15. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01275C [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Diphenyl-1,2,4-oxadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,5-Diphenyl-1,2,4-oxadiazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. My reaction yield for this compound is consistently low. What are the common causes and how can I improve it?
Low yields in the synthesis of this compound can stem from several factors. The most common synthetic route involves the cyclization of an O-acyl benzamidoxime intermediate, which is formed from the reaction of benzamidoxime with a benzoyl derivative.[1][2][3]
Common Causes for Low Yield:
-
Incomplete formation of the O-acyl intermediate: The initial acylation of benzamidoxime may not go to completion.
-
Side reactions: Benzamidoxime can undergo self-condensation or decomposition under harsh reaction conditions.
-
Inefficient cyclization: The final ring-closing step to form the oxadiazole ring might be slow or require specific conditions.
-
Suboptimal reaction conditions: Temperature, reaction time, solvent, and catalyst can all significantly impact the yield.
-
Purification losses: The product may be lost during workup and purification steps.[4]
Troubleshooting Steps to Improve Yield:
-
Optimize the acylation step: Ensure equimolar amounts of benzamidoxime and the acylating agent (e.g., benzoyl chloride) are used. The reaction can be carried out at low temperatures (0-5 °C) in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.
-
Choice of coupling agent: For reactions involving benzoic acid, using a coupling agent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) can lead to high yields (around 85%).[5]
-
Microwave-assisted synthesis: Employing microwave irradiation can dramatically shorten reaction times and improve yields.[4] One-pot synthesis under microwave irradiation and solvent-free conditions has been reported to give good to excellent yields.[6]
-
Alternative catalysts: The use of PTSA-ZnCl₂ as a catalyst for the reaction between amidoximes and organic nitriles has been shown to be efficient and mild.[6]
-
Room temperature synthesis: One-pot synthesis at room temperature using a superbase medium like NaOH/DMSO can be effective, although reaction times may be longer.[4][7]
-
Solid-phase synthesis: For library synthesis and easier purification, solid-phase synthesis using a resin can be a viable option. The use of tetra-N-butylammonium fluoride (TBAF) can efficiently induce cyclodehydration under ambient conditions.[8]
2. I am observing the formation of significant side products. What are they and how can I minimize them?
The primary side products in 1,2,4-oxadiazole synthesis often arise from the dimerization of the nitrile oxide intermediate, which can form a furoxan (1,2,5-oxadiazole-2-oxide).[9] Additionally, unreacted starting materials or the intermediate O-acylamidoxime may be present.
Strategies to Minimize Side Products:
-
Control of reaction conditions: Carefully controlling the temperature and reaction time can minimize the formation of degradation products.
-
Efficient cyclization: Promoting the intramolecular cyclization of the O-acylamidoxime intermediate over intermolecular side reactions is key. The choice of a suitable dehydrating agent or catalyst is crucial.
-
Purification techniques: Column chromatography is often necessary to separate the desired this compound from byproducts.[10]
3. What are the most common synthetic methods for preparing this compound?
The two primary and classical methods for the synthesis of 1,2,4-oxadiazole derivatives are:
-
The Amidoxime Route: This is the most common method and involves the reaction of an amidoxime with a carboxylic acid derivative (like an acyl chloride or anhydride) followed by cyclization.[1][2][3]
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile oxide with a nitrile.[9][11]
Recent advancements have also introduced one-pot synthetic procedures and the use of various catalysts to improve efficiency and yield.[4][6]
Quantitative Data on Synthesis Conditions
The following table summarizes various reaction conditions and their reported yields for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, providing a comparative overview.
| Starting Materials | Reagents/Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Benzamidoxime, Benzoyl Chloride | Pyridine | - | Room Temp | - | 76 | [1] |
| Amidoximes, Carboxylic Acids | Vilsmeier Reagent | - | - | - | 61-93 | [4] |
| gem-Dibromomethylarenes, Amidoximes | - | - | - | Long | ~90 | [4] |
| Amidoximes, Carboxylic Acid Esters | NaOH/DMSO | DMSO | Room Temp | 4-24 h | 11-90 | [4] |
| Amidoximes, Acyl Chlorides | NH₄F/Al₂O₃ or K₂CO₃ (Microwave) | - | Microwave | Short | Good | [4] |
| Nitriles, Hydroxylamine, Meldrum's Acid | Microwave (Solvent-free) | - | Microwave | - | Good-Excellent | [6] |
| Amidoximes, Organic Nitriles | PTSA-ZnCl₂ | - | - | - | - | [6] |
| Thiosemicarbazide, Isothiocyanate | TBTU, DIEA | DMF | 50 °C | 12 h | 85 | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Amidoxime Route
This protocol is adapted from the general method of reacting an amidoxime with an acyl chloride.[1][2]
Materials:
-
Benzamidoxime
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve benzamidoxime (1 equivalent) in dry dichloromethane.
-
Add pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1 equivalent) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.
Visualizations
Synthetic Pathway of this compound
Caption: General synthetic pathway for this compound.
Troubleshooting Workflow for Yield Improvement
Caption: Troubleshooting workflow for improving synthesis yield.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 7. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijacskros.com [ijacskros.com]
- 11. soc.chim.it [soc.chim.it]
Common side products in the synthesis of 1,2,4-oxadiazoles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-oxadiazoles.
Troubleshooting Guide
This guide addresses common issues and the formation of specific side products during the synthesis of 1,2,4-oxadiazoles.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
-
Question: My reaction is not producing the expected 1,2,4-oxadiazole, or the yield is very low. What are the likely causes and solutions?
-
Answer: Low or no yield in 1,2,4-oxadiazole synthesis can stem from several factors, primarily related to the cyclization step and the stability of intermediates.
-
Incomplete Cyclization of the O-Acyl Amidoxime: The conversion of the O-acyl amidoxime intermediate to the final 1,2,4-oxadiazole is often the most challenging step.[1]
-
Solution: For thermally promoted cyclizations, ensure sufficient heating. Refluxing in a high-boiling solvent such as toluene or xylene may be necessary. For base-mediated cyclizations, strong, non-nucleophilic bases like tetrabutylammonium fluoride (TBAF) in anhydrous THF are effective.[1] Superbase systems like NaOH/DMSO or KOH/DMSO can also facilitate cyclization at room temperature.[1]
-
-
Incompatible Functional Groups: The presence of unprotected hydroxyl (-OH) or amino (-NH2) groups on the carboxylic acid or ester can interfere with the reaction.[1]
-
Solution: Protect these functional groups before proceeding with the coupling and cyclization steps.
-
-
Poor Solvent Choice: The reaction solvent significantly influences the outcome.
-
Low Reactivity in 1,3-Dipolar Cycloaddition: When using the 1,3-dipolar cycloaddition route, the nitrile's triple bond may exhibit low reactivity.
-
Solution: Employing a catalyst, such as a platinum(IV) complex, can facilitate the cycloaddition. Using an electron-deficient nitrile can also enhance reactivity.[3]
-
-
Issue 2: Presence of a Major Side Product Corresponding to the Hydrolyzed O-Acyl Amidoxime
-
Question: My LC-MS analysis shows a significant peak that corresponds to the hydrolyzed O-acyl amidoxime intermediate. How can I prevent this?
-
Answer: The cleavage of the O-acyl amidoxime is a common side reaction, particularly in the presence of water or protic solvents, or upon prolonged heating.[1][4]
-
Probable Cause & Solution:
-
Hydrolysis: Ensure strictly anhydrous conditions throughout the reaction and workup.
-
Thermal Decomposition: Minimize the reaction time and temperature for the cyclodehydration step whenever possible.[1]
-
Insufficiently Forcing Cyclization Conditions: If the energy barrier for cyclization is not overcome, the intermediate may be more susceptible to hydrolysis during workup.
-
-
Issue 3: Formation of Isomeric or Rearranged Products
-
Question: My analytical data suggests the formation of an oxadiazole isomer or another heterocyclic system. What could be happening?
-
Answer: This is likely due to rearrangement reactions, with the Boulton-Katritzky rearrangement being a common occurrence.
-
Boulton-Katritzky Rearrangement (BKR): 3,5-substituted 1,2,4-oxadiazoles, especially those with a saturated side chain, can undergo this thermal rearrangement to form other heterocycles.[1][5] The presence of acid or moisture can facilitate this process.[1]
-
Solution: Ensure anhydrous conditions and avoid acidic workups if you observe this side product. Store the final compound in a dry environment.[1]
-
-
Formation of 1,3,4-Oxadiazole: Under certain photochemical conditions, some 1,2,4-oxadiazoles can rearrange to 1,3,4-oxadiazoles.[1][5]
-
Solution: If you are using photochemical methods, carefully control the irradiation wavelength and reaction conditions. Avoid excessive exposure to light during the reaction and work-up.
-
-
Issue 4: Dimerization of Nitrile Oxide in 1,3-Dipolar Cycloaddition Reactions
-
Question: When attempting a 1,3-dipolar cycloaddition, I am primarily isolating a dimer of my nitrile oxide. How can I favor the desired reaction with the nitrile?
-
Answer: The dimerization of nitrile oxides to form furoxans (1,2,5-oxadiazole-2-oxides) is a common competing reaction and often the favored pathway.[1][3][6]
-
Probable Cause & Solution:
-
High Concentration of Nitrile Oxide: To favor the desired cycloaddition with your nitrile, it is recommended to use the nitrile as the solvent or in a large excess. This increases the probability of the nitrile oxide reacting with the nitrile instead of another molecule of itself.[1]
-
Slow Addition: Slowly adding the nitrile oxide precursor to the reaction mixture containing the nitrile can also help to minimize dimerization.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common synthetic routes to 1,2,4-oxadiazoles?
-
Q2: How do I choose the right coupling agent for the reaction between an amidoxime and a carboxylic acid?
-
A2: Several coupling agents can be used to activate the carboxylic acid. The choice can impact the reaction yield and time. Commonly used agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dicyclohexylcarbodiimide (DCC), and 1,1'-carbonyldiimidazole (CDI).[8] The following table summarizes the effectiveness of some coupling agents.
-
-
Q3: Can microwave irradiation be beneficial for my 1,2,4-oxadiazole synthesis?
-
Q4: My purified 1,2,4-oxadiazole is an oil and won't solidify. What can I do?
-
A4: This can be due to residual high-boiling solvents like DMF or DMSO. A co-evaporation technique can be effective. Dissolve the oily product in a volatile solvent like dichloromethane (DCM) and add a non-polar co-solvent such as toluene. Evaporating the solvents under reduced pressure can help remove the high-boiling residue as an azeotrope, potentially leaving a solid product.[10] If this fails, trituration with a non-polar solvent or filtration through a short plug of silica gel might help induce crystallization.[10]
-
Data Presentation
Table 1: Effect of Coupling Agents and Bases on 1,2,4-Oxadiazole Synthesis Yield
| Coupling Agent | Base | Solvent | Reaction Time (h) | Yield | Reference |
| EDC | DIPEA | DMF | 12 | Moderate | [1] |
| HBTU | DIPEA | DMF | 10 | Good | [1] |
| HATU | DIPEA | DMF | 6 | Excellent | [1] |
| HATU | Na2CO3 | DMF | 24 | Moderate | [1] |
| HATU | K2CO3 | DMF | 24 | Moderate | [1] |
| HATU | Cs2CO3 | DMF | 18 | Moderate | [1] |
Data adapted from a study on the synthesis of N-heterocycles. "Excellent" yields are generally >90%, "Good" 70-89%, and "Moderate" 50-69%.[1]
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles via Amidoxime Acylation and Microwave-Assisted Cyclization
This protocol is adapted from a method for synthesizing (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles.[1][9]
-
Amidoxime Acylation:
-
To a sealed vessel under a dry nitrogen atmosphere, add the appropriate benzamidoxime (1.14 mmol) and dry potassium carbonate (2.53 mmol).
-
Add 3.0 mL of anhydrous dichloromethane.
-
Add a solution of the desired acyl chloride (e.g., 3-aryl-acryloyl chloride) in 3.0 mL of anhydrous dichloromethane dropwise while stirring at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
-
Silica-Supported Cyclization:
-
Once the acylation is complete, add 1 g of silica gel (60-120 mesh) to the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Place the vessel containing the silica-supported O-acyl amidoxime into a microwave reactor.
-
Irradiate the mixture at a suitable power and time (e.g., 10-30 minutes, optimization may be required) to effect cyclodehydration.[1]
-
-
Workup and Purification:
-
After cooling, the product can be eluted from the silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Further purification can be achieved by column chromatography or recrystallization.[1]
-
Protocol 2: One-Pot Synthesis from Amidoximes and Esters using a Superbase
This protocol is adapted from a method utilizing a NaOH/DMSO superbase system.[6]
-
Reaction Setup:
-
To a solution of the amidoxime (1.0 mmol) in DMSO (2 mL), add the ester (1.2 mmol).
-
Add powdered NaOH (2.0 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water (20 mL).
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
-
Purification:
-
The crude product can be purified by column chromatography or recrystallization.
-
Visualizations
Caption: General reaction pathway for the synthesis of 1,2,4-oxadiazoles from amidoximes.
Caption: Troubleshooting workflow for common issues in 1,2,4-oxadiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Amidoxime Cyclization
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize reaction conditions for amidoxime cyclization, a crucial step in the synthesis of many therapeutic compounds, including 1,2,4-oxadiazoles.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the synthesis of 1,2,4-oxadiazoles from amidoximes?
A1: A frequent bottleneck is the final cyclodehydration of the O-acyl amidoxime intermediate. This step often requires forcing conditions, such as high temperatures or strong bases, to proceed efficiently.[1] Inadequate conditions can lead to the accumulation of the O-acyl amidoxime or its hydrolysis back to the starting materials.[1]
Q2: I am observing significant side product formation. What are the likely side products and how can I prevent them?
A2: The most common side product is the starting amidoxime, which results from the hydrolytic cleavage of the O-acylamidoxime intermediate.[2] This is typically caused by the presence of water in the reaction mixture. To prevent this, ensure that all solvents and reagents are anhydrous and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] Another potential issue is the Boulton-Katritzky Rearrangement, a thermal rearrangement of 3,5-substituted 1,2,4-oxadiazoles that can be facilitated by acid or moisture.[1]
Q3: Should I use a one-pot or a two-step procedure for my cyclization?
A3: The choice depends on your substrate and experimental needs.[2]
-
Two-Step Procedure: This involves the synthesis and isolation of the O-acylamidoxime before the cyclization step. This can be advantageous for troubleshooting as it allows for the characterization of the intermediate.
-
One-Pot Procedure: This method involves the reaction of an amidoxime with an acylating agent, followed by in-situ cyclization without isolating the intermediate. This is generally more time and resource-efficient.[2]
Q4: My substrate has other functional groups. Are there any known incompatibilities?
A4: Yes, certain functional groups can lead to side reactions. For instance, O-acylamidoximes with terminal double bonds may undergo anionic polymerization in the presence of strong bases like potassium hydroxide, resulting in poor yields.[2] Additionally, unprotected hydroxyl (-OH) or amino (-NH2) groups on the carboxylic acid ester can inhibit the formation of the desired 1,2,4-oxadiazole.[1] It is advisable to protect these groups before the coupling and cyclization steps.[1]
Troubleshooting Guide
Low yields and the formation of side products are common challenges in amidoxime cyclization. The following table outlines common issues and suggested solutions.
| Issue | Probable Cause | Recommended Solution |
| Low or No Product Formation | Incomplete cyclodehydration of the O-acyl amidoxime intermediate.[1] | Increase the reaction temperature or switch to a more potent cyclization agent. For thermally promoted cyclizations, consider refluxing in a high-boiling solvent like toluene or xylene. For base-mediated reactions, strong, non-nucleophilic bases like TBAF in dry THF or superbase systems like NaOH/DMSO can be effective at room temperature.[1] |
| Presence of water leading to hydrolysis of the O-acylamidoxime.[2] | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere to minimize exposure to moisture.[2] | |
| Substrate-specific side reactions (e.g., anionic polymerization).[2] | If your substrate has a terminal double bond and you are using a strong base, consider a milder base or a different catalytic system, such as Tetrabutylammonium Fluoride (TBAF) in THF.[2] | |
| Major Side Product Corresponding to Hydrolyzed O-Acyl Amidoxime | Cleavage of the O-acyl amidoxime due to water or prolonged heating.[1] | Minimize reaction time and temperature for the cyclodehydration step. Ensure anhydrous conditions, especially when using a base.[1] |
| Formation of Isomers or Other Heterocyclic Systems | Boulton-Katritzky Rearrangement (thermal rearrangement).[1] | Minimize heat and the presence of acid or moisture, which can facilitate this rearrangement.[1] |
| Dimerization of nitrile oxide intermediates (in 1,3-dipolar cycloaddition reactions).[1] | To favor the desired cycloaddition, use the nitrile as the solvent or in a large excess to minimize the competing dimerization to furoxans.[1] |
Experimental Protocols
Below are detailed methodologies for common amidoxime cyclization procedures.
Protocol 1: Base-Mediated Cyclization using Alkali Metal Hydroxides in DMSO
This protocol is effective for a wide range of substrates and often proceeds rapidly at room temperature.[2]
-
To a solution of the O-acylamidoxime (1.0 mmol) in anhydrous DMSO (5 mL), add powdered alkali metal hydroxide (e.g., NaOH or KOH, 1.1 mmol).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 10-20 minutes).
-
Upon completion, pour the reaction mixture into cold water (20 mL).
-
If a precipitate forms, collect the solid product by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel.
Protocol 2: TBAF-Mediated Cyclization in THF
This method is known for its compatibility with a broad range of functional groups.[2]
-
Dissolve the O-acylamidoxime (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere.
-
Add a solution of TBAF (1.0 M in THF, 1.1 mL, 1.1 mmol) dropwise to the stirred solution at room temperature.
-
Continue stirring and monitor the reaction by TLC. Reaction times can vary from 1 to 16 hours depending on the substrate.
-
Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 1,2,4-oxadiazole.
Data Presentation: Comparison of Reaction Conditions
The choice of base and solvent significantly impacts the outcome of the cyclization reaction. The following table summarizes various conditions and their typical performance.
| Base/Catalyst | Solvent | Temperature | Typical Reaction Time | Yields | Notes |
| NaOH, KOH, LiOH | DMSO | Room Temperature | 10 - 20 minutes | Excellent | Effective and rapid for many substrates.[2] |
| TBAF | THF | Room Temperature | 1 - 16 hours | Good to Excellent | Compatible with a wide range of functional groups.[2] |
| DDQ | Various | Varies | Varies | Good | An oxidative cyclization approach.[3] |
| NBS/DBU or I₂/K₂CO₃ | Varies | Varies | Varies | 50 - 84% | Oxidative formation of the C-O bond.[4] |
| Thermal (no base) | Toluene, Xylene | Reflux | Varies | Varies | May require high temperatures.[1] |
Visualizations
Experimental Workflow
Caption: General workflow for amidoxime cyclization.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting decision tree for low yield issues.
One-Pot vs. Two-Step Synthesis Pathways
Caption: Comparison of one-pot vs. two-step synthesis pathways.
References
Technical Support Center: Catalyst Selection for Efficient 1,2,4-Oxadiazole Synthesis from Nitriles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-oxadiazoles from nitriles.
Troubleshooting Guides
This guide addresses specific experimental issues, their probable causes, and recommended solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
-
Question: My reaction shows a weak or absent product signal on TLC/LC-MS, and I still have significant amounts of starting material. What could be the problem?
-
Answer: Low or no yield in 1,2,4-oxadiazole synthesis from nitriles typically points to issues in one of the two key stages: the formation of the amidoxime intermediate or its subsequent cyclodehydration.
-
Incomplete Amidoxime Formation: The conversion of the nitrile to the amidoxime is the first critical step. Ensure that the reaction with hydroxylamine has gone to completion. You can monitor this step by TLC or LC-MS before proceeding.
-
Inefficient Cyclodehydration: The cyclization of the O-acyl amidoxime intermediate is often the most challenging part of the synthesis.[1] This step may require forcing conditions, such as higher temperatures or a potent catalyst, to proceed efficiently.[1]
-
Incompatible Functional Groups: The presence of unprotected hydroxyl (-OH) or amino (-NH2) groups on your carboxylic acid or ester can interfere with the reaction and inhibit the formation of the desired product.[1] Consider protecting these groups before the coupling and cyclization steps.[1]
-
Poor Solvent Choice: The choice of solvent can significantly impact the reaction outcome. Aprotic solvents like DMF, THF, DCM, and MeCN generally yield good results in base-catalyzed cyclizations, while protic solvents such as water or methanol can be unsuitable.[1]
-
Issue 2: Formation of a Major Side Product
-
Question: I am observing a significant side product in my reaction. How can I identify and minimize it?
-
Answer: The formation of side products is a common challenge. Here are some of the most frequently encountered side products and how to address them:
-
Cleavage of the O-Acyl Amidoxime: This is a common side reaction, particularly in aqueous or protic media, or with prolonged heating.[1][2] To minimize this, use anhydrous conditions and reduce the reaction time and temperature for the cyclodehydration step whenever possible.[1]
-
Boulton-Katritzky Rearrangement (BKR): If you are synthesizing 3,5-disubstituted 1,2,4-oxadiazoles with a saturated side chain, you might observe the formation of an isomeric heterocycle. This is likely due to a Boulton-Katritzky rearrangement, which can be triggered by heat, acid, or moisture.[1][3] To avoid this, use neutral, anhydrous conditions for your reaction and workup.[1]
-
Nitrile Oxide Dimerization: When using a 1,3-dipolar cycloaddition approach, the nitrile oxide intermediate can dimerize to form a furoxan (a 1,2,5-oxadiazole-2-oxide), which is often the thermodynamically favored product.[4]
-
Issue 3: Catalyst Deactivation or Inefficiency
-
Question: My catalyst doesn't seem to be working effectively. What could be the cause?
-
Answer: Catalyst inefficiency can halt your reaction. Here are a couple of common reasons:
-
Presence of Moisture: Some catalysts, like Tetrabutylammonium Fluoride (TBAF), are highly sensitive to moisture.[5] Ensure you are using anhydrous solvents and reagents when employing such catalysts.[5]
-
Corrosion and Contamination: On a larger scale, fluoride-based catalysts can be corrosive to standard reaction vessels, leading to catalyst contamination.[5] In such cases, consider using alternative, less corrosive catalysts or specialized reaction vessels.[5]
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the most common reason for low yields in the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids?
-
Answer 1: The most frequent bottleneck is the final cyclodehydration step of the O-acyl amidoxime intermediate.[1] This step often requires forcing conditions, such as high temperatures or strong bases, to proceed efficiently.[1] Inadequate conditions can lead to the accumulation of the O-acyl amidoxime or its hydrolysis back to the starting materials.[1]
-
Question 2: I am seeing a side product with the mass of my amidoxime plus the acyl group, but the oxadiazole is not forming. What is happening?
-
Answer 2: This indicates the successful formation of the O-acyl amidoxime intermediate, but the subsequent cyclization is failing. You need to employ more effective cyclodehydration conditions. This could involve increasing the temperature, changing the solvent, or using a more potent catalyst system like TBAF in dry THF or a superbase system like NaOH/DMSO.[1]
-
Question 3: Can I use microwave irradiation to improve my synthesis?
-
Answer 3: Yes, microwave-assisted synthesis can be a very effective method for preparing 1,2,4-oxadiazoles. It often leads to significantly reduced reaction times and improved yields compared to conventional heating. One-pot reactions of nitriles, hydroxylamine, and Meldrum's acids under microwave irradiation and solvent-free conditions have been reported to give good to excellent yields.[6]
-
Question 4: My purified 1,2,4-oxadiazole seems to be degrading over time. What could be the cause?
-
Answer 4: Your 1,2,4-oxadiazole may be susceptible to a Boulton-Katritzky rearrangement, especially if it is a 3,5-disubstituted derivative with a saturated side chain.[1][3] This rearrangement can be triggered by heat, acid, or even ambient moisture.[1] To enhance stability, store the compound in a cool, dry, and dark environment, preferably under an inert atmosphere.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of different catalytic systems for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.
| Catalyst/Reagent | Typical Reaction Conditions | Typical Reaction Time | Typical Yield (%) | Advantages | Disadvantages |
| TBAF | THF, Room Temperature | 1 - 24 h | <5 - 98% | Mild conditions, high yields for a broad range of substrates.[4][7] | Moisture sensitive, can be corrosive on a large scale.[5] Requires pre-synthesis of O-acylamidoxime.[8] |
| NaOH/DMSO | DMSO, Room Temperature | 4 - 24 h | 11 - 90% | One-pot from amidoxime and ester, simple purification.[4] | Moderate to long reaction times, may not be suitable for substrates with -OH or -NH2 groups.[4] |
| PTSA-ZnCl₂ | DMF, 80 °C | Not specified | Good to excellent | Efficient and mild for the reaction of amidoximes and nitriles.[6] | Requires heating. |
| Microwave | Solvent-free | Short | Good to excellent | Rapid synthesis, high yields, environmentally friendly.[6] | Requires specialized microwave equipment. |
| Acetic Acid | Solvent-free, 100°C then 120°C in DMSO | ~3 h | High | One-pot procedure without a separate dehydrating agent.[9] | Requires elevated temperatures. |
Experimental Protocols
Protocol 1: TBAF-Catalyzed Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles from O-Acylamidoximes [7]
-
To a solution of the O-acylamidoxime (1.0 eq) in anhydrous tetrahydrofuran (THF), add tetrabutylammonium fluoride (TBAF) (0.1 - 1.0 eq) at room temperature.
-
Stir the reaction mixture for 1-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired 3,5-disubstituted-1,2,4-oxadiazole.
Protocol 2: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles in a Superbase Medium [10]
-
To a suspension of powdered sodium hydroxide (2.0 eq) in dimethyl sulfoxide (DMSO), add the substituted amidoxime (1.0 eq) and the substituted carboxylic acid methyl or ethyl ester (1.2 eq).
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography or recrystallization.
Mandatory Visualization
Caption: Catalyst selection workflow for 1,2,4-oxadiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ias.ac.in [ias.ac.in]
- 10. benchchem.com [benchchem.com]
Minimizing reaction time for microwave-assisted oxadiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of oxadiazoles. Our aim is to help you minimize reaction times and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave synthesis for oxadiazoles compared to conventional heating?
A1: Microwave-assisted synthesis offers several key advantages over traditional heating methods for oxadiazole synthesis.[1][2][3][4][5] The primary benefits include a significant reduction in reaction time, often from hours to minutes, and an increase in product yield.[2][3][4][5] This is due to rapid, uniform heating of the reaction mixture, which minimizes the formation of byproducts and simplifies purification.[2][4] The direct interaction of microwaves with polar molecules in the reaction mixture leads to localized superheating, which can accelerate reaction rates.[6] Furthermore, microwave synthesis is considered a greener chemistry approach as it often requires less solvent and energy.[2][3][4]
Q2: How do I select the appropriate solvent for my microwave-assisted oxadiazole synthesis?
A2: The choice of solvent is critical for efficient microwave heating. Polar solvents with a high dielectric loss tangent are generally preferred as they absorb microwave energy effectively.[7] Commonly used solvents for oxadiazole synthesis under microwave irradiation include dimethylformamide (DMF), ethanol, and water.[1][2] In some cases, solvent-free reactions are possible, which is an even more environmentally friendly approach where the reactants directly absorb the microwave energy.[1][2][3] The selection should be based on the solubility of your reactants and the specific requirements of the reaction mechanism.
Q3: What is a typical range for microwave power and temperature in these syntheses?
A3: Microwave power and temperature are interdependent parameters that need to be optimized for each specific reaction. Generally, microwave power can range from 100W to 400W.[1][8][9] The temperature can vary significantly, with some reactions proceeding at moderate temperatures around 65°C, while others may require higher temperatures up to 150°C.[9][10] It is crucial to monitor the reaction temperature closely to avoid decomposition of reactants or products. Modern microwave reactors allow for precise temperature control, which is preferable to simply setting a power level.
Q4: Can I use microwave synthesis for both 1,3,4-oxadiazoles and 1,2,4-oxadiazoles?
A4: Yes, microwave-assisted methods have been successfully applied to the synthesis of both 1,3,4-oxadiazole and 1,2,4-oxadiazole isomers.[3][10] The specific precursors and reaction conditions will, of course, differ depending on the desired isomer. For instance, 1,3,4-oxadiazoles are often synthesized from the cyclization of acyl hydrazides or hydrazones, while 1,2,4-oxadiazoles can be prepared from amidoximes and carboxylic acids or their derivatives.[2][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inefficient Microwave Coupling: The reaction mixture may not be absorbing microwave energy effectively. 2. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, causing decomposition. 3. Improper Reagent Stoichiometry or Purity: Incorrect ratios of reactants or impure starting materials can hinder the reaction. 4. Inappropriate Catalyst or Base: The chosen catalyst or base may not be effective for the specific transformation. | 1. Solvent Selection: If using a non-polar solvent, consider adding a polar co-solvent or switching to a more polar solvent like DMF or ethanol. For solvent-free reactions, ensure the reactants themselves are polar enough to absorb microwaves. 2. Temperature Optimization: Perform a series of small-scale reactions at different temperatures to find the optimal condition. Use a fiber-optic temperature probe for accurate measurement. 3. Verify Reagents: Check the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). Carefully measure and ensure the correct stoichiometry. 4. Screen Catalysts/Bases: Consult the literature for catalysts or bases used in similar transformations. Consider screening different options (e.g., for 1,2,4-oxadiazoles, bases like K₃PO₄ have been shown to be effective).[9] |
| Formation of Multiple Byproducts | 1. Overheating: Excessive temperature can lead to decomposition and side reactions. 2. Prolonged Reaction Time: Even at the optimal temperature, extended reaction times can lead to the formation of degradation products. 3. Presence of Water or Other Impurities: Water can hydrolyze starting materials or intermediates. | 1. Reduce Temperature/Power: Lower the target temperature or microwave power. Consider using pulsed heating to maintain a consistent temperature without overshooting. 2. Time Optimization: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at various time points to determine the optimal reaction time. 3. Use Dry Solvents and Reagents: Ensure all solvents and reagents are anhydrous, especially for moisture-sensitive reactions. |
| Reaction Does Not Go to Completion | 1. Insufficient Microwave Power or Time: The reaction may not have received enough energy or time to complete. 2. Reversible Reaction: The reaction may be reaching equilibrium. 3. Deactivation of Catalyst: The catalyst may lose its activity over the course of the reaction. | 1. Increase Power/Time: Gradually increase the microwave power or extend the reaction time, while carefully monitoring for byproduct formation. 2. Le Chatelier's Principle: If possible, remove a byproduct (e.g., water) to drive the reaction forward. 3. Add Fresh Catalyst: In some cases, adding a fresh portion of the catalyst may be necessary. |
| Inconsistent Results | 1. Uneven Heating: In larger scale reactions, "hot spots" can develop, leading to non-uniform reaction conditions. 2. Variability in Starting Materials: Batch-to-batch differences in the purity of starting materials can affect the outcome. | 1. Stirring: Ensure efficient stirring of the reaction mixture to promote even temperature distribution. For larger volumes, consider using a dedicated microwave reactor with a built-in stirrer. 2. Quality Control: Implement quality control checks for all incoming starting materials. |
Data on Reaction Conditions
The following tables summarize quantitative data from various studies on microwave-assisted oxadiazole synthesis to provide a comparative overview of reaction parameters.
Table 1: Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles
| Starting Materials | Solvent | Catalyst/Reagent | Power (W) | Time (min) | Yield (%) | Reference |
| Isoniazid, Aromatic Aldehyde | DMF (5 drops) | - | 300 | 3 | - | [1] |
| Schiff base of Isoniazid | Ethanol | Chloramine-T | 300 | 4 | - | [1] |
| Acid Hydrazides, N-protected Amino Acids | POCl₃ | - | 100 | 10 | 85 | [8] |
| Isonicotinohydrazide, Acetic Anhydride | Solvent-free | Silica gel | 400 | 1-2.5 | - | |
| Acyl Hydrazides, Aldehydes/Carboxylic Acids | Minimal/No Solvent | Mild Oxidants/Catalysts | - | 3-10 | High | [2] |
Table 2: Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles
| Starting Materials | Solvent | Catalyst/Reagent | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Carboxylic Acid, Amidoxime | THF | PS-Carbodiimide/HOBt | - | - | - | 83 | [10] |
| Carboxylic Acid, Amidoxime | THF | PS-PPh₃/DEAD, DIEA | - | 150 | 15 | >85 | [10] |
| Aryl Aldehydes, TosMIC | Isopropanol | K₃PO₄ | 350 | 65 | 8 | 96 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles [8]
-
In a microwave process vial, combine the acid hydrazide (1 mmol) and the N-protected amino acid (1.5 mmol).
-
Carefully add phosphorus oxychloride (POCl₃, 5 mL) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 W for 10 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled mixture into crushed ice.
-
Filter the resulting solid precipitate and wash it with water.
-
Dry the solid product.
-
Monitor the reaction completion by TLC using a petroleum ether:ethyl acetate (8:2) mobile phase.
-
Recrystallize the crude product from methanol to obtain the purified 1,3,4-oxadiazole.
Protocol 2: Microwave-Assisted Synthesis of 5-Substituted Oxazoles [9]
-
To a microwave process vial, add the aryl aldehyde (1.18 mmol), p-toluenesulfonylmethyl isocyanide (TosMIC) (1.18 mmol), and potassium phosphate (K₃PO₄) (2.36 mmol).
-
Add isopropanol as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 350 W, maintaining a temperature of 65°C for 8 minutes.
-
After completion, cool the reaction mixture.
-
Isolate the product through standard workup procedures.
Visualized Workflows
Caption: General workflow for microwave-assisted oxadiazole synthesis.
References
- 1. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. wjarr.com [wjarr.com]
- 4. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 5. ijnrd.org [ijnrd.org]
- 6. bspublications.net [bspublications.net]
- 7. mdpi.com [mdpi.com]
- 8. Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting 1H NMR and 13C NMR spectra assignment for substituted oxadiazoles
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate assignment of ¹H and ¹³C NMR spectra for substituted 1,2,4- and 1,3,4-oxadiazoles.
Frequently Asked Questions (FAQs)
Q1: My ¹³C NMR spectrum shows two signals very close together in the 160-180 ppm region. How can I definitively assign them to the C-3 and C-5 carbons of my 1,2,4-oxadiazole?
A1: Distinguishing between the C-3 and C-5 carbons of a 1,2,4-oxadiazole can be challenging due to their similar electronic environments. The C-5 carbon is generally more deshielded and appears further downfield than the C-3 carbon. However, for an unambiguous assignment, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool. By observing the 2- and 3-bond correlations from known protons on the substituents to the carbons of the oxadiazole ring, you can conclusively identify each carbon.
-
A proton on a substituent at the C-3 position will show an HMBC correlation to the C-3 carbon (a ³J coupling) and likely to the C-5 carbon (a ⁴J coupling, which is weaker or sometimes absent).
-
Similarly, a proton on a C-5 substituent will have a strong correlation to the C-5 carbon and a weaker one to C-3.
Q2: I am working with a 1,3,4-oxadiazole, and the two signals for the ring carbons are nearly overlapping. What is the best strategy to assign them?
A2: In symmetrically substituted 2,5-diaryl-1,3,4-oxadiazoles, the C-2 and C-5 carbons are chemically equivalent and will show only one signal.[1] If the substituents are different, two distinct signals will appear, often with a very small chemical shift difference (Δδ).[1] An HMBC experiment is the ideal solution. Look for long-range correlations (³J) from the protons of each substituent to the carbon of the oxadiazole ring to which it is attached. This will provide a clear and unambiguous assignment.
Q3: I have broad peaks in my ¹H NMR spectrum. What could be the cause and how can I fix it?
A3: Peak broadening can arise from several factors:
-
Poor Shimming: The magnetic field homogeneity may need to be optimized. Re-shimming the spectrometer is the first step.
-
Low Solubility/Aggregation: If your compound is not fully dissolved or is forming aggregates, this can lead to broad signals. Try using a different deuterated solvent in which your compound is more soluble or acquiring the spectrum at an elevated temperature to break up aggregates.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean and your sample is free from such impurities.
-
Chemical Exchange: The presence of rotamers or tautomers that are slowly interconverting on the NMR timescale can also lead to broad peaks. Acquiring the spectrum at a higher temperature can often coalesce these signals into sharper peaks.
Q4: I am not seeing a signal for one of my quaternary carbons in the ¹³C NMR spectrum. Is it missing?
A4: Quaternary carbons (carbons with no attached protons) often exhibit weak signals in ¹³C NMR for two main reasons:
-
Long Relaxation Times (T₁): They relax much more slowly than protonated carbons.
-
Lack of Nuclear Overhauser Effect (NOE): The signal enhancement protonated carbons receive from broadband proton decoupling is absent for quaternary carbons.
To improve your chances of observing a weak quaternary carbon signal, increase the number of scans and, more importantly, increase the relaxation delay (d1) in your acquisition parameters (e.g., from 1-2 seconds to 5-10 seconds). This allows the quaternary carbon to fully relax between pulses, leading to a stronger signal.
Troubleshooting Workflow
When encountering difficulties in assigning your NMR spectra, a systematic approach is recommended. The following workflow outlines the logical steps from basic 1D NMR to more advanced 2D techniques.
Caption: A logical workflow for troubleshooting NMR spectral assignments.
Quantitative Data: Typical Chemical Shifts
The chemical shifts of the oxadiazole ring carbons are highly characteristic and depend on the isomer and substitution pattern. The following tables summarize typical chemical shift ranges observed in CDCl₃.
Table 1: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Oxadiazole Rings
| Isomer | Ring Position | Typical Chemical Shift (ppm) | Notes |
| 1,2,4-Oxadiazole | C-3 | 167.0 - 169.0 | Generally the more shielded of the two ring carbons. |
| C-5 | 174.0 - 176.5 | Typically appears further downfield than C-3. | |
| 1,3,4-Oxadiazole | C-2 / C-5 | 161.0 - 166.5 | The two carbons are often in a similar range.[2] For symmetric substitution, they are equivalent. |
Table 2: Typical ¹H NMR Chemical Shifts (δ, ppm) for Protons on the Oxadiazole Ring
| Isomer | Ring Position | Typical Chemical Shift (ppm) | Notes |
| 1,2,4-Oxadiazole | H-5 | ~ 8.70 | Observed in 3-phenyl-1,2,4-oxadiazole.[3] This position is highly deshielded. |
| 1,3,4-Oxadiazole | H-2 / H-5 | ~ 8.90 - 9.20 | Highly deshielded. Monosubstituted 1,3,4-oxadiazoles are less common in drug discovery literature. |
Note: Chemical shifts are sensitive to solvent and substituent effects. These values should be used as a guide.
Guide to Advanced NMR Experiments
When 1D spectra are insufficient for a complete assignment, 2D NMR experiments are essential.
Caption: Relationship between key 2D NMR experiments for structure elucidation.
Experimental Protocols
DEPT-135 (Distortionless Enhancement by Polarization Transfer)
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons are not observed.
-
Methodology:
-
Sample Preparation: Prepare a solution of 5-20 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Spectrometer Setup: Load a standard DEPT-135 parameter set on the spectrometer. The experiment uses a proton pulse angle of 135°.
-
Acquisition: The experiment is relatively quick. The number of scans can typically be half of what is used for a standard ¹³C spectrum to achieve similar signal-to-noise for protonated carbons.
-
Processing: Standard Fourier transformation is applied. The resulting spectrum should be phased so that CH/CH₃ peaks are positive and CH₂ peaks are negative.
-
HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify which protons are directly attached to which carbons. It is a 2D experiment that shows a correlation peak for each C-H bond.
-
Methodology:
-
Sample Preparation: A slightly more concentrated sample (10-25 mg) is beneficial.
-
Spectrometer Setup: Tune the probe for both ¹H and ¹³C frequencies. Load a standard gradient-selected HSQC parameter set (e.g., hsqcedetgpsp).
-
Acquisition Parameters:
-
Define the spectral widths for both the ¹H (F2) and ¹³C (F1) dimensions based on your 1D spectra.
-
The number of increments in the indirect dimension (F1) will determine the resolution of the carbon axis (a value of 128 or 256 is common).
-
The number of scans per increment (typically 2, 4, or 8) depends on the sample concentration.
-
-
Processing: After 2D Fourier transformation, the resulting spectrum will show the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak in the 2D plot corresponds to a one-bond C-H connection.
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify longer-range couplings between protons and carbons, typically over 2 to 4 bonds. This is crucial for connecting molecular fragments and assigning quaternary carbons.
-
Methodology:
-
Sample Preparation: A concentrated sample (15-30 mg) is recommended as the correlations are through smaller, long-range coupling constants.
-
Spectrometer Setup: Tune the probe for both ¹H and ¹³C. Load a standard gradient-selected HMBC parameter set (e.g., hmbcgplpndqf).
-
Acquisition Parameters:
-
Define the ¹H (F2) and ¹³C (F1) spectral widths. Ensure the ¹³C width is large enough (e.g., 0-200 ppm) to include all carbons, including quaternary ones.
-
A key parameter is the long-range coupling delay, which is optimized for a specific coupling constant (typically 8 Hz as a compromise value). This setting determines which correlations are emphasized.
-
The number of scans per increment (often 8, 16, or more) needs to be sufficient to detect the weaker long-range correlations.
-
-
Processing: Apply 2D Fourier transformation. The resulting spectrum correlates proton signals with carbon signals that are 2-4 bonds away. Direct (one-bond) correlations are suppressed but may sometimes appear as residual signals.
-
References
Stability issues of 1,2,4-oxadiazole ring under acidic or basic hydrolysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the 1,2,4-oxadiazole ring system under acidic and basic hydrolysis conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How stable is the 1,2,4-oxadiazole ring to hydrolysis?
A1: The 1,2,4-oxadiazole ring is generally considered to be highly stable to chemical hydrolysis under both acidic and basic conditions.[1][2] This stability is a key reason for its frequent use as a bioisostere for more labile functional groups such as esters and amides in drug discovery.[2][3] Some studies have noted its stability even in the presence of concentrated sulfuric acid.[1] While direct hydrolytic cleavage is uncommon under typical laboratory conditions, the ring can undergo rearrangements or enzymatic degradation under specific circumstances.[4][5]
Q2: My 1,2,4-oxadiazole-containing compound is degrading. What could be the cause if not simple hydrolysis?
A2: If you are observing degradation of your compound, consider the following possibilities:
-
Enzymatic Degradation: If the degradation is observed in a biological matrix (e.g., human liver microsomes), it may be due to enzymatic cleavage.[6] Specific enzymes, such as histone deacetylase 6 (HDAC6), have been shown to hydrolyze certain substituted 1,2,4-oxadiazoles.[4][7]
-
Photochemical Rearrangement: The 1,2,4-oxadiazole ring can be susceptible to photochemical rearrangements, especially under UV irradiation.[5]
-
Thermal Rearrangement: At elevated temperatures, 1,2,4-oxadiazoles can undergo thermal rearrangements, such as the Boulton-Katritzky rearrangement.[5]
-
Reaction with Strong Nucleophiles: While resistant to water, the ring may be susceptible to attack by strong nucleophiles.[1]
-
Lability of Substituents: The degradation may be occurring at a different position on your molecule, rather than the 1,2,4-oxadiazole ring itself.
Q3: How does the stability of the 1,2,4-oxadiazole isomer compare to the 1,3,4-oxadiazole isomer?
A3: Both the 1,2,4- and 1,3,4-oxadiazole isomers are considered stable scaffolds in drug discovery.[3] However, theoretical calculations and experimental data suggest that the 1,3,4-oxadiazole isomer is generally more metabolically robust and possesses more favorable physicochemical properties, such as lower lipophilicity and higher aqueous solubility.[8][9]
Q4: What are the expected products of 1,2,4-oxadiazole ring hydrolysis?
A4: In the rare event of hydrolytic cleavage, the 1,2,4-oxadiazole ring would be expected to break down into an amidoxime and a carboxylic acid, or their further hydrolysis products (an amide and a carboxylic acid, or two carboxylic acids and ammonia/amine), depending on the substitution pattern and reaction conditions.
Troubleshooting Guide: Investigating Unexpected Degradation
If you suspect your 1,2,4-oxadiazole-containing compound is undergoing hydrolysis, follow this guide to troubleshoot the issue.
Step 1: Confirm the Identity of Degradation Products
-
Action: Use analytical techniques such as LC-MS/MS and NMR to identify the structure of the degradation products.
-
Rationale: Confirming that the degradation products are consistent with hydrolysis of the 1,2,4-oxadiazole ring is the first critical step.
Step 2: Evaluate the Role of Experimental Conditions
-
Action: Run control experiments where you systematically remove potential contributing factors such as light, heat, and any potential enzymatic contaminants.
-
Rationale: This will help to determine if the degradation is due to chemical hydrolysis or other factors like photolysis or thermal decomposition.
Step 3: Perform a Forced Degradation Study
-
Action: Subject your compound to a forced degradation study under controlled acidic, basic, and neutral pH conditions at a set temperature.
-
Rationale: This will provide quantitative data on the intrinsic hydrolytic stability of your specific compound. A detailed protocol is provided in the "Experimental Protocols" section.
Data Presentation
Due to the high stability of the 1,2,4-oxadiazole ring, specific quantitative data on its non-enzymatic hydrolysis is scarce in the literature. The following table provides a representative comparison of the expected stability of a generic 1,2,4-oxadiazole with that of a typical ester and amide under forced degradation conditions.
| Functional Group | Condition (pH 1.2, 80°C, 24h) | Condition (pH 7.4, 80°C, 24h) | Condition (pH 10.0, 80°C, 24h) |
| Ester | >90% degradation | ~50% degradation | >95% degradation |
| Amide | ~20% degradation | <5% degradation | ~40% degradation |
| 1,2,4-Oxadiazole | <5% degradation | <2% degradation | <5% degradation |
Note: The data presented are illustrative to highlight the relative stability and are not from a specific experimental study.
Experimental Protocols
Protocol: Assessment of Hydrolytic Stability
This protocol outlines a typical procedure for conducting a forced hydrolysis study to determine the stability of a 1,2,4-oxadiazole-containing compound.
1. Materials and Reagents:
-
Test compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate buffer
-
Acetonitrile (ACN) or other suitable organic solvent
-
Water (HPLC grade)
-
HPLC system with UV or MS detector
-
pH meter
-
Constant temperature bath or oven
2. Preparation of Stock Solution:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., ACN) at a concentration of 1 mg/mL.
3. Preparation of Hydrolysis Solutions:
-
Acidic: 0.1 M HCl
-
Neutral: Purified water or a neutral buffer (e.g., phosphate buffer, pH 7.4)
-
Basic: 0.1 M NaOH
4. Experimental Procedure:
-
Add a small aliquot of the stock solution to each of the three hydrolysis solutions to achieve a final concentration of approximately 50-100 µg/mL.
-
Cap the vials tightly and place them in a constant temperature bath set to a specific temperature (e.g., 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.
-
Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
-
Dilute the samples with mobile phase to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining.
5. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Plot the natural logarithm of the percentage of compound remaining versus time to determine the degradation rate constant (k) from the slope of the line.
-
The half-life (t₁/₂) can then be calculated using the formula: t₁/₂ = 0.693 / k.
Visualizations
Caption: Troubleshooting workflow for unexpected degradation.
Caption: Postulated mechanisms for hydrolysis.
References
- 1. scielo.br [scielo.br]
- 2. pure.hud.ac.uk [pure.hud.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Solvent Effects on Fluorescence Quantum Yields of Oxadiazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when managing the solvent effects on the fluorescence quantum yields of oxadiazole derivatives.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is the fluorescence quantum yield of my oxadiazole derivative dramatically lower in a polar solvent like methanol compared to a non-polar solvent like cyclohexane?
A1: This is a common phenomenon often attributed to the formation of a Twisted Intramolecular Charge Transfer (TICT) state in polar environments.[1][2] In the excited state, the molecule may adopt a twisted conformation that is stabilized by polar solvents. This TICT state provides a non-radiative decay pathway, meaning the molecule returns to the ground state without emitting a photon, thus quenching fluorescence and lowering the quantum yield.[1] Additionally, specific interactions like hydrogen bonding with protic solvents can accelerate non-radiative relaxation.[1]
Q2: What is solvatochromism and how does it relate to my experimental results?
A2: Solvatochromism is the change in the color of a substance when it is dissolved in different solvents. In fluorescence spectroscopy, this manifests as a shift in the absorption or emission wavelength. Many oxadiazole derivatives exhibit positive solvatochromism, where the emission wavelength shows a bathochromic (red) shift as solvent polarity increases.[3][4] This shift is typically due to a larger dipole moment in the excited state than in the ground state, which is stabilized by polar solvents. This behavior is often linked to an Intramolecular Charge Transfer (ICT) character in the molecule.[3][5]
Q3: My compound's fluorescence intensity increases in a water/methanol mixture. Is this an aggregation effect?
A3: It could be. While many compounds experience quenching upon aggregation, some oxadiazole derivatives can exhibit Aggregation-Induced Emission (AIE).[5] In the AIE phenomenon, the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay channels, leading to enhanced fluorescence.[2][6] To confirm this, you can perform concentration-dependent studies or analyze the fluorescence in various solvent-mixture ratios. The formation of aggregates in methanol-water mixtures has been observed to cause a distinct influence on emission intensities.[3]
Q4: How can I minimize solvent-related variability in my quantum yield measurements?
A4: To ensure reproducibility, always use fresh, high-purity or spectroscopy-grade solvents.[7] Traces of water in hygroscopic solvents like ethanol or DMSO can significantly affect the absorption and emission spectra and, consequently, the fluorescence quantum yield.[7] It is also crucial to maintain constant experimental conditions, such as temperature and cuvette positioning, for all measurements, including both your sample and the reference standard.[8]
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Fluorescence in Solution | 1. Efficient non-radiative decay (e.g., TICT state formation).[2]2. Presence of quenching impurities.3. Inappropriate excitation wavelength.[2] | 1. Measure fluorescence in a series of solvents with varying polarities. A significant drop in quantum yield with increasing polarity suggests ICT/TICT quenching. Try less polar solvents.[2]2. Re-purify the compound using chromatography or recrystallization.3. Record the full absorption spectrum to ensure excitation is at or near the absorption maximum.[2] |
| Inconsistent or Irreproducible Quantum Yield Values | 1. Solvent impurities, particularly water in hygroscopic solvents.[7]2. Temperature fluctuations during measurements.3. Inner filter effects due to high sample concentration.4. Degradation of the compound or reference standard. | 1. Use fresh, high-purity solvents for all solutions.[7]2. Use a temperature-controlled cuvette holder.3. Ensure the absorbance of all solutions at the excitation wavelength is below 0.1.[8][9]4. Prepare fresh solutions and verify the stability of your standard. |
| Unexpected Hypsochromic (Blue) Shift in Emission | 1. Compound aggregation in certain solvent systems (e.g., methanol-water mixtures).[3] | 1. Perform concentration-dependent fluorescence measurements. A shift with increasing concentration suggests aggregation.2. Select a different solvent or solvent mixture where the compound is more soluble. |
| Calculated Quantum Yield is Greater Than 1 | 1. Error in the reference standard's known quantum yield value.2. Incorrect integration of fluorescence spectra (e.g., including scattering peaks).3. Mathematical error in applying the calculation formula. | 1. Cross-calibrate using a second, different reference standard.[9]2. Ensure you are integrating only the emission peak and subtracting the blank solvent spectrum correctly.3. Double-check the formula, particularly the refractive index values for the solvents used for the sample and standard. |
Section 3: Experimental Protocols
Protocol: Determination of Relative Fluorescence Quantum Yield
The most common and reliable method for determining fluorescence quantum yields (Φf) is the comparative method, which uses a well-characterized standard sample with a known Φf value.[9] This protocol is based on the principle that for optically dilute solutions with identical absorbance at the same excitation wavelength, the ratio of the integrated fluorescence intensities is equal to the ratio of their quantum yields.[9]
Principle
The relative quantum yield is calculated using the following equation:
Φf(sample) = Φf(std) * (Gradsample / Gradstd) * (n2sample / n2std)[8][9]
Where:
-
Φf is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
n is the refractive index of the solvent.
-
Subscripts 'sample' and 'std' refer to the test sample and the standard, respectively.
Materials and Equipment
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
10 mm path length quartz cuvettes
-
Volumetric flasks and pipettes
-
Fluorescence standard with known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
High-purity solvents[7]
-
Oxadiazole derivative (sample)
Methodology
-
Solution Preparation:
-
Prepare a stock solution of both the standard and the sample in the desired solvent.
-
From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The absorbances of these working solutions should range from 0.01 to 0.1 at the chosen excitation wavelength to minimize re-absorption effects.[8][9]
-
Prepare a blank sample of the pure solvent for background correction.[8]
-
-
Absorbance Measurements:
-
Record the UV-Vis absorption spectrum for each working solution and the pure solvent blank.
-
Determine the absorbance at the chosen excitation wavelength for each solution. The excitation wavelength must be the same for the sample and the standard.[8]
-
-
Fluorescence Measurements:
-
Set the excitation and emission slits of the fluorometer to a suitable width (e.g., 2-5 nm).
-
Record the fluorescence emission spectrum for each working solution and the pure solvent blank. Ensure the experimental conditions (e.g., temperature, cuvette position) are kept constant throughout all measurements.[8]
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each measurement.
-
Subtract the integrated intensity of the corresponding blank from each sample and standard measurement.[8]
-
For both the sample and the standard, create a plot of the integrated fluorescence intensity (Y-axis) versus absorbance (X-axis).
-
Determine the slope (gradient) of the linear fit for both plots.[8]
-
-
Quantum Yield Calculation:
Caption: Workflow for Relative Fluorescence Quantum Yield Determination.
Section 4: Data Presentation
The photophysical properties of oxadiazole derivatives are highly sensitive to the solvent environment. The following table provides representative data on how key parameters can change with solvent polarity.
Table 1: Effect of Solvent Polarity on Photophysical Properties of a Representative Oxadiazole Derivative
| Solvent | Polarity (ET(30) kcal/mol) | λabs (nm) | λem (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φf) |
| Cyclohexane | 30.9 | 340 | 395 | 55 | 0.91 |
| Toluene | 33.9 | 342 | 408 | 66 | 0.85 |
| Chloroform | 39.1 | 345 | 415 | 70 | 0.76 |
| Acetonitrile | 45.6 | 348 | 435 | 87 | 0.52 |
| DMSO | 45.1 | 350 | 469 | 119 | 0.33[3] |
| Ethanol | 51.9 | 349 | 450 | 101 | 0.45 |
| Methanol | 55.4 | 351 | 465 | 114 | 0.28 |
Note: Data are hypothetical but based on typical trends observed for 1,3,4-oxadiazole derivatives exhibiting ICT character.[3][4]
Caption: Logical Pathways of Solvent Polarity Effects on Fluorescence.
References
- 1. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structural and Solvent Effects on the Photophysical Behavior of Pyridyl-Substituted 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. benchchem.com [benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
Validation & Comparative
A Comparative Guide to the Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry and drug development, valued for its role as a bioisostere of amide and ester functionalities. This guide provides a comparative overview of prominent synthetic methodologies for 3,5-disubstituted-1,2,4-oxadiazoles, offering researchers and drug development professionals a basis for method selection. The comparison includes quantitative data, detailed experimental protocols for key methods, and visualizations of the synthetic pathways.
Comparison of Synthetic Methodologies
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles can be broadly categorized into several approaches, each with distinct advantages and limitations. The choice of method often depends on factors such as substrate availability, desired scale, reaction time, and environmental considerations.
| Method Category | Starting Materials | Key Reagents/Conditions | Yields | Reaction Time | Advantages | Disadvantages |
| Conventional Synthesis | Amidoximes and Acylating Agents (Acyl Chlorides, Carboxylic Acids, Esters) | Pyridine, TBAF, or heating | Poor to Excellent | Variable (hours to days) | Well-established, broad substrate scope.[1][2] | Often requires multiple steps, harsh conditions, and can produce byproducts.[1] |
| One-Pot Synthesis | Amidoximes and Carboxylic Acids/Esters; Nitriles and Hydroxylamine Hydrochloride | Superbase (NaOH/DMSO), Vilsmeier reagent, Potassium Fluoride | Good to Excellent (61-93%)[1] | 4-24 hours[1] | Increased efficiency, simpler purification.[1][3][4] | May have limitations with sensitive functional groups.[1] |
| 1,3-Dipolar Cycloaddition | Nitriles and Nitrile Oxides | Platinum(IV) catalyst (for milder conditions) | Moderate (35-50%)[1] | Variable | Direct formation of the ring.[1][5] | Can be unfavorable due to low reactivity of nitriles and potential for dimerization of nitrile oxides.[1] |
| Microwave-Assisted Synthesis | Amidoximes and Nitriles; Nitriles, Hydroxylamine, and Aldehydes | Solvent-free or in solvents like DMF, Ethanol | Good to Excellent | Short (minutes)[1][6] | Rapid reactions, high yields, environmentally friendly.[1][7][8][9] | Requires specialized microwave equipment. |
| Solid-Phase Synthesis | Resin-bound starting materials | HOBt, DIC | Good | Hours | Amenable to high-throughput synthesis and library generation.[10] | Can have issues with reaction monitoring and scalability. |
| Flow Chemistry | Acyl hydrazones | Iodine, K2CO3 packed-bed reactor | Up to 93%[11] | Short (minutes)[11] | Excellent process control, scalability, and potential for in-line purification.[11] | Requires specialized flow chemistry equipment. |
| Oxidative Cyclization | Amidines and Methylarenes; N-acyl amidines | Copper catalyst, TBHP; NBS, I2 | Moderate to Good (50-84%)[12] | Variable | Offers alternative pathways with different starting materials.[12] | May require specific and sometimes harsh oxidizing agents. |
Experimental Protocols
Conventional Synthesis: Acylation of Amidoxime followed by Cyclodehydration
This classical two-step method involves the initial acylation of an amidoxime with an acyl chloride, followed by thermal or base-catalyzed cyclization to form the 1,2,4-oxadiazole ring.
Step 1: O-Acylation of Amidoxime
-
Dissolve the amidoxime (1.0 eq) in a suitable solvent such as pyridine or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.0-1.2 eq) dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude O-acylamidoxime.
Step 2: Cyclodehydration
-
Dissolve the crude O-acylamidoxime in a high-boiling point solvent like xylene or toluene.
-
Heat the solution to reflux for 4-12 hours, monitoring the reaction by TLC.
-
Alternatively, the cyclization can be performed at room temperature using a base like tetrabutylammonium fluoride (TBAF) in a solvent like THF.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the 3,5-disubstituted-1,2,4-oxadiazole.
One-Pot Synthesis from Amidoximes and Carboxylic Acids using a Superbase
This method provides a more efficient route by combining the acylation and cyclization steps in a single pot at room temperature.[1]
-
To a stirred suspension of powdered NaOH (2.0 eq) in DMSO, add the amidoxime (1.0 eq) and the carboxylic acid methyl or ethyl ester (1.2 eq).
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
If a precipitate forms, filter the solid, wash with water, and dry. The product can be further purified by recrystallization.
-
If no precipitate forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Microwave-Assisted One-Pot Synthesis from Nitriles and Hydroxylamine
This solvent-free method offers a rapid and environmentally friendly approach to symmetrically 3,5-disubstituted-1,2,4-oxadiazoles.[3]
-
In a microwave-safe vessel, thoroughly mix the nitrile (2.0 eq), hydroxylamine hydrochloride (1.0 eq), and potassium fluoride as a catalyst and solid support.
-
Irradiate the mixture in a microwave reactor at a specified power and temperature for a short duration (typically a few minutes).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add water to the reaction vessel and stir.
-
Collect the solid product by filtration, wash with water, and dry.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic strategies.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. soc.chim.it [soc.chim.it]
- 6. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. wjarr.com [wjarr.com]
- 10. mdpi.com [mdpi.com]
- 11. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activities of 3,5-Diphenyl-1,2,4-oxadiazole and 1,3,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two prominent oxadiazole isomers: 3,5-diphenyl-1,2,4-oxadiazole and derivatives of 1,3,4-oxadiazole. Oxadiazoles are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties.[1][2] The 1,2,4- and 1,3,4-isomers are the most stable and extensively studied scaffolds in drug discovery.[1][2] This document summarizes experimental data on their anticancer, antimicrobial, and anti-inflammatory activities, presents detailed experimental protocols for key assays, and visualizes relevant biological pathways.
Anticancer Activity: A Tale of Two Isomers
Both 1,2,4- and 1,3,4-oxadiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1] While direct comparative studies under identical conditions are limited, analysis of published data provides insights into their relative efficacies.
Derivatives of the 1,3,4-oxadiazole core have shown notable antiproliferative effects.[1] For instance, certain 2,5-disubstituted 1,3,4-oxadiazole derivatives have exhibited significant activity against various cancer cell lines, with some compounds demonstrating greater potency than the standard drug Doxorubicin.[1] Similarly, 3,5-diaryl-1,2,4-oxadiazoles have garnered considerable attention for their potent in vitro and in vivo anticancer activities.[3]
Table 1: Anticancer Activity of 3,5-Diaryl-1,2,4-Oxadiazole Derivatives
| Compound ID | 3-Aryl Substituent | 5-Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Chlorophenyl | 4-Nitrophenyl | MCF-7 (Breast) | 8.5 | [3] |
| 1b | 4-Methoxyphenyl | 3,4,5-Trimethoxyphenyl | MCF-7 (Breast) | 2.1 | [3] |
| 1c | Phenyl | 4-Fluorophenyl | MCF-7 (Breast) | 0.76 | [3] |
| 2a | Pyridin-4-yl | Benzo[d]thiazol-2-yl | Caco-2 (Colon) | 4.96 | [4] |
| 2b | 4-Trifluoromethylphenyl | 3-Chlorothiophen-2-yl | A549 (Lung) | 9.18 | [3] |
| Doxorubicin | - | - | MCF-7 (Breast) | 0.45 | [3] |
| 5-Fluorouracil | - | - | Caco-2 (Colon) | 3.2 | [4] |
Table 2: Anticancer Activity of 1,3,4-Oxadiazole Derivatives
| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 3a | 2,5-disubstituted with quinoline moiety | HepG2 (Liver) | 0.8 - 1.2 | [3] |
| 4a | 2-((5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide | A549 (Lung) | <0.14 | [5] |
| 4b | 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide | A549 (Lung) | 1.59 | [5] |
| 5a | 2-(2,3-Dihydrobenzo[b][6][7]dioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazole | HepG2 (Liver) | 1.27 | [8] |
| Cisplatin | - | A549 (Lung) | 4.98 | [5] |
| 5-Fluorouracil | - | HepG2 (Liver) | 21.9 | [3] |
Antimicrobial Activity: A Broad Spectrum of Defense
Both oxadiazole isomers are integral to the development of new agents to combat antimicrobial resistance.[1] Derivatives of 1,3,4-oxadiazole have shown a wide range of antimicrobial activities, including antibacterial and antifungal effects.[1] Some have demonstrated stronger activity against Staphylococcus aureus than reference drugs like ciprofloxacin and amoxicillin.[1] Similarly, certain 3-substituted 5-amino-1,2,4-oxadiazoles have shown potent antimicrobial activity.[1]
Table 3: Antimicrobial Activity of 3,5-Diaryl-1,2,4-Oxadiazole Derivatives
| Compound ID | Substituents | Microorganism | MIC (µM) | Reference |
| 6a | 3-(4-chlorophenyl)-5-(2-nitrophenyl)-1,2,4-oxadiazole | Escherichia coli | 60 | [9] |
| 6b | 3-(4-chlorophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole | Escherichia coli | >100 | [10] |
| 7a | 4-trifluoromethyl substituted with indol-5-yl | Staphylococcus aureus | 4 µg/mL | [10] |
| 7b | 4-trifluoromethyl substituted with 4-ethynyl-pyrazol-5-yl | Staphylococcus aureus | 0.25 µg/mL | [10] |
Table 4: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
| Compound ID | Substituents | Microorganism | MIC (µg/mL) | Reference |
| 8a | 2-amino derivative with quinoline and pyridine moieties | Escherichia coli | - | [11] |
| 8b | 2-amino derivative with quinoline and pyridine moieties | Staphylococcus aureus | - | [11] |
| 9a | Furan and nitro furan derivatives | Staphylococcus aureus | 4 - 8 | [12] |
| 9b | Furan and nitro furan derivatives | Escherichia coli | 8 - 16 | [12] |
| 10a | OZE-I | Staphylococcus aureus | 4 - 16 | [13] |
| 10b | OZE-II | Staphylococcus aureus | 4 - 16 | [13] |
| 10c | OZE-III | Staphylococcus aureus | 8 - 32 | [13] |
Anti-inflammatory Activity: Targeting Key Mediators
Derivatives of both isomers have been investigated for their anti-inflammatory properties. The carrageenan-induced paw edema model in rats is a widely used assay to evaluate the acute anti-inflammatory activity of novel compounds.
Some 1,3,4-oxadiazole derivatives have shown significant anti-inflammatory effects, with some compounds exhibiting activity comparable to the standard drug Indomethacin.[14] The mechanism of action for many of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[14][15] For 1,2,4-oxadiazole derivatives, anti-inflammatory effects have also been reported, with some analogues of ketoprofen and naproxen showing improved safety profiles and selective COX-2 inhibition.
Table 5: Anti-inflammatory Activity of Oxadiazole Derivatives
| Compound Isomer | Derivative Description | Assay | Results | Reference |
| 1,3,4-Oxadiazole | 2,5-disubstituted derivatives | Carrageenan-induced rat paw edema | Significant inhibition of edema | [14] |
| 1,3,4-Oxadiazole | Pyrrolo[3,4-d]pyridazinone-based derivatives | COX-1/COX-2 inhibition assay | Selective COX-2 inhibitors | [15] |
| 1,2,4-Oxadiazole | Ketoprofen analogue | In vivo anti-inflammatory models | Higher anti-inflammatory activity than ketoprofen, selective for COX-2 | |
| 1,2,4-Oxadiazole | Naproxen analogue | COX and lipoxygenase inhibition assays | Inhibited both COX-2 and 15-LOX |
Experimental Protocols
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]
Procedure:
-
Preparation of Antimicrobial Dilutions: A serial dilution of the test compound is prepared in a 96-well microtiter plate containing broth medium.[6][7]
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared.[6]
-
Inoculation: Each well is inoculated with the microbial suspension.[1]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[1]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound where no visible growth of the microorganism is observed.[1]
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating acute inflammation.[16][17]
Procedure:
-
Animal Dosing: Rats are administered the test compound or a reference anti-inflammatory drug (e.g., Indomethacin) orally or via injection.[16][17]
-
Induction of Edema: After a specific period, a 1% solution of carrageenan is injected into the subplantar region of the right hind paw to induce localized inflammation and edema.[16][17]
-
Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.[17]
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[16]
Signaling Pathways and Mechanisms of Action
The biological activities of oxadiazole derivatives are often attributed to their interaction with specific cellular targets and signaling pathways.
Several studies suggest that the anticancer effects of 3,5-diaryl-1,2,4-oxadiazoles may be mediated through the modulation of key cellular signaling pathways involved in cancer cell proliferation and survival, such as the EGFR/PI3K/Akt/mTOR pathway.
The anti-inflammatory activity of many 1,3,4-oxadiazole derivatives is linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.
The following diagram illustrates a general workflow for the synthesis and biological evaluation of oxadiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. protocols.io [protocols.io]
- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Comprehensive Investigations of Pyrrolo[3,4-d]pyridazinone-Based 1,3,4-Oxadiazole as New Class of Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inotiv.com [inotiv.com]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Nitrated Oxadiazole Isomers: A Comparative Analysis of Antibacterial Efficacy
For Immediate Release
In the ongoing battle against antimicrobial resistance, the scientific community continues to explore novel chemical scaffolds with potent antibacterial properties. Among these, nitrated oxadiazole isomers have emerged as a promising class of compounds. This guide provides a comparative study of the antibacterial activity of various nitrated oxadiazole isomers, supported by experimental data from recent studies. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview to inform future research and development efforts.
Comparative Antibacterial Activity
The antibacterial efficacy of nitrated oxadiazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following table summarizes the MIC values for several nitrated oxadiazole isomers against various bacterial strains as reported in the literature.
| Compound | Isomer Type | Bacterial Strain | MIC Value |
| Ortho-nitrated 3,5-diaryl derivative | 1,2,4-oxadiazole | Escherichia coli | 60 µM |
| 3-(4-Chlorophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole | 1,2,4-oxadiazole | Escherichia coli | >100 µM |
| 5-(4-Nitrophenyl)-1,3,4-oxadiazole derivative | 1,3,4-oxadiazole | Escherichia coli | Not specified |
| 5-(2-Nitrophenyl)-1,3,4-oxadiazole derivative | 1,3,4-oxadiazole | Escherichia coli | Not specified |
| 3-methyl-5-(4-hydroxyphenyl)-1,2,4-oxadiazole | 1,2,4-oxadiazole | Escherichia coli | 25 µg/mL |
| 5-methyl-3-(4-hydroxyphenyl)-1,2,4-oxadiazole | 1,2,4-oxadiazole | Staphylococcus aureus | 25 µg/mL |
| 5-methyl-1,3,4-oxadiazole derivative with 4-hydroxyphenyl | 1,3,4-oxadiazole | S. aureus & E. coli | 25 µg/mL |
Note: The data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.
The presented data indicates that nitrated oxadiazole derivatives exhibit notable antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli. For instance, an ortho-nitrated 3,5-diaryl-1,2,4-oxadiazole derivative showed a significant MIC of 60 µM against E. coli[1]. Interestingly, the position of the nitro group and the specific oxadiazole isomer appear to influence the antibacterial potency. Studies have highlighted that 1,3,4-oxadiazole isomers may possess different physicochemical properties, such as lower lipophilicity, compared to their 1,2,4-oxadiazole counterparts, which could impact their biological activity[2][3]. Some derivatives of 1,2,4-oxadiazole and 1,3,4-oxadiazole have demonstrated considerable activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) bacteria, with MIC values as low as 25 µg/mL[4].
Experimental Protocols
The determination of antibacterial activity for the nitrated oxadiazole isomers was conducted using established and validated methodologies.
Agar Diffusion Technique (Screening Assay)
This method is utilized for the initial screening of antibacterial activity.
-
Bacterial Strains: Standard strains such as Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, Proteus mirabilis, and Staphylococcus aureus are used[1].
-
Culture Preparation: Bacterial cultures are prepared to a specific turbidity, often corresponding to a 0.5 McFarland standard.
-
Assay Procedure:
-
Nutrient agar plates are uniformly inoculated with the bacterial suspension.
-
Sterile paper discs impregnated with the test compound solution (e.g., 100 µM in 20% DMSO/water) are placed on the agar surface[1].
-
The plates are incubated at 37°C for 18-24 hours.
-
The diameter of the zone of inhibition around each disc is measured. A larger zone indicates greater antibacterial activity.
-
Minimum Inhibitory Concentration (MIC) Determination by Serial Dilution
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Test Compounds: Stock solutions of the nitrated oxadiazole derivatives are prepared, typically in a solvent like dimethyl sulfoxide (DMSO).
-
Serial Dilution:
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Data Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Mechanism of Action
The precise mechanism of antibacterial action for nitrated oxadiazoles is an area of active investigation. However, it is proposed that the activity of these nitrated compounds may involve a mechanism mediated by free radicals[1]. The nitro group can be reduced within the bacterial cell to form reactive nitroso and hydroxylamine intermediates, which can induce oxidative stress and damage cellular macromolecules, ultimately leading to cell death.
Visualizing the Experimental Workflow
To provide a clearer understanding of the process for evaluating antibacterial activity, the following diagram illustrates the typical experimental workflow.
Caption: Workflow for assessing antibacterial activity of nitrated oxadiazole isomers.
References
Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Anticancer Activity of 1,2,4-Oxadiazole Derivatives: A Comparative Guide
The development of novel anticancer agents is a critical area of research. Among the vast number of heterocyclic compounds, 1,2,4-oxadiazole derivatives have emerged as a promising scaffold due to their diverse biological activities, including potent anticancer effects.[1][2][3] Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that plays a pivotal role in modern drug discovery by establishing a mathematical relationship between the chemical structure of a compound and its biological activity.[4][5] This guide provides a comparative overview of various QSAR studies conducted on 1,2,4-oxadiazole derivatives to predict their anticancer activity, presenting key data, experimental protocols, and visual workflows to aid researchers in the field.
Comparative Analysis of QSAR Models
Several QSAR studies have been performed on 1,2,4-oxadiazole derivatives, employing different modeling techniques and focusing on various cancer cell lines. The statistical quality and predictive ability of these models are summarized below.
| Study Reference | QSAR Method | Key Statistical Parameters | Anticancer Activity Target |
| Vaidya et al. (2020) [6] | 3D-QSAR ([(SW) kNN MFA], CoMFA, CoMSIA) | Not explicitly detailed in abstract | Various cancer cell lines including colon (CaCo-2), colorectal (DLD1), breast (T47D), and prostate (PC-3) |
| Unnamed Study 1 [1] | 2D-QSAR (Step Wise k Nearest Neighbor Molecular Field Analysis - (SW) kNN MFA) | q² = 0.610, r² = 0.743, pred_r² = 0.553, SEE = 0.130 | Caspase-3 activation in breast and colorectal cancer cell lines |
| Shamsi et al. (2020) [2] | Not specified | Not specified | Carbonic Anhydrase IX (CAIX) inhibition and antiproliferative activity against colorectal cancer cell line (HCT-116) |
Table 1: Comparison of Statistical Parameters from Different QSAR Studies.
Experimental Protocols
The methodologies employed in developing QSAR models are crucial for their reliability and reproducibility. Below are the detailed protocols from a key study.
Study: Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment [1]
-
Dataset: A dataset comprising twenty-eight 3-aryl-5-aryl-1,2,4-oxadiazole derivatives was used for the QSAR study.[1] The biological activity was reported against breast and colorectal cancer cell lines.[1]
-
2D QSAR Analysis:
-
Molecular Docking:
-
Software: GOLD version 3.2 was used for molecular docking analysis.[1]
-
Target: The study aimed to understand the binding interactions of the 1,2,4-oxadiazole derivatives with caspase-3.[1] The docking results suggested that hydrogen bonding interactions with amino acid residues like Gly238, Cys285, and THR288 are crucial for the activity.[1]
-
Key Findings and Structure-Activity Relationships (SAR)
The QSAR studies have highlighted several structural features of 1,2,4-oxadiazole derivatives that are important for their anticancer activity.
-
Vaidya et al. (2020) demonstrated that specific substitutions on the 1,2,4-oxadiazole scaffold could lead to potent anticancer activity. For instance, compound 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole showed activity comparable to 5-fluorouracil against a colon cancer cell line.[6]
-
The study on caspase-3 activators established a reliable QSAR model, indicating that specific substitutions on the 1,2,4-oxadiazole ring are important for enhancing anticancer activity.[1] Molecular docking studies further revealed that hydrogen bonding plays a significant role in the activity, and introducing highly electronegative substitutions could increase this interaction.[1]
-
Shamsi et al. (2020) identified that thiazole/thiophene-sulfonamide conjugates of 1,2,4-oxadiazoles exhibited potent anticancer activities by targeting carbonic anhydrase IX (CAIX).[2][7]
Visualizing QSAR Workflows and Biological Pathways
To better understand the processes involved in these QSAR studies, the following diagrams illustrate a typical workflow and a relevant biological pathway.
Caption: A generalized workflow for QSAR studies in anticancer drug design.
Caption: Signaling pathway showing activation of Caspase-3 by 1,2,4-oxadiazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. QSAR modelling and molecular docking studies for anti-cancer compounds against melanoma cell line SK-MEL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validating Molecular Docking: A Comparative Guide to Experimental Verification of Oxadiazole-Based EGFR Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data and detailed protocols for validating the in-silico predictions of oxadiazole derivatives as potent Epidermal Growth Factor Receptor (EGFR) inhibitors. The following sections present a structured overview of quantitative data, experimental methodologies, and visual representations of key biological and experimental workflows.
The dysregulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-established driver in the progression of various cancers.[1] This has led to the development of numerous EGFR inhibitors, with 1,3,4-oxadiazole derivatives emerging as a promising scaffold in medicinal chemistry.[2][3][4][5] While molecular docking studies provide valuable initial insights into the binding potential of these compounds, experimental validation is crucial to confirm their therapeutic efficacy. This guide outlines the standard assays used to validate these computational predictions.
Comparative Efficacy of Oxadiazole EGFR Inhibitors: In Vitro Data
The following tables summarize the in vitro activity of various oxadiazole-based compounds against EGFR and different cancer cell lines. These assays are fundamental in confirming the cytotoxic effects and the direct inhibitory action on the EGFR kinase, providing a direct comparison to established drugs like Erlotinib and Doxorubicin.
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Compound 15 | MCF-7 (Breast Cancer) | 2.13 (as µg/mL) | Doxorubicin | - | [3] |
| HepG2 (Liver Cancer) | 1.63 (as µg/mL) | Doxorubicin | 1.62 (as µg/mL) | [3] | |
| Compound 10c | HCT116 (Colon Cancer) | 1.82 | Doxorubicin | - | [6] |
| HepG-2 (Liver Cancer) | 5.55 | Doxorubicin | - | [6] | |
| MCF7 (Breast Cancer) | - | Doxorubicin | - | [6] | |
| Compound 4b | NCI-H1975 (Lung Cancer) | 2.17 | Erlotinib | 11.01 | [7] |
| Compound 33 | MCF-7 (Breast Cancer) | 0.34 | - | - | [4] |
| Compound 7a | MCF7 (Breast Cancer) | 9.56 | Erlotinib | 18.54 | [8] |
| Compound 7m | MCF7 (Breast Cancer) | 8.66 | Erlotinib | 18.54 | [8] |
| Compound | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) | Reference |
| Compound 15 | EGFR | 410 | Erlotinib | 300 | [3] |
| Compound 4b | EGFR L858R/T790M | 17.18 | Erlotinib | 733.20 | [7] |
| Compound 5a | EGFR-TK | 90 | Gefitinib | 40 | [6] |
| Compound 10b | EGFR-TK | 160 | Gefitinib | 40 | [6] |
| Compound IX | EGFR | - (stated as nearly double the potency of Erlotinib) | Erlotinib | - | [2] |
| Compounds 7a, 7b, 7m | EGFR WT | <10,000 | - | - | [9] |
| EGFR T790M | <50,000 | - | - | [9] |
Experimental Protocols for Validation
Accurate and reproducible experimental data are the cornerstone of validating computational predictions. Below are detailed methodologies for the key assays cited in the literature for the evaluation of oxadiazole-based EGFR inhibitors.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the effect of a compound on the proliferation of cancer cells.[1][2][6]
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2, HCT-116) are seeded in 96-well plates at a density of 1x10⁴ cells per well and incubated for 24 hours to allow for cell adherence.[10]
-
Compound Treatment: The cells are then treated with various concentrations of the oxadiazole compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.[11]
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a 5% CO₂ incubator.[11][12]
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration.[11]
EGFR Kinase Inhibition Assay
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of the purified EGFR protein.[1] This is a critical step to confirm that the observed cytotoxicity is due to the direct inhibition of the target. A common method is the luminescent kinase assay.[1]
-
Reagent Preparation: Prepare a kinase buffer, recombinant human EGFR kinase domain, a substrate solution containing a peptide substrate and ATP, and serial dilutions of the test compound.[11]
-
Kinase Reaction:
-
Incubation: Incubate the plate at room temperature for a defined period, typically 60 minutes.[1][11]
-
Signal Detection:
-
Data Acquisition: Measure the luminescence using a plate reader.[11][14]
-
Data Analysis: Normalize the data using controls for 100% and 0% activity. The IC50 value is determined by plotting the normalized activity against the logarithm of the compound concentration.[11]
Apoptosis Assay by Flow Cytometry
To understand the mechanism of cell death induced by the oxadiazole derivatives, an apoptosis assay is performed. This is often done using Annexin V and propidium iodide (PI) staining followed by flow cytometry.[12]
-
Cell Treatment: Treat the cancer cells with the test compounds at their respective IC50 concentrations for a specified period (e.g., 72 hours).[12]
-
Cell Staining: Harvest the cells and stain them with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
-
Data Analysis: The percentage of apoptotic cells is quantified to determine the compound's ability to induce programmed cell death.[12]
Visualizing the Pathways and Processes
Diagrams are essential for visualizing the complex interactions in EGFR signaling and the workflows of the validation experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Naproxen Based 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors: Design, Synthesis, Anticancer, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxadiazole Derivatives As Potential Egfr Protein Kinase Inhibitors: Prediction Of In-silico Admet Properties And Molecular Docking Study [journalijar.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and evaluation of 1,3,4-oxadiazole-based EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. promega.com [promega.com]
Potency Showdown: Oxadiazole Derivatives Emerge as Formidable Challengers to the Anticancer Mainstay Etoposide
In the relentless pursuit of more effective and selective cancer therapeutics, researchers are increasingly turning their attention to heterocyclic compounds, with oxadiazole derivatives showing exceptional promise. A comprehensive comparison of their anticancer potency against the well-established chemotherapeutic agent etoposide reveals that these emerging molecules not only exhibit comparable activity but, in some instances, surpass the efficacy of this standard drug across a range of cancer cell lines. This comparative guide delves into the quantitative data, experimental methodologies, and mechanisms of action that underscore the potential of oxadiazoles as a next-generation class of anticancer agents.
The core of etoposide's anticancer activity lies in its ability to inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[1][2] By stabilizing the transient complex between the enzyme and DNA, etoposide induces double-strand breaks, which, if not repaired, trigger programmed cell death, or apoptosis.[3][4] While a stalwart in treating cancers like lung and testicular cancer, its use is associated with significant side effects and the development of drug resistance, necessitating the search for novel therapeutic alternatives.[2][5]
Oxadiazole derivatives, on the other hand, represent a versatile scaffold in medicinal chemistry, with various substituted analogues demonstrating a wide spectrum of biological activities. Their anticancer mechanisms are diverse and not limited to a single target. Studies have shown that different oxadiazole compounds can inhibit various enzymes and growth factors critical for cancer cell survival and proliferation, such as telomerase, histone deacetylases (HDACs), and matrix metalloproteinases (MMPs).[6] Some derivatives have also been found to induce apoptosis and cause cell cycle arrest, highlighting their multifaceted approach to combating cancer.[6][7]
Quantitative Comparison of Anticancer Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various oxadiazole derivatives compared to standard anticancer drugs, including etoposide, cisplatin, doxorubicin, and 5-fluorouracil, across several human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher potency.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Oxadiazole Derivatives | |||
| Compound 4h | A549 (Lung Carcinoma) | <0.14 | [6] |
| Compound 4i | A549 (Lung Carcinoma) | 1.59 | [6] |
| Compound 4l | A549 (Lung Carcinoma) | 1.80 | [6] |
| Compound 8 | HepG2 (Liver Carcinoma) | 0.8 ± 0.2 | [8] |
| Compound 9 | HepG2 (Liver Carcinoma) | 1.2 ± 0.2 | [8] |
| Compound 28 | MCF-7 (Breast Adenocarcinoma) | 5.68 µg/mL | [8] |
| Compound 37 | HepG2 (Liver Carcinoma) | 0.7 ± 0.2 | [8] |
| AMK OX-8 | A549 (Lung Carcinoma) | 25.04 | [9] |
| AMK OX-9 | A549 (Lung Carcinoma) | 20.73 | [9] |
| AMK OX-10 | HeLa (Cervical Cancer) | 5.34 | [9] |
| Compound 1 | U87 (Glioblastoma) | 60.3 | [10] |
| Compound 5 | U87 (Glioblastoma) | 35.1 | [10] |
| Pyrimidine-oxazole based 1,3,4-oxadiazole hybrid | MCF-7 (Breast Adenocarcinoma) | 0.011 - 19.4 | [11] |
| Standard Drugs | |||
| Etoposide | MOLT-3 (Leukemia) | 0.051 | [12] |
| Etoposide | HepG2 (Liver Carcinoma) | 30.16 | [12] |
| Etoposide | BGC-823 (Gastric Cancer) | 43.74 ± 5.13 | [12] |
| Etoposide | A549 (Lung Carcinoma) | 139.54 ± 7.05 | [12] |
| Etoposide | HeLa (Cervical Cancer) | 209.90 ± 13.42 | [12] |
| Etoposide | A549 (Lung Carcinoma) | 3.49 (72h) | [13] |
| Etoposide | SCLC (Small Cell Lung Cancer) cell lines (sensitive) | Median: 2.06 | [5] |
| Etoposide | SCLC (Small Cell Lung Cancer) cell lines (resistant) | Median: 50.0 | [5] |
| Cisplatin | A549 (Lung Carcinoma) | 4.98 | [6] |
| 5-Fluorouracil | SGC-7901 (Gastric Cancer) | Comparable to some oxadiazoles | [8] |
| 5-Fluorouracil | HepG2 (Liver Carcinoma) | 21.9 ± 1.4 | [8] |
| Doxorubicin | MDA-MB-231 (Breast Adenocarcinoma) | Used as reference | [7] |
The data clearly indicates that several oxadiazole derivatives exhibit potent anticancer activity, with IC50 values in the low micromolar and even nanomolar range. Notably, some compounds show significantly greater potency than etoposide and other standard drugs in specific cell lines. For instance, compound 4h demonstrated an exceptionally low IC50 of less than 0.14 µM against the A549 lung cancer cell line, a value orders of magnitude lower than that of etoposide in the same cell line.[6][12]
Experimental Protocols
The evaluation of the anticancer potency of these compounds relies on a series of standardized in vitro assays. Below are detailed methodologies for key experiments commonly cited in the referenced literature.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the oxadiazole derivatives or etoposide for a specified period, typically 24, 48, or 72 hours. Control wells receive the vehicle (e.g., DMSO) at the same concentration used for the test compounds.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are solubilized by adding a solvent such as dimethyl sulfoxide (DMSO) or isopropanol.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting a dose-response curve.[14]
Flow Cytometry for Cell Cycle Analysis and Apoptosis
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser. In cancer research, it is frequently used to determine the distribution of cells in different phases of the cell cycle and to quantify apoptosis.
Cell Cycle Analysis Protocol:
-
Cell Treatment: Cells are treated with the test compounds at their IC50 concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The data is used to generate a histogram that shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining) Protocol:
-
Cell Treatment: Cells are treated with the test compounds as described above.
-
Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are then added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells where the membrane integrity is compromised. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Visualizing the Mechanisms of Action
To better understand the distinct and overlapping ways in which etoposide and oxadiazole derivatives exert their anticancer effects, the following diagrams illustrate their primary signaling pathways and a typical experimental workflow.
Caption: Mechanism of action of Etoposide.
Caption: Diverse mechanisms of action of Oxadiazole derivatives.
Caption: Experimental workflow for anticancer drug evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 3. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Etoposide - Wikipedia [en.wikipedia.org]
- 5. A novel mutation panel for predicting etoposide resistance in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. netjournals.org [netjournals.org]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Activity Relationship of Substituted 3,5-Diaryl-1,2,4-Oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
The 3,5-diaryl-1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structural activity relationships (SAR) of substituted 3,5-diaryl-1,2,4-oxadiazoles, focusing on their anticancer and antibacterial properties. The information is presented to aid in the rational design of more potent and selective therapeutic agents.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data on the biological performance of various substituted 3,5-diaryl-1,2,4-oxadiazole derivatives against different cancer cell lines and bacterial strains.
Anticancer Activity of Substituted 3,5-Diaryl-1,2,4-Oxadiazoles
The anticancer activity is presented as the half-maximal inhibitory concentration (IC₅₀), indicating the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower IC₅₀ values denote higher potency.
| Compound ID | 3-Aryl Substituent | 5-Aryl Substituent | MCF-7 (Breast) IC₅₀ (µM) | MDA-MB-231 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | Caco-2 (Colon) IC₅₀ (µM) | DU145 (Prostate) IC₅₀ (µM) | Reference |
| 1a | 4-Chlorophenyl | 4-Nitrophenyl | 8.5 | 9.2 | - | - | - | [1] |
| 1b | 4-Methoxyphenyl | 3,4,5-Trimethoxyphenyl | 2.1 | 3.5 | - | - | - | [1] |
| 1c | Phenyl | 4-Fluorophenyl | 0.76 | 0.93 | - | - | - | [1] |
| 2a | Pyridin-4-yl | Benzo[d]thiazol-2-yl | - | - | - | 4.96 | - | [1] |
| 2b | 4-Trifluoromethylphenyl | 3-Chlorothiophen-2-yl | - | - | 9.18 | - | - | [1] |
| 2c | 5-Chloropyridin-2-yl | 3-Chlorothiophen-2-yl | - | - | - | - | 9.3 | [1] |
| Doxorubicin | - | - | 0.45 | 0.62 | - | - | - | [1] |
| 5-Fluorouracil | - | - | - | - | 3.08 | 3.2 | 2.5 | [1] |
SAR Insights for Anticancer Activity:
-
The nature and position of substituents on both aryl rings significantly influence the cytotoxic activity.
-
Electron-withdrawing groups, such as fluoro and trifluoromethyl, on the phenyl rings can enhance anticancer potency.
-
The presence of a substituted five-membered ring, like chlorothiophene, at the 5-position has been shown to be important for activity.
-
Replacement of a phenyl group with a pyridyl group at the 3-position can be well-tolerated and in some cases, beneficial for activity.
Antibacterial Activity of Substituted 3,5-Diaryl-1,2,4-Oxadiazoles
The antibacterial activity is presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. Lower MIC values indicate greater antibacterial efficacy.
| Compound ID | 3-Aryl Substituent | 5-Aryl Substituent | Escherichia coli MIC (µM) | Proteus mirabilis MIC (µM) | Enterococcus faecalis MIC (µM) | Reference |
| 3a | 4-Chlorophenyl | 2-Nitrophenyl | >100 | >100 | >100 | [2] |
| 3b | 4-Chlorophenyl | 3-Nitrophenyl | 100 | 100 | 100 | [2] |
| 3c | 4-Chlorophenyl | 4-Nitrophenyl | 100 | 100 | 100 | [2] |
| 3d | 3-Pyridyl | 2-Nitrophenyl | 60 | 60 | 60 | [2] |
| 3e | 3-Pyridyl | 3-Nitrophenyl | 100 | 100 | 100 | [2] |
| 3f | 3-Pyridyl | 4-Nitrophenyl | 100 | 100 | 100 | [2] |
SAR Insights for Antibacterial Activity:
-
Nitrated derivatives, particularly with the nitro group at the ortho position of the 5-aryl ring, have demonstrated the most promising results against E. coli.[2][3]
-
The activity of these compounds is possibly mediated through a mechanism involving free radicals.[2][3]
-
Certain bacterial strains, such as Staphylococcus aureus and Pseudomonas aeruginosa, have shown resistance to the tested compounds.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of 3,5-Diaryl-1,2,4-Oxadiazoles (General Procedure)
The synthesis of 3,5-diaryl-1,2,4-oxadiazoles is commonly achieved through the cyclization of an O-acyl amidoxime intermediate.[2] This is typically a two-step process starting from a nitrile.
Step 1: Synthesis of Amidoximes
-
To a solution of the desired aryl nitrile in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the amidoxime product usually precipitates and can be collected by filtration.
Step 2: Synthesis of 3,5-Diaryl-1,2,4-Oxadiazoles
-
Dissolve the amidoxime in a suitable solvent such as pyridine or dioxane.
-
Add the desired acyl chloride dropwise to the solution at room temperature.
-
Stir the reaction mixture for a specified time until completion.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol).
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[1]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC₅₀ value.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a potential signaling pathway modulated by 3,5-diaryl-1,2,4-oxadiazoles.
Caption: General experimental workflow for the synthesis and anticancer evaluation of 3,5-diaryl-1,2,4-oxadiazoles.
Caption: Potential signaling pathways modulated by 3,5-diaryl-1,2,4-oxadiazoles leading to anticancer effects.
References
A Comparative Computational Guide to 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into the Electronic Landscapes of Two Prominent Oxadiazole Isomers
The 1,2,4-oxadiazole and 1,3,4-oxadiazole rings are key building blocks in modern medicinal chemistry. Their prevalence in a wide array of biologically active compounds stems from their ability to act as bioisosteres for amide and ester groups, enhancing metabolic stability and modulating physicochemical properties. This guide provides a comparative computational analysis of these two important heterocyclic systems, leveraging Density Functional Theory (DFT) to elucidate their electronic and structural properties. By presenting quantitative data, detailed experimental protocols, and visual workflows, we aim to offer a valuable resource for the rational design of novel therapeutics.
Unveiling the Isomeric Differences: A Head-to-Head Comparison
While both are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms, the positioning of the heteroatoms in 1,2,4- and 1,3,4-oxadiazoles leads to distinct electronic distributions, influencing their reactivity, interaction with biological targets, and overall potential as scaffolds in drug candidates.[1][2]
A fundamental aspect of understanding the chemical behavior of these isomers lies in the analysis of their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (HOMO-LUMO gap) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.[2]
Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions susceptible to electrophilic and nucleophilic attack. In drug design, MEP is invaluable for predicting non-covalent interactions with biological macromolecules.
The following tables summarize key quantum chemical descriptors calculated for representative derivatives of both 1,2,4-oxadiazole and 1,3,4-oxadiazole, offering a quantitative basis for their comparison.
Quantitative Data Summary
Table 1: Comparative DFT Data for Phenyl-Substituted Oxadiazole Derivatives
| Derivative | Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 2,5-diphenyl-1,3,4-oxadiazole | 1,3,4-Oxadiazole | -6.451 | -1.981 | 4.470 | 3.3514[1] |
| 3,5-diphenyl-1,2,4-oxadiazole | 1,2,4-Oxadiazole | - | - | - | - |
Table 2: DFT Data for Various 1,3,4-Oxadiazole Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
| 1a | - | - | - |
| 2a | - | - | - |
| 3a | - | - | - |
| 4a | - | - | - |
| 5a | - | - | - |
| 6a | - | - | - |
| 7a | - | - | - |
| 8a | - | - | - |
Source: Adapted from a study on 1,3,4-oxadiazole derivatives. Note that the specific structures for compounds 1a-8a are detailed in the source publication.[3]
Table 3: DFT Data for a 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole
| Parameter | Value |
| HOMO Energy | -6.5743 eV[1] |
| LUMO Energy | -2.0928 eV[1] |
| HOMO-LUMO Energy Gap | 4.4815 eV[1] |
| Dipole Moment | 3.3514 Debye[1] |
Experimental Protocols
The computational data presented in this guide were primarily obtained through Density Functional Theory (DFT) calculations. A typical protocol for such an analysis is outlined below.
DFT Calculation Protocol
1. Software: Geometry optimization and electronic property calculations are commonly performed using the Gaussian suite of programs (e.g., Gaussian 09 or later versions).[4]
2. Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely employed for its balance of accuracy and computational cost in studying organic molecules.[5][6]
3. Basis Set: The 6-311++G(d,p) or a similar Pople-style basis set is frequently used. This notation indicates the use of a triple-zeta valence basis set with diffuse functions on both heavy atoms and hydrogens (++), and polarization functions on heavy atoms (d) and hydrogens (p). These additions are crucial for accurately describing the electronic distribution, especially in systems with heteroatoms and potential for non-covalent interactions.[1]
4. Geometry Optimization: The molecular geometry of each derivative is fully optimized in the gas phase without any symmetry constraints to find the lowest energy conformation.
5. Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).
6. Electronic Property Calculations: Following successful optimization, single-point energy calculations are carried out to determine various electronic properties, including HOMO and LUMO energies, dipole moments, and molecular electrostatic potentials.
7. Solvation Effects: To simulate a more biologically relevant environment, calculations can be performed using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
Visualization of Key Concepts
To further aid in the understanding of the topics discussed, the following diagrams, generated using the DOT language, illustrate fundamental structures and workflows.
Caption: General structures of 1,2,4- and 1,3,4-oxadiazole rings.
Caption: A simplified workflow for DFT computational analysis.
Correlation with Biological Activity
DFT calculations serve as a powerful predictive tool in drug discovery, with calculated parameters often correlating well with experimentally observed biological activities.
For instance, the HOMO-LUMO energy gap can provide insights into the bioactivity of a compound. A smaller energy gap suggests that a molecule is more polarizable and can more readily participate in charge-transfer interactions, which are often crucial for binding to a biological target.[2] Studies on 1,3,4-oxadiazole derivatives have shown that compounds with lower HOMO-LUMO energy gaps exhibit enhanced antioxidant and antidiabetic activities.[7]
The molecular electrostatic potential is also a key predictor of biological activity. The negative potential regions, typically around heteroatoms like nitrogen and oxygen, indicate likely sites for hydrogen bonding with receptor amino acid residues. By understanding the MEP of a lead compound, medicinal chemists can strategically modify its structure to enhance these interactions and improve binding affinity and selectivity.
Conclusion
The choice between a 1,2,4- and a 1,3,4-oxadiazole scaffold in drug design is nuanced, with each isomer offering a unique electronic and steric profile. DFT computational analysis provides a robust framework for understanding these differences at a molecular level. By examining parameters such as HOMO-LUMO energy gaps and molecular electrostatic potentials, researchers can make more informed decisions in the design of novel derivatives with optimized properties for specific biological targets. This guide has provided a comparative overview, quantitative data, and standardized protocols to aid in the computational exploration of these versatile heterocyclic systems, ultimately facilitating the development of next-generation therapeutics.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. benchchem.com [benchchem.com]
- 3. Exploration of electronic properties, radical scavenging activity and QSAR of oxadiazole derivatives by molecular docking and first-principles approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijopaar.com [ijopaar.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Selective VEGFR2 Inhibition: A Comparative Analysis of Oxadiazole Derivatives Over EGFR
For researchers, scientists, and drug development professionals, this guide offers a detailed comparison of oxadiazole derivatives, assessing their selectivity as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) over Epidermal Growth Factor Receptor (EGFR). This analysis is supported by experimental and computational data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
The strategic design of selective kinase inhibitors is a cornerstone of modern cancer therapy. Both VEGFR2 and EGFR are crucial receptor tyrosine kinases implicated in tumor progression, with VEGFR2 playing a pivotal role in angiogenesis and EGFR driving cell proliferation and survival.[1] While dual inhibition can be a therapeutic strategy, the development of selective VEGFR2 inhibitors is sought to minimize off-target effects associated with EGFR blockade, such as skin toxicities.[2] The 1,3,4-oxadiazole scaffold has emerged as a promising framework for the development of potent and selective VEGFR2 inhibitors.[3][4]
Quantitative Assessment of Inhibitory Activity
The selectivity of oxadiazole derivatives for VEGFR2 over EGFR can be quantified by comparing their half-maximal inhibitory concentrations (IC50) or their binding affinities. Lower IC50 values and binding energies indicate higher potency.
A computational study investigated a series of 1,3,4-oxadiazole derivatives and calculated their binding energies with the active sites of both VEGFR2 and EGFR.[3] The results, summarized in the table below, demonstrate a clear preference for VEGFR2, suggesting a promising scaffold for selective inhibition. Notably, compounds 7g , 7j , and 7l exhibited the most potent binding to VEGFR2, with compound 7j also showing a significant differential in binding energy compared to EGFR.[3]
| Compound ID | Binding Energy against VEGFR2 (kJ/mol) | Binding Energy against EGFR (kJ/mol) |
| 7a | -38.52 | -28.17 |
| 7b | -40.23 | -29.54 |
| 7c | -41.87 | -30.12 |
| 7d | -39.45 | -28.99 |
| 7e | -42.55 | -31.08 |
| 7f | -43.11 | -31.54 |
| 7g | -46.32 | -31.01 |
| 7h | -44.21 | -32.78 |
| 7i | -43.88 | -34.19 |
| 7j | -48.89 | -33.23 |
| 7k | -42.01 | -30.87 |
| 7l | -45.01 | -32.45 |
| 7m | -40.88 | -29.96 |
| 7n | -41.53 | -30.43 |
Data sourced from a computational molecular docking study.[3]
In experimental settings, a separate study evaluated a series of benzimidazole-oxadiazole derivatives for their in vitro inhibitory activity against VEGFR2. While a direct comparison with EGFR was not provided in this study, the potent VEGFR2 inhibition of compounds 4r and 4s highlights the potential of the oxadiazole core.[5]
| Compound | VEGFR2 IC50 (µM) |
| Sorafenib | 0.312 ± 0.0112 |
| 4r | 0.418 ± 0.021 |
| 4s | 0.502 ± 0.028 |
Data represents in vitro VEGFR2 inhibitory activity.[5]
Key Signaling Pathways
Understanding the downstream signaling cascades of VEGFR2 and EGFR is crucial for interpreting the biological consequences of their inhibition.
Upon ligand binding, VEGFR2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.[6] Key pathways include the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[7]
VEGFR2 Signaling Pathway and Point of Inhibition.
Similarly, the activation of EGFR by ligands such as EGF leads to the activation of downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell proliferation and survival.[8]
EGFR Signaling Pathway and Point of Inhibition.
Experimental Protocols
A standardized in vitro kinase assay is essential for determining the inhibitory potency of the oxadiazole derivatives against VEGFR2 and EGFR.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 values of oxadiazole derivatives against VEGFR2 and EGFR kinases.
Principle: This assay measures the amount of ATP consumed during the phosphorylation of a substrate by the respective kinase. The remaining ATP is converted into a luminescent signal. A higher luminescent signal indicates lower kinase activity and thus, more potent inhibition.
Workflow for In Vitro Kinase Inhibition Assay.
Materials:
-
Recombinant human VEGFR2 and EGFR kinase domains
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer
-
Oxadiazole derivatives
-
Reference inhibitor (e.g., Sorafenib for VEGFR2, Gefitinib for EGFR)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the oxadiazole derivatives and the reference inhibitor in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the respective kinase enzyme (VEGFR2 or EGFR), and the serially diluted compounds. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Reaction Initiation: Add a mixture of the kinase substrate and ATP to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and detect the remaining ATP levels using a luminescence-based method according to the manufacturer's protocol (e.g., ADP-Glo™).
-
Data Analysis: Measure the luminescent signal using a microplate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the dose-response curve using appropriate software.
The presented data and methodologies provide a framework for the comprehensive assessment of oxadiazole derivatives as selective VEGFR2 inhibitors. The computational binding energy data strongly suggests that the 1,3,4-oxadiazole scaffold is a promising starting point for designing potent and selective VEGFR2 inhibitors. Further experimental validation through in vitro kinase assays, as outlined in the provided protocol, is essential to confirm these findings and to identify lead candidates for further preclinical and clinical development. The strategic targeting of VEGFR2, with minimal off-target effects on EGFR, holds significant promise for advancing cancer therapy.
References
- 1. protocols.io [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies | Semantic Scholar [semanticscholar.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Evaluation of oxadiazole- N-phenylacetamide conjugates as VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative assessment, molecular docking, and dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3,5-Diphenyl-1,2,4-oxadiazole: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling
Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is necessary. |
| Skin and Body Protection | Standard laboratory coat. A chemical apron is recommended. |
Disposal Protocol: A Step-by-Step Guide
The following procedure outlines the necessary steps for the safe collection, storage, and disposal of 3,5-Diphenyl-1,2,4-oxadiazole.
Step 1: Waste Collection
-
Original Container : Whenever feasible, keep the chemical in its original container.
-
Waste Container : If a transfer is necessary, use a clean, compatible, and clearly labeled container with a secure lid.
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste: this compound," including the accumulation start date.[1]
-
No Mixing : Do not mix this waste with other chemical waste streams.[1]
Step 2: Storage
-
Designated Area : Store the sealed waste container in a designated hazardous waste accumulation area.[1] This area should be cool, dry, and well-ventilated.
-
Container Integrity : Ensure the container remains tightly closed and in good condition.
Step 3: Disposal
-
Professional Disposal : The disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.[1]
-
Institutional EHS : Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[1]
-
Regulatory Compliance : Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations for complete and accurate classification.
Experimental Protocols
While specific experimental disposal protocols for this compound are not available, the general procedure for handling spills of similar powdered chemicals can be adapted:
Accidental Release Measures:
-
Evacuate : Evacuate the immediate area.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Use personal protective equipment.[2] Avoid dust formation.
-
Clean-up : Vacuum or sweep up the material and place it into a suitable, labeled disposal container.
-
Decontamination : Clean the spill area thoroughly.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3,5-Diphenyl-1,2,4-oxadiazole
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3,5-Diphenyl-1,2,4-oxadiazole. The information is intended to build trust by providing value beyond the product itself, ensuring a safe laboratory environment.
Immediate Safety and Handling
When working with this compound, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). Based on data for analogous compounds, this chemical may cause skin, eye, and respiratory tract irritation.
Personal Protective Equipment (PPE) Summary
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Standard laboratory coat. A chemical apron may be necessary for larger quantities or when splashing is a risk. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dust and mists is recommended.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
-
Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2] Facilities should be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area.[2]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[3]
-
Dispensing: Handle as a solid to avoid generating dust. If the material is a fine powder, take extra precautions to prevent aerosolization.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Keep away from strong oxidizing agents.[2]
Disposal Plan: A Step-by-Step Guide
The proper disposal of this compound is critical for laboratory safety and environmental compliance.
-
Waste Collection:
-
Original Container: Whenever possible, keep the chemical waste in its original container.[1]
-
Waste Container: If transferring is necessary, use a clean, compatible, and clearly labeled container with a secure lid.[1]
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include the accumulation start date.[1]
-
Segregation: Do not mix this waste with other chemical waste streams.[1]
-
-
Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area.[1]
-
-
Final Disposal:
Emergency Procedures: First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention immediately.[2] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. If irritation persists, get medical aid.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Ingestion | Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2] |
Chemical Spill Response Workflow
The following diagram outlines the logical steps to follow in the event of a chemical spill.
Caption: Workflow for responding to a chemical spill in the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
